5-Methylthiophen-2-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-methylthiophen-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS.ClH/c1-4-2-3-5(6)7-4;/h2-3H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILOTHBDLYJRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20490500 | |
| Record name | 5-Methylthiophen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41940-48-1 | |
| Record name | 5-Methylthiophen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Methylthiophen-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 5-Methylthiophen-2-amine hydrochloride (CAS No: 41940-48-1). The information herein is intended to support research, development, and quality control activities involving this compound. This document presents key physical data in a structured format, details the experimental methodologies for their determination, and provides a visual representation of the general experimental workflow.
Core Physical and Chemical Properties
This compound is a substituted thiophene derivative. The following table summarizes its key physical and chemical properties.
| Property | Value |
| CAS Number | 41940-48-1[1][2] |
| Molecular Formula | C₅H₈ClNS[1][2] |
| Molecular Weight | 149.64 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 149-150 °C[3] |
| Boiling Point | Data not available |
| Solubility | As an amine hydrochloride, it is expected to be soluble in water.[4] Specific quantitative data is not readily available. It is likely soluble in polar organic solvents like methanol and ethanol, with limited solubility in nonpolar solvents. |
Experimental Protocols
The following sections detail the general experimental methodologies for determining the physical properties of a solid compound like this compound.
Determination of Appearance
The appearance of a chemical compound is determined by visual inspection under controlled lighting conditions.
Procedure:
-
A small, representative sample of the substance is placed on a clean, white surface, such as a watch glass or a piece of white paper.
-
The sample is observed under a consistent, bright light source, preferably diffuse daylight or a standardized laboratory light source.
-
The color, physical state (e.g., crystalline, powder, amorphous), and any other notable characteristics (e.g., hygroscopic nature) are recorded.
Determination of Melting Point (Capillary Method)
The melting point is a key indicator of a compound's purity and is determined as the temperature range over which the solid phase transitions to the liquid phase.
Procedure:
-
A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point.
-
Within approximately 15-20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this temperature range.
Determination of Solubility (Qualitative)
The solubility of a compound in various solvents provides insight into its polarity and potential applications.
Procedure:
-
A small, accurately weighed amount of the compound (e.g., 10 mg) is placed into a clean, dry test tube.
-
A measured volume of the desired solvent (e.g., 1 mL of water, ethanol, diethyl ether) is added to the test tube.
-
The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (typically ambient temperature).
-
The mixture is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is classified as "soluble." If some solid remains, it is "partially soluble," and if no apparent dissolution occurs, it is "insoluble." This process can be repeated with increasing amounts of solvent to determine an approximate quantitative solubility. For amine salts, solubility in water is expected due to the ionic nature of the compound.[4]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the determination of the physical properties of a solid chemical compound.
References
An In-depth Technical Guide to 5-Methylthiophen-2-amine Hydrochloride: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical methodologies for 5-Methylthiophen-2-amine hydrochloride. This compound belongs to the family of 2-aminothiophenes, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The thiophene scaffold is a key pharmacophore in numerous approved drugs and clinical candidates, highlighting the importance of its derivatives in drug discovery.[3][4] This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Chemical Structure and Properties
This compound is the hydrochloride salt of 5-methylthiophen-2-amine. The presence of the thiophene ring, a bioisostere of the benzene ring, imparts unique physicochemical properties that are often exploited in the design of novel therapeutic agents.[5]
Chemical Structure:
Figure 1. Chemical structure of this compound.[6]
Physicochemical Properties:
| Property | Value | Reference |
| IUPAC Name | 5-methylthiophen-2-amine;hydrochloride | [6] |
| CAS Number | 41940-48-1 | [6] |
| Molecular Formula | C₅H₈ClNS | [6] |
| Molecular Weight | 149.64 g/mol | [6] |
| SMILES | CC1=CC=C(S1)N.Cl | [6] |
Synthesis
The synthesis of 2-aminothiophenes is most commonly achieved through the Gewald reaction, a versatile and efficient one-pot, three-component reaction.[7][8] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[9]
Experimental Protocol: Gewald Synthesis of 2-Amino-5-methylthiophene
This protocol describes the synthesis of the free amine, which can then be converted to its hydrochloride salt.
Materials:
-
Acetone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or other suitable base)
-
Ethanol
-
Hydrochloric acid (for salt formation)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of acetone, malononitrile, and elemental sulfur in ethanol.
-
Add a catalytic amount of morpholine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 2-amino-3-cyano-4,5-dimethylthiophene, will precipitate from the solution. Collect the solid by filtration and wash with cold ethanol.
-
To obtain 5-methylthiophen-2-amine, a starting material without the cyano group at the 3-position would be required in a modified Gewald synthesis.
-
For the hydrochloride salt formation, dissolve the purified amine in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, until precipitation is complete.
-
Collect the resulting precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Figure 2. Generalized workflow for the Gewald synthesis of 2-aminothiophenes.
Analytical Characterization
A comprehensive analysis of this compound is crucial for its identification, purity assessment, and quality control. The following sections detail the expected analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 7.5 | d | 1H | Thiophene H (position 3) |
| ~6.5 - 7.0 | d | 1H | Thiophene H (position 4) |
| ~2.4 | s | 3H | Methyl (-CH₃) |
| ~8.0 - 10.0 | br s | 3H | Ammonium (-NH₃⁺) |
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~140 - 150 | C-S (position 5) |
| ~120 - 130 | C-NH₃⁺ (position 2) |
| ~120 - 130 | CH (position 3) |
| ~115 - 125 | CH (position 4) |
| ~15 - 20 | Methyl (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| 2800 - 2500 | Broad, Strong | N-H stretch (ammonium salt) |
| ~1600 | Medium | N-H bend (ammonium salt) |
| 1500 - 1400 | Medium | C=C stretch (thiophene ring) |
| ~800 | Strong | C-H out-of-plane bend (2,5-disubstituted thiophene) |
| ~700 | Medium | C-S stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For the hydrochloride salt, the free amine is typically observed in the mass spectrum.
Expected Fragmentation Pattern (Electron Ionization - EI):
The molecular ion peak (M⁺) for the free amine (C₅H₇NS) would be at m/z 113. Key fragmentation pathways for aminothiophenes often involve the loss of HCN, CH₃, and cleavage of the thiophene ring.[10]
-
m/z 113: Molecular ion (M⁺)
-
m/z 98: Loss of a methyl radical (•CH₃)
-
m/z 86: Loss of HCN
-
m/z 71: Further fragmentation of the thiophene ring
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the analysis of this polar compound.
General HPLC Protocol:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength corresponding to the compound's maximum absorbance (typically in the range of 230-280 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of the free amine. Derivatization may be necessary to improve volatility and peak shape.[11][12]
General GC-MS Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Figure 3. A logical workflow for the synthesis, analysis, and application of this compound.
Applications in Research and Drug Development
2-Aminothiophene derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1][2] They have been investigated for their potential as:
-
Kinase Inhibitors: The thiophene ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are crucial targets in cancer therapy.[13][14][15][16]
-
Central Nervous System (CNS) Agents: The structural similarity of the thiophene ring to the phenyl group allows for the design of CNS-active compounds with improved properties.[17]
-
Antimicrobial and Antiviral Agents: Various derivatives have shown promising activity against a range of pathogens.[5]
-
Positive Allosteric Modulators (PAMs): Certain 2-aminothiophenes have been identified as PAMs for receptors like the GLP-1R, which is a target for the treatment of type 2 diabetes.[18]
The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural simplicity and synthetic accessibility make it an attractive starting point for the development of new chemical entities in drug discovery programs.
References
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C5H8ClNS | CID 12330505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methylthiophen-2-amine hydrochloride (CAS: 41940-48-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylthiophen-2-amine hydrochloride, with the CAS number 41940-48-1, is a heterocyclic amine belonging to the 2-aminothiophene class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules and approved drugs.[1][2] The thiophene ring is often considered a bioisostere of a phenyl ring, and its incorporation into molecules can significantly influence their physicochemical and pharmacological properties.[2] This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and the potential role of 2-aminothiophene derivatives in drug discovery, with a focus on their interaction with the Glucagon-Like Peptide-1 (GLP-1) receptor signaling pathway.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known and computed properties.
| Property | Value | Source |
| CAS Number | 41940-48-1 | [3] |
| Molecular Formula | C₅H₈ClNS | [3] |
| Molecular Weight | 149.64 g/mol | [3] |
| IUPAC Name | 5-methylthiophen-2-amine;hydrochloride | [3] |
| Synonyms | (5-methyl-2-thienyl)amine hydrochloride, 2-Amino-5-methylthiophene hydrochloride | [3] |
| Canonical SMILES | CC1=CC=C(S1)N.Cl | [3] |
| Physical Description | Solid (predicted) | |
| Melting Point | No experimental data available. A related compound, 2-(Aminomethyl)-5-methylthiophene hydrochloride, has a melting point of 191-193 °C.[4] | |
| Solubility | Expected to be soluble in water and polar organic solvents. | |
| Topological Polar Surface Area | 54.3 Ų (for the free base) | [5] |
| Hydrogen Bond Donor Count | 2 (for the free base) | [5] |
| Hydrogen Bond Acceptor Count | 2 (for the free base) | [5] |
Synthesis
A common and versatile method for the synthesis of 2-aminothiophenes is the Gewald reaction.[6][7][8][9] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[9]
However, for the specific synthesis of 5-Methylthiophen-2-amine, a plausible route involves the reduction of the readily available precursor, 5-methyl-2-nitrothiophene. A common method for the reduction of aromatic nitro compounds to their corresponding amines is the use of tin(II) chloride (SnCl₂) in an acidic medium.[10][11][12][13]
Experimental Protocol: Synthesis of this compound via Reduction of 5-Methyl-2-nitrothiophene
This protocol is a representative procedure based on established methods for the reduction of nitrothiophenes.[10][11][12]
Materials:
-
5-Methyl-2-nitrothiophene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-2-nitrothiophene (1 equivalent) in ethanol.
-
Addition of Reducing Agent: To this solution, add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid. The addition should be done cautiously as the reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic. This will precipitate tin salts.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers.
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 5-methylthiophen-2-amine.
-
Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent. The hydrochloride salt will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the two aromatic protons on the thiophene ring, and the amine protons. The chemical shifts will be influenced by the electron-donating amine group and the electron-withdrawing nature of the protonated amine.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the five carbon atoms of the 5-methylthiophen-2-amine core. The chemical shifts of the thiophene ring carbons will be indicative of the substitution pattern.
FT-IR Spectroscopy
The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine (or ammonium) group, C-H stretching of the methyl and aromatic groups, C=C stretching of the thiophene ring, and C-N stretching. For a primary amine, two N-H stretching bands are typically observed in the region of 3300-3500 cm⁻¹.[14]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine Salt) | 3200-2800 (broad) |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 2980-2850 |
| C=C Stretch (Thiophene Ring) | ~1600-1450 |
| C-N Stretch | ~1350-1250 |
Mass Spectrometry
The mass spectrum of the free base (5-Methylthiophen-2-amine) would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (113.18 g/mol ). Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the thiophene ring.
Applications in Drug Discovery
2-Aminothiophene derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[1][2][4][9][15][16]
Role as GLP-1 Receptor Positive Allosteric Modulators
A particularly promising area of research is the development of 2-aminothiophene derivatives as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 (GLP-1) receptor.[17] The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes and obesity.[6][7][17][18]
GLP-1 receptor agonists are an established class of drugs that mimic the action of the endogenous GLP-1 hormone.[6][18] They work by:
-
Stimulating glucose-dependent insulin secretion from pancreatic β-cells.[18]
-
Suppressing glucagon secretion from pancreatic α-cells.[6][18]
-
Promoting satiety and reducing food intake by acting on the central nervous system.[6][18]
PAMs offer a potential advantage over direct agonists by enhancing the effect of the endogenous ligand (GLP-1), which may lead to a more physiological response and a better side-effect profile.
GLP-1 Receptor Signaling Pathway
The binding of GLP-1 or a GLP-1 receptor agonist to the receptor on pancreatic β-cells initiates a cascade of intracellular signaling events, primarily through the Gαs protein pathway.[5][7][19]
References
- 1. 5-Amino-thiophene-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H8ClNS | CID 12330505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Aminomethyl)-5-methylthiophene hydrochloride CAS#: 171661-55-5 [amp.chemicalbook.com]
- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 7. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]
- 8. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. ijpbs.com [ijpbs.com]
- 16. METHYL 5-AMINO-1-BENZOTHIOPHENE-2-CARBOXYLATE(20699-85-8) 1H NMR spectrum [chemicalbook.com]
- 17. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. mdpi.com [mdpi.com]
Biological Activity of 5-Methylthiophen-2-amine Hydrochloride: An In-Depth Technical Guide
Disclaimer: Extensive literature searches have revealed a significant lack of specific data on the biological activity of 5-Methylthiophen-2-amine hydrochloride. This compound is predominantly cataloged as a chemical intermediate for organic synthesis.[1] The following guide provides a comprehensive overview of the well-documented biological activities of the broader class of 2-aminothiophene derivatives, offering a contextual framework for the potential, yet uninvestigated, pharmacological relevance of this compound.
Introduction to 2-Aminothiophene Derivatives
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[2] The inherent chemical properties of the thiophene ring, a bioisosteric equivalent of a phenyl group, combined with the reactivity of the amino group, allow for extensive chemical modifications, leading to compounds with diverse pharmacological profiles.[3] These derivatives have been explored for a multitude of therapeutic applications, ranging from infectious diseases to metabolic disorders and oncology.[4][5]
Diverse Biological Activities of the 2-Aminothiophene Scaffold
While specific data for this compound is unavailable, the 2-aminothiophene core is associated with a wide spectrum of biological activities. The following sections detail the most prominent of these, with the understanding that these activities are characteristic of more complex derivatives and not inherently attributed to the simple parent amine.
Enzyme Inhibition
Numerous 2-aminothiophene derivatives have been identified as potent enzyme inhibitors, a common mechanism for therapeutic intervention.
-
Kinase Inhibition: Substituted 2-aminothiophenes are known to act as inhibitors of various kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a significant class of anti-cancer drugs.
-
Acetylcholinesterase Inhibition: Certain derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors.[2] This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key strategy in the management of Alzheimer's disease.
Receptor Modulation
2-Aminothiophene derivatives have been shown to interact with various cellular receptors, acting as either agonists or antagonists.
-
Positive Allosteric Modulators (PAMs) of GLP-1R: A notable area of research involves 2-aminothiophene derivatives as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R).[5][6] GLP-1R is a major target for the treatment of type 2 diabetes and obesity. PAMs of this receptor can enhance the signaling of the endogenous ligand, offering a more nuanced therapeutic approach.
Antimicrobial Activity
The 2-aminothiophene scaffold has been incorporated into molecules with significant antimicrobial properties.
-
Antibacterial Agents: Derivatives of 2-aminothiophene have demonstrated activity against both Gram-positive and Gram-negative bacteria.[7] These compounds often function by disrupting essential bacterial processes.
-
Antifungal and Antiviral Properties: The structural versatility of 2-aminothiophenes has also led to the development of compounds with antifungal and antiviral activities.[7][8]
Anti-inflammatory and Antioxidant Effects
Several studies have highlighted the potential of 2-aminothiophene derivatives in combating inflammation and oxidative stress. These activities are often linked to the modulation of inflammatory pathways and the scavenging of reactive oxygen species.[3]
Potential Signaling Pathways
Given the diverse biological activities of 2-aminothiophene derivatives, they are implicated in a multitude of cellular signaling pathways. A generalized schematic of these interactions is presented below. It is crucial to reiterate that these are representative pathways for the broader class of compounds and have not been specifically demonstrated for this compound.
References
- 1. 5-Methylthiophen-2-amine, CasNo.55502-89-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 5-Methylthiophen-2-amine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides essential information regarding the molecular properties of 5-Methylthiophen-2-amine hydrochloride. The data presented is curated for professionals engaged in chemical research and development.
Molecular Properties
The fundamental molecular characteristics of this compound have been determined and are summarized below.
| Property | Value | Source |
| Molecular Formula | C5H8ClNS | [1][2] |
| Molecular Weight | 149.64 g/mol | [2] |
| Monoisotopic Mass | 149.0065981 Da | [2] |
Logical Workflow for Compound Identification
The process for identifying and characterizing a chemical compound such as this compound involves a structured approach, beginning with its unique identifiers and leading to its detailed molecular properties.
Caption: Logical workflow for identifying the properties of this compound.
Experimental Protocols and Signaling Pathways
References
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methylthiophen-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Methylthiophen-2-amine hydrochloride. Due to the limited availability of public experimental spectra for this specific compound, this guide focuses on predicted data based on the analysis of its structural components and comparison with related molecules. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for the structural elucidation and quality control of this compound in a research and drug development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Rationale |
| ~10.0 - 9.0 | Broad Singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium group are expected to be significantly deshielded and may appear as a broad signal due to exchange and coupling with ¹⁴N. |
| ~7.0 - 6.8 | Doublet | 1H | Thiophene H4 | The proton at position 4 is expected to be a doublet due to coupling with the proton at position 3. |
| ~6.5 - 6.3 | Doublet | 1H | Thiophene H3 | The proton at position 3 will appear as a doublet due to coupling with the proton at position 4. |
| ~2.4 | Singlet | 3H | -CH₃ | The methyl protons are expected to be a singlet as there are no adjacent protons to couple with. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)
| Chemical Shift (δ) ppm | Assignment | Predicted Rationale |
| ~145 - 140 | C2 | The carbon atom attached to the ammonium group will be significantly deshielded. |
| ~135 - 130 | C5 | The carbon atom bearing the methyl group will also be in the aromatic region. |
| ~128 - 123 | C4 | Aromatic carbon of the thiophene ring. |
| ~120 - 115 | C3 | Aromatic carbon of the thiophene ring. |
| ~15 - 10 | -CH₃ | The methyl carbon is expected in the typical aliphatic region. |
Table 3: Predicted Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Predicted Rationale |
| 3200 - 2800 | Strong, Broad | N-H Stretch | The stretching vibrations of the N-H bonds in the ammonium group (-NH₃⁺) typically appear as a broad, strong band.[1][2][3] |
| ~3100 | Medium | C-H Stretch (Aromatic) | Stretching vibrations of the C-H bonds on the thiophene ring. |
| ~2950 | Medium | C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching of the C-H bonds in the methyl group. |
| 1620 - 1580 | Medium | N-H Bend | The bending vibration of the ammonium group.[2] |
| 1500 - 1400 | Medium | C=C Stretch (Aromatic) | Stretching vibrations of the carbon-carbon double bonds within the thiophene ring. |
| ~1380 | Medium | C-H Bend (Aliphatic) | Bending vibration of the methyl group. |
| ~1250 | Medium | C-N Stretch | The stretching vibration of the carbon-nitrogen bond.[2] |
| ~820 | Strong | C-H Bend (Aromatic, out-of-plane) | Out-of-plane bending for a 2,5-disubstituted thiophene ring can be expected in this region. |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)
| m/z | Ion | Predicted Rationale |
| 113.04 | [C₅H₇NS]⁺ | Molecular ion of the free base (5-Methylthiophen-2-amine). In ESI, the protonated molecule [M+H]⁺ at m/z 114.05 would be expected. |
| 98.02 | [C₄H₄S]⁺ | Loss of the aminomethyl radical (•CH₂NH₂) from the molecular ion. |
| 36.46 / 38.46 | [HCl]⁺ | In the gas phase, the hydrochloride salt may show fragments corresponding to HCl, with the characteristic isotopic pattern for chlorine. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation available.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice for amine hydrochlorides as it can help in observing the exchangeable N-H protons.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate all signals and identify the multiplicities of the peaks.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak.
2.2 Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
2.3 Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) for the free base or a Liquid Chromatography-Mass Spectrometer (LC-MS) for the hydrochloride salt.
Sample Preparation for LC-MS (ESI):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.
LC-MS (ESI) Analysis:
-
Set up the liquid chromatography system with an appropriate column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid for positive ion mode).
-
Inject the sample into the LC system.
-
Set the mass spectrometer to acquire data in positive electrospray ionization mode over a suitable mass range (e.g., m/z 50-500).
-
Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the compound of interest.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Solubility and Stability of 5-Methylthiophen-2-amine hydrochloride
Disclaimer: Publicly available data on the solubility and stability of 5-Methylthiophen-2-amine hydrochloride (CAS: 41940-48-1) is limited. This technical guide has been compiled using established principles of medicinal chemistry, data from structurally analogous compounds, and standard pharmaceutical testing protocols. The provided data and pathways are predictive and should be confirmed through empirical testing.
Introduction
This compound is a chemical compound featuring a methyl-substituted thiophene ring and an amine group, formulated as a hydrochloride salt. Thiophene derivatives are significant scaffolds in medicinal chemistry and drug discovery, appearing in numerous approved pharmaceuticals. The amine group provides a key site for further chemical modification, making this compound a potentially valuable building block in organic synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of such an intermediate is paramount for its effective handling, formulation, and the development of new chemical entities.
This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, with a focus on its solubility in various solvent systems and its stability under stress conditions relevant to pharmaceutical development. Detailed experimental protocols for determining these properties are also presented.
Predicted Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and developability. As a hydrochloride salt, this compound is expected to be an ionizable compound with pH-dependent aqueous solubility. The presence of the polar amine hydrochloride group suggests good solubility in polar protic solvents, while the lipophilic methyl-thiophene backbone will influence its solubility in organic solvents.
Predicted Solubility in Common Solvents
The following table summarizes the predicted solubility of this compound at ambient temperature.
| Solvent/System | Solvent Type | Predicted Solubility | Rationale |
| Aqueous Buffer (pH 1-5) | Polar Protic | Highly Soluble | The amine is fully protonated, maximizing interaction with water. |
| Aqueous Buffer (pH 6-7) | Polar Protic | Soluble | The compound remains predominantly in its protonated, soluble salt form. |
| Aqueous Buffer (pH > 8) | Polar Protic | Sparingly Soluble to Insoluble | Deprotonation to the less soluble free base form is expected to occur. |
| Water | Polar Protic | Soluble | Forms favorable hydrogen bonds and ion-dipole interactions. |
| Methanol, Ethanol | Polar Protic | Soluble | Capable of hydrogen bonding and solvating the hydrochloride salt. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity allows for the dissolution of many organic salts. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A versatile polar aprotic solvent capable of dissolving the compound. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Less polar than DMSO and DMF, offering limited capacity to dissolve the salt. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Insoluble | The high polarity of the hydrochloride salt is incompatible with this solvent. |
| Toluene, Hexane | Nonpolar | Insoluble | The compound's ionic nature prevents dissolution in nonpolar hydrocarbon solvents. |
Experimental Protocol for Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.
Methodology:
-
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., phosphate buffers of various pH, water, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
-
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound (e.g., 10-20 mg) to vials containing a known volume (e.g., 1-2 mL) of the test solvent. The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a predetermined period (typically 24 to 72 hours). The equilibration time should be established by sampling at various time points (e.g., 24, 48, 72 hours) to ensure the concentration has reached a plateau.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm filter into a clean vial to remove any undissolved solid particles.
-
Sample Analysis: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations.
-
-
Data Interpretation:
-
The solubility is reported in units such as mg/mL or µg/mL. Molar solubility (mol/L) can also be calculated. The experiment should be performed in triplicate for each solvent to ensure reproducibility.
-
Visualization: Shake-Flask Solubility Workflow
Stability Profile and Degradation Pathways
Stability testing is crucial for identifying how the quality of a chemical compound varies over time under the influence of environmental factors like temperature, humidity, and light. Forced degradation (stress testing) studies are conducted to identify likely degradation products and establish the intrinsic stability of the molecule.[1]
Intrinsic Stability and Predicted Degradation
The structure of this compound contains functional groups susceptible to degradation:
-
Aromatic Amine: Primary aromatic amines can be susceptible to oxidation, leading to colored degradation products.
-
Thiophene Ring: While aromatic, the thiophene ring can be less stable than a benzene ring and may be susceptible to oxidative or photolytic degradation.[2][3]
-
Hydrochloride Salt: The salt form is generally stable but can be influenced by pH.
The following table outlines the predicted stability under forced degradation conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
| Condition | Stress Agent | Predicted Stability | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Heat | Likely Stable | The compound is already a hydrochloride salt and is expected to be stable in acidic conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Heat | Potential Degradation | The free base formed under alkaline conditions may be less stable and more prone to oxidation. |
| Oxidation | 3% - 30% H₂O₂, Room Temp | Likely to Degrade | The amine and electron-rich thiophene ring are susceptible to oxidation, potentially forming N-oxides or sulfoxides.[8][9] |
| Thermal | >60°C, Solid State | Moderately Stable | Degradation may occur at elevated temperatures, dependent on the melting point and decomposition temperature. |
| Photolytic | UV/Visible Light (ICH Q1B) | Potential Degradation | Thiophene-containing compounds can be photosensitive, potentially leading to ring cleavage or polymerization.[10][11] |
Visualization: Potential Degradation Pathways
Experimental Protocols for Forced Degradation Studies
These protocols are designed to produce a limited amount of degradation (typically 5-20%) to allow for the identification of primary degradation products.[12]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Heat the mixture in a water bath at 80°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
After cooling, neutralize the solution with an equivalent amount of 1 M NaOH.
-
Dilute to a final volume with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Heat the mixture in a water bath at 80°C for a specified period.
-
After cooling, neutralize the solution with 1 M HCl.
-
Dilute to a final volume with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period, protected from light.
-
Dilute to a final volume with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a vial.
-
Expose to a high temperature (e.g., 80°C) in a stability chamber for a specified period.
-
After exposure, dissolve a known amount of the solid in a suitable solvent and analyze by HPLC.
-
-
Photostability:
-
Expose the compound (both in solution and as a solid) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be protected from light with aluminum foil.
-
Analyze the exposed and control samples by HPLC.
-
-
Analysis:
-
All stressed samples should be analyzed using a stability-indicating HPLC method. This method must be able to separate the parent compound from all process impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.
-
Visualization: Forced Degradation Study Workflow
Conclusion
This technical guide provides a predictive overview of the solubility and stability of this compound based on its chemical structure and established pharmaceutical science principles. The compound is anticipated to have good solubility in aqueous and polar protic solvents, particularly at acidic to neutral pH. Its stability profile suggests potential susceptibility to oxidative and photolytic degradation, highlighting the need for appropriate handling and storage conditions, such as protection from light and strong oxidizing agents.
The experimental protocols detailed herein for solubility determination (Shake-Flask Method) and stability assessment (Forced Degradation Studies) provide a robust framework for researchers to empirically determine these critical parameters. The generation of actual experimental data is essential to confirm these predictions and to fully characterize this compound for its intended use in research and drug development.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Official web site : ICH [ich.org]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Therapeutic Promise of Thiophene: An In-depth Technical Guide to its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its bioisosteric resemblance to a phenyl ring, electron-rich nature, and versatile substitution patterns, have made it a cornerstone in the development of a wide array of therapeutic agents.[1][3] Thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their successful clinical application in various disease areas, including oncology, infectious diseases, inflammation, and neurology.[1][3] This technical guide provides a comprehensive overview of the therapeutic applications of thiophene derivatives, with a focus on their mechanisms of action, quantitative biological data, and detailed experimental protocols relevant to their discovery and development.
Anticancer Applications of Thiophene Derivatives
Thiophene-based compounds have emerged as a significant class of anticancer agents, exhibiting efficacy against numerous cancer cell lines through diverse mechanisms.[4][5] These mechanisms often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4][6]
Mechanisms of Action
Thiophene derivatives exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many thiophene analogs have been designed to target specific protein kinases that are often dysregulated in cancer, such as tyrosine kinases.[5]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis.[5][7]
-
Induction of Apoptosis: Thiophene compounds can trigger programmed cell death through the activation of intrinsic and extrinsic apoptotic pathways, often involving the generation of reactive oxygen species (ROS).[5][7][8]
-
Signaling Pathway Modulation: They have been shown to modulate critical signaling pathways involved in cancer progression, such as the PI3K/Akt and NF-κB pathways.[6][9]
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of novel thiophene derivatives is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify their potency.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 480 | HeLa (Cervical Cancer) | 12.61 (as µg/mL) | [8] |
| HepG2 (Liver Cancer) | 33.42 (as µg/mL) | [8] | |
| Compound 471 | HeLa (Cervical Cancer) | 23.79 (as µg/mL) | [8] |
| HepG2 (Liver Cancer) | 13.34 (as µg/mL) | [8] | |
| Compound 8e | 60 Human Cancer Cell Lines | Growth inhibition at 0.411 to 2.8 µM | [10] |
| Compound 5b | MCF-7 (Breast Cancer) | Potent Cytotoxicity | [6] |
| Compound 8 | MCF-7 (Breast Cancer) | Higher cytotoxicity than reference | [6] |
| Compound 5 | HepG2 (Liver Cancer) | Higher cytotoxicity than reference | [6] |
Experimental Protocols
The Gewald reaction is a robust and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[11][12]
Protocol:
-
Reaction Setup: In a round-bottom flask, combine the α-methylene carbonyl compound (e.g., a ketone or aldehyde), an α-cyanoester (e.g., ethyl cyanoacetate), and elemental sulfur in a suitable solvent such as ethanol or dimethylformamide.[7][11]
-
Base Addition: Add a basic catalyst, typically a secondary or tertiary amine like morpholine or triethylamine, to the mixture.[5][7]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for a specified period, often several hours.[7] The reaction progress can be monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is typically poured into ice-water to precipitate the product. The solid is then collected by filtration, washed, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-aminothiophene derivative.[13]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivative (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for a period of 24 to 72 hours.[3][14]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3][15]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.[3][15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[14]
Signaling Pathway Modulation
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers.[9][16]
Antimicrobial Applications of Thiophene Derivatives
Thiophene-containing molecules have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including drug-resistant bacteria and fungi.[17][18] Their development is a promising avenue to address the growing challenge of antimicrobial resistance.
Mechanisms of Action
The antimicrobial effects of thiophene derivatives are attributed to several mechanisms, such as:
-
Membrane Disruption: Some compounds can increase the permeability of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[17]
-
Enzyme Inhibition: They can inhibit essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication.[19]
-
Inhibition of Biofilm Formation: Thiophene derivatives can prevent the formation of biofilms, which are structured communities of bacteria that are highly resistant to antibiotics.
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the primary metric for quantifying the in vitro potency of antimicrobial agents. It represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Thiophene 4 | Acinetobacter baumannii (Colistin-Resistant) | 4 - 16 | [17][20] |
| Escherichia coli (Colistin-Resistant) | 16 | [17][20] | |
| Thiophene 5 | Acinetobacter baumannii (Colistin-Resistant) | 4 | [17][20] |
| Escherichia coli (Colistin-Resistant) | 16 | [17][20] | |
| Thiophene 8 | Acinetobacter baumannii (Colistin-Resistant) | 16 | [17][20] |
| Escherichia coli (Colistin-Resistant) | 16 | [17][20] | |
| Spiro–indoline–oxadiazole 17 | Clostridium difficile | 2 - 4 | [19][21] |
Experimental Protocols
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[22][23]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).[24]
-
Serial Dilution of Compound: Prepare a series of twofold dilutions of the thiophene derivative in the broth medium in a 96-well microtiter plate.[23]
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.[23]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[22]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.[22][23]
Anti-inflammatory Applications of Thiophene Derivatives
Thiophene-based compounds have demonstrated potent anti-inflammatory properties, with some derivatives progressing to clinical use as non-steroidal anti-inflammatory drugs (NSAIDs).[12][25]
Mechanisms of Action
The anti-inflammatory effects of thiophene derivatives are primarily mediated through the inhibition of key enzymes in the inflammatory cascade:
-
Cyclooxygenase (COX) Inhibition: Many thiophene-based NSAIDs, such as tiaprofenic acid and tinoridine, function by inhibiting COX-1 and COX-2 enzymes, thereby blocking the production of prostaglandins.[12][15]
-
Lipoxygenase (LOX) Inhibition: Some derivatives exhibit inhibitory activity against lipoxygenases, which are involved in the synthesis of leukotrienes, another class of inflammatory mediators.[12][26]
Quantitative Data: In Vitro Enzyme Inhibition
The inhibitory potency of thiophene derivatives against COX and LOX enzymes is quantified by their IC₅₀ values.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| Compound 5b | COX-2 | 5.45 | [27] |
| 5-LOX | 4.33 | [27] | |
| Celecoxib (Reference) | COX-2 | - | [27] |
| NDGA (Reference) | 5-LOX | 2.46 | [27] |
| Compound 7c | COX-2 | 10.13 | [28] |
| Compound 7a | 5-LOX | 3.78 | [28] |
| Compound 7c | 5-LOX | 2.60 | [28] |
| Compound 7e | 5-LOX | 3.30 | [28] |
| Compound 7f | 5-LOX | 2.94 | [28] |
Experimental Protocols
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the acute anti-inflammatory activity of new compounds.[4][29]
Protocol:
-
Animal Dosing: Administer the thiophene derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals (typically rats or mice) via an appropriate route (e.g., intraperitoneally or orally).[2]
-
Induction of Edema: After a set period (e.g., 30 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each animal.[2][4]
-
Measurement of Paw Volume: Measure the volume of the paw using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[2]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group that received only carrageenan.[2]
Signaling Pathway Modulation
The NF-κB signaling pathway is a key regulator of inflammation.[18][30] Its inhibition is a major target for anti-inflammatory drug development.
Neurological Applications of Thiophene Derivatives
The lipophilic nature of the thiophene ring facilitates its ability to cross the blood-brain barrier, making its derivatives attractive candidates for the treatment of central nervous system (CNS) disorders.[1][28]
Mechanisms of Action
Thiophene-based compounds have shown promise in treating various neurological conditions through mechanisms such as:
-
Enzyme Inhibition: Inhibition of enzymes like acetylcholinesterase (AChE) is a key strategy for treating Alzheimer's disease.[11][31]
-
Receptor Modulation: Thiophene derivatives can act as antagonists or modulators of various CNS receptors.[1]
-
Neuroprotection: Some compounds exhibit neuroprotective effects by reducing oxidative stress and inhibiting protein aggregation, which are hallmarks of neurodegenerative diseases.[26][32]
Quantitative Data: Enzyme Inhibition
The inhibitory activity of thiophene derivatives against enzymes relevant to neurological disorders is a key measure of their potential efficacy.
| Compound ID | Target Enzyme | % Inhibition | Reference |
| IIId | Acetylcholinesterase | 60% | [11] |
| Donepezil (Reference) | Acetylcholinesterase | 40% | [11] |
Experimental Protocols
Ellman's method is a widely used, simple, and rapid colorimetric assay for measuring AChE activity.
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme (AChE), the substrate (acetylthiocholine iodide), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).
-
Assay Setup: In a 96-well plate, add the enzyme solution and the thiophene derivative at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme and the inhibitor for a specific period.
-
Reaction Initiation: Initiate the reaction by adding the substrate and DTNB.
-
Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color change by reading the absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of AChE activity for each concentration of the thiophene derivative.
Conclusion
Thiophene and its derivatives continue to be a rich source of pharmacologically active compounds with significant therapeutic potential across a wide range of diseases.[1][3] The versatility of the thiophene scaffold allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals engaged in the exploration of novel thiophene-based therapeutics. Continued investigation into the synthesis, biological evaluation, and mechanisms of action of these compounds is crucial for unlocking their full therapeutic potential and addressing unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 11. Gewald Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. benchchem.com [benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 20. impactfactor.org [impactfactor.org]
- 21. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Broth microdilution - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. eurekaselect.com [eurekaselect.com]
- 26. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. inotiv.com [inotiv.com]
- 30. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. kthmcollege.ac.in [kthmcollege.ac.in]
The Versatile Role of 5-Methylthiophen-2-amine Hydrochloride as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylthiophen-2-amine hydrochloride is a heterocyclic amine that serves as a pivotal building block in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and medicinal chemistry sectors. Its thiophene core, a bioisostere of the benzene ring, imparts unique physicochemical properties to the resulting compounds, often enhancing their biological activity and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the role of this compound as a chemical intermediate, focusing on its application in the synthesis of prominent active pharmaceutical ingredients (APIs) and its utility in various fundamental organic reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its practical application in a research and development setting.
Core Applications in Pharmaceutical Synthesis
The primary application of thiophene derivatives, including 5-methylthiophen-2-amine, is in the construction of pharmacologically active scaffolds. A notable example is the synthesis of the atypical antipsychotic drug, olanzapine. While this compound is not the direct precursor, the closely related 2-amino-5-methylthiophene-3-carbonitrile is a key intermediate, which is itself synthesized via the Gewald reaction.
The Gewald Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile
The Gewald reaction is a multicomponent condensation that provides a straightforward route to highly substituted 2-aminothiophenes. To synthesize the direct precursor to the core of olanzapine, propionaldehyde, malononitrile, and elemental sulfur are reacted in the presence of a base.[1][2]
Experimental Protocol: Gewald Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile
-
Reactants: Propionaldehyde, Malononitrile, Elemental Sulfur, Triethylamine (base), Ethanol (solvent).
-
Procedure:
-
To a stirred solution of propionaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol, add triethylamine (1.2 equivalents) at room temperature.
-
To this mixture, add elemental sulfur (1.1 equivalents) portion-wise.
-
The reaction mixture is then heated to 50-60 °C and stirred for 2-4 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to afford pure 2-amino-5-methylthiophene-3-carbonitrile.
-
| Parameter | Value |
| Molar Ratio (Ald:CN:S) | 1 : 1 : 1.1 |
| Base | Triethylamine |
| Solvent | Ethanol |
| Reaction Temperature | 50-60 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
Logical Relationship: From Gewald Product to Olanzapine
Versatility as a Chemical Intermediate: Key Reactions
This compound, as a primary aromatic amine, can undergo a variety of chemical transformations, making it a versatile intermediate for the synthesis of diverse chemical entities.
Acylation Reactions
The amino group of 5-methylthiophen-2-amine can be readily acylated to form the corresponding amides. This reaction is fundamental for introducing various functional groups and for the synthesis of more complex molecules.
Experimental Protocol: N-Acetylation of 5-Methylthiophen-2-amine
-
Reactants: 5-Methylthiophen-2-amine, Acetic Anhydride, Pyridine (base/catalyst).
-
Procedure:
-
5-Methylthiophen-2-amine is dissolved in pyridine at 0 °C.
-
Acetic anhydride (1.1 equivalents) is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The mixture is then poured into water, and the precipitated product is collected by filtration, washed with water, and dried.
-
| Parameter | Value |
| Acylating Agent | Acetic Anhydride |
| Base/Catalyst | Pyridine |
| Reaction Temperature | 0 °C to Room Temp. |
| Reaction Time | 1-2 hours |
| Typical Yield | >90% |
Reaction Workflow: Acylation
Diazotization and Subsequent Reactions
As a primary aromatic amine, this compound can undergo diazotization to form a diazonium salt. This intermediate is highly reactive and can be converted into a wide range of functional groups through Sandmeyer and related reactions, or used in azo coupling to form dyes.[3][4]
Experimental Protocol: Diazotization of this compound
-
Reactants: this compound, Sodium Nitrite, Hydrochloric Acid.
-
Procedure:
-
This compound is dissolved in dilute hydrochloric acid and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (1 equivalent) in cold water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is kept cold and used immediately in subsequent reactions.
-
Signaling Pathway: Diazotization and its Applications
Condensation Reactions with Dicarbonyl Compounds
The amino group of 5-methylthiophen-2-amine can participate in condensation reactions with 1,3-dicarbonyl compounds to form various heterocyclic systems, such as benzodiazepines or other fused heterocycles, which are prevalent in medicinal chemistry.
Experimental Protocol: Condensation with Acetylacetone
-
Reactants: 5-Methylthiophen-2-amine, Acetylacetone, Acetic Acid (catalyst).
-
Procedure:
-
A mixture of 5-methylthiophen-2-amine (1 equivalent) and acetylacetone (1 equivalent) in acetic acid is heated at reflux for 4-6 hours.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the corresponding enamine.
-
| Parameter | Value |
| Dicarbonyl Compound | Acetylacetone |
| Catalyst | Acetic Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Purification | Column Chromatography |
Reaction Workflow: Condensation
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its utility is demonstrated through its role in the synthesis of complex heterocyclic systems and its reactivity in a range of fundamental organic transformations. The detailed protocols and reaction pathways provided in this guide serve as a practical resource for researchers and scientists engaged in drug discovery and development, enabling the efficient utilization of this important building block.
References
An In-depth Technical Guide to the Safety and Handling of 5-Methylthiophen-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification
| Property | Value |
| Chemical Name | 5-Methylthiophen-2-amine hydrochloride |
| Synonyms | (5-methyl-2-thienyl)amine hydrochloride, 2-Amino-5-methylthiophene hydrochloride, 5-METHYLTHIOPHEN-2-AMINE HCl[1][2] |
| CAS Number | 41940-48-1[1][2] |
| Molecular Formula | C₅H₈ClNS[1][2] |
| Molecular Weight | 149.64 g/mol [2] |
| Chemical Structure |
|
Hazard Identification and Classification
While a specific GHS classification for this compound is not available[2], analogous compounds (amine hydrochlorides and thiophene derivatives) suggest the following potential hazards.
Anticipated GHS Hazard Classification (Inferred):
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity — Single Exposure | Category 3 |
| (Respiratory Tract Irritation) | |
| Skin Sensitization | Category 1 |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 2 |
Signal Word: Warning (anticipated)[3][4]
Anticipated Hazard Statements (Inferred):
-
H317: May cause an allergic skin reaction.
-
H335: May cause respiratory irritation.[4]
-
H401: Toxic to aquatic life.
Anticipated Precautionary Statements (Inferred):
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P271: Use only outdoors or in a well-ventilated area.
-
P272: Contaminated work clothing should not be allowed out of the workplace.
-
P273: Avoid release to the environment.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
-
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[8]
-
-
Storage:
-
Disposal:
Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Solid (form not specified) | Inferred from similar hydrochloride salts |
| Odor | No data available, likely has an amine-like or sulfurous odor | Inferred |
| pH | 5-7 (for a related compound) | [6][8] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Flash Point | No data available | |
| Water Solubility | Soluble (inferred for a hydrochloride salt) | [6] |
| Hygroscopicity | Likely hygroscopic | [8][9] |
Handling and Storage
Safe Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[10][11]
-
Avoid generation and inhalation of dust.[7]
-
Wash hands thoroughly after handling.[10]
-
Do not eat, drink, or smoke in the laboratory.[6]
Storage Conditions:
-
The compound is likely hygroscopic; protect from moisture.[9]
-
Store away from incompatible materials such as strong oxidizing agents.[9][13]
Exposure Controls and Personal Protection
Engineering Controls:
-
Use a chemical fume hood for all manipulations of the solid material.
-
Ensure eyewash stations and safety showers are readily accessible.[9][14]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles. A face shield may be necessary for splash-prone operations.[15][16]
-
Skin Protection:
-
Wear a lab coat.
-
Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[17]
-
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator (e.g., N95).[15]
Caption: Recommended Personal Protective Equipment (PPE) workflow for handling this compound.
First-Aid Measures
-
General Advice: Show the safety data sheet to the doctor in attendance.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[6][7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][7]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][18]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[12]
-
Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.[12]
-
Hazardous Combustion Products: Carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[6]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[12]
Accidental Release Measures
Personal Precautions:
-
Wear appropriate personal protective equipment (see Section 5).[10][12]
-
Ensure adequate ventilation.
-
Avoid dust formation.
-
Evacuate personnel from the area.
Environmental Precautions:
-
Prevent the product from entering drains or waterways.[18]
Methods for Cleaning Up:
-
For small spills, carefully sweep up the solid material, place it in a suitable, labeled container for disposal.[6]
-
Avoid raising dust.
-
Clean the spill area thoroughly with soap and water.
Caption: General workflow for responding to a spill of this compound.
Stability and Reactivity
-
Reactivity: No specific data available.
-
Chemical Stability: Likely stable under recommended storage conditions.[9]
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Exposure to moisture, excess heat, and incompatible materials.[8][9]
-
Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8][9]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[8][9]
Toxicological Information
No specific toxicological data (e.g., LD₅₀, LC₅₀) for this compound were found. The information below is based on inferred hazards.
-
Acute Toxicity: Harmful if swallowed.[6]
-
Skin Corrosion/Irritation: Causes skin irritation.[4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[4]
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory tract irritation.[4]
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Experimental Protocols
No specific experimental protocols for safety evaluation of this compound were found. Below is a general protocol for the safe handling of a potentially hazardous solid chemical in a research setting.
General Protocol for Weighing and Preparing a Solution:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific area within a chemical fume hood for the procedure.
-
Prepare a waste container for contaminated materials.
-
-
Procedure:
-
Don appropriate PPE as outlined in Section 5.
-
Place a balance inside the fume hood.
-
Carefully transfer the required amount of this compound from the stock bottle to a tared weigh boat or beaker.
-
Close the stock bottle immediately.
-
Slowly add the solvent to the beaker containing the solid, stirring gently to dissolve.
-
Once dissolved, transfer the solution to the desired reaction vessel.
-
-
Cleanup:
-
Decontaminate the weigh boat and any other contaminated disposable items and place them in the designated hazardous waste container.
-
Wipe down the balance and the work surface in the fume hood.
-
Remove PPE following the correct doffing procedure and dispose of it appropriately.
-
Wash hands thoroughly.
-
References
- 1. This compound | C5H8ClNS | CID 12330505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.se [fishersci.se]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. aksci.com [aksci.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. fishersci.com [fishersci.com]
- 15. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanchemistry.com [americanchemistry.com]
- 17. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 18. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methylthiophen-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, multi-step protocol for the synthesis of 5-Methylthiophen-2-amine hydrochloride, a valuable building block in medicinal chemistry, starting from the readily available 2-aminothiophene. The synthetic strategy involves a five-step sequence: N-acetylation to protect the amine functionality, Vilsmeier-Haack formylation to introduce a carbonyl group at the 5-position, Wolff-Kishner reduction to convert the formyl group to a methyl group, and finally, acidic hydrolysis of the protecting group which concurrently forms the desired hydrochloride salt. This protocol is designed to provide researchers with a detailed, step-by-step guide to facilitate the successful synthesis of this important thiophene derivative.
Introduction
2-Aminothiophene derivatives are a significant class of heterocyclic compounds widely utilized in the development of pharmaceuticals and functional materials due to their diverse biological activities.[1][2] Specifically, 5-methyl-substituted 2-aminothiophenes serve as key intermediates in the synthesis of various therapeutic agents. This protocol outlines a reliable synthetic route to this compound from 2-aminothiophene. The chosen pathway ensures high regioselectivity and provides a practical approach for laboratory-scale synthesis.
Overall Reaction Scheme
The synthesis of this compound from 2-aminothiophene is accomplished through the following five-step reaction sequence:
-
N-Acetylation of 2-aminothiophene: Protection of the primary amine to prevent side reactions in subsequent steps.
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the electron-rich 5-position of the thiophene ring.
-
Wolff-Kishner Reduction: Reduction of the formyl group to a methyl group under basic conditions.
-
Acidic Hydrolysis (Deprotection): Removal of the acetyl protecting group.
-
Hydrochloride Salt Formation: In situ formation of the hydrochloride salt during the deprotection step.
Experimental Protocols
Step 1: Synthesis of N-(thiophen-2-yl)acetamide (2)
Reaction: 2-aminothiophene (1) + Acetic Anhydride → N-(thiophen-2-yl)acetamide (2)
Materials:
-
2-aminothiophene (1)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophene (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution, followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(thiophen-2-yl)acetamide (2) as a solid. The product can be further purified by recrystallization from ethanol/water.
Step 2: Synthesis of N-(5-formylthiophen-2-yl)acetamide (3)
Reaction: N-(thiophen-2-yl)acetamide (2) + Vilsmeier Reagent → N-(5-formylthiophen-2-yl)acetamide (3)
Materials:
-
N-(thiophen-2-yl)acetamide (2)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE)
-
Sodium acetate
-
Ethyl acetate
-
Water
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (3.0 eq) to 0 °C.
-
Add phosphorus oxychloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve N-(thiophen-2-yl)acetamide (2) (1.0 eq) in 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture for 1 hour, during which a precipitate of N-(5-formylthiophen-2-yl)acetamide (3) will form.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Synthesis of N-(5-methylthiophen-2-yl)acetamide (4)
Reaction: N-(5-formylthiophen-2-yl)acetamide (3) + Hydrazine hydrate → N-(5-methylthiophen-2-yl)acetamide (4)
Materials:
-
N-(5-formylthiophen-2-yl)acetamide (3)
-
Hydrazine hydrate (80%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add N-(5-formylthiophen-2-yl)acetamide (3) (1.0 eq), hydrazine hydrate (4.0 eq), and diethylene glycol.[3]
-
Heat the mixture to 120-130 °C for 1.5 hours.
-
Add potassium hydroxide pellets (4.0 eq) to the reaction mixture.
-
Increase the temperature to 190-200 °C and allow for the distillation of water and excess hydrazine.[3]
-
Maintain the reaction at this temperature for 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Acidify the aqueous solution with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(5-methylthiophen-2-yl)acetamide (4).
Step 4 & 5: Synthesis of this compound (5)
Reaction: N-(5-methylthiophen-2-yl)acetamide (4) + HCl/H₂O → this compound (5)
Materials:
-
N-(5-methylthiophen-2-yl)acetamide (4)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, suspend N-(5-methylthiophen-2-yl)acetamide (4) (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
The product, this compound (5), will precipitate out of the solution.
-
Filter the solid, wash with a small amount of cold ethanol and then with diethyl ether.[4]
-
Dry the product under vacuum to yield the final hydrochloride salt.
Data Presentation
| Step | Starting Material | Product | Reagents and Solvents | Typical Yield (%) |
| 1 | 2-aminothiophene | N-(thiophen-2-yl)acetamide | Acetic anhydride, Pyridine, DCM | 85-95 |
| 2 | N-(thiophen-2-yl)acetamide | N-(5-formylthiophen-2-yl)acetamide | POCl₃, DMF, DCE | 70-80[5] |
| 3 | N-(5-formylthiophen-2-yl)acetamide | N-(5-methylthiophen-2-yl)acetamide | Hydrazine hydrate, KOH, Diethylene glycol | 65-75 |
| 4 & 5 | N-(5-methylthiophen-2-yl)acetamide | This compound | Conc. HCl, Ethanol | 80-90 |
Visualization of Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
The Wolff-Kishner reduction is performed at high temperatures; appropriate precautions should be taken to avoid burns.
References
The Gewald Synthesis: A Powerful Tool for the Preparation of Substituted 2-Aminothiophenes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Gewald synthesis is a versatile and efficient one-pot, three-component reaction for the synthesis of polysubstituted 2-aminothiophenes. First reported by Karl Gewald in 1966, this reaction has become a cornerstone of heterocyclic chemistry due to its operational simplicity, mild reaction conditions, and the ready availability of starting materials. The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs, making the Gewald synthesis a vital tool in drug discovery and development.[1][2]
Significance in Medicinal Chemistry:
Substituted 2-aminothiophenes are key intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules.[3] Their structural motif is found in drugs with diverse therapeutic applications, including:
-
Anti-inflammatory agents: The non-steroidal anti-inflammatory drug (NSAID) Tinoridine is a prominent example of a marketed drug based on the 2-aminothiophene structure.[1]
-
Antipsychotics: The atypical antipsychotic drug Olanzapine features a thieno[b]diazepine core, which is derived from a 2-aminothiophene precursor.
-
Anticancer agents: Numerous 2-aminothiophene derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1]
-
Antimicrobial agents: This class of compounds has shown broad-spectrum activity against various bacterial and fungal strains.[1]
-
Kinase inhibitors: The 2-aminothiophene scaffold serves as a versatile template for the design of inhibitors for various protein kinases.
Reaction Mechanism and Workflow
The Gewald reaction proceeds through three main stages: a Knoevenagel-Cope condensation, the addition of elemental sulfur, and a subsequent intramolecular cyclization followed by aromatization.[4]
Figure 1: The generally accepted mechanism of the Gewald synthesis.
A typical experimental workflow for the Gewald synthesis is a straightforward one-pot procedure.
Figure 2: A typical experimental workflow for the Gewald synthesis.
Data Presentation: Reaction Optimization
The yield and efficiency of the Gewald synthesis can be significantly influenced by the choice of catalyst, solvent, and reaction temperature. The following tables summarize quantitative data from studies on reaction optimization.
Table 1: Effect of Catalyst on the Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile *
| Catalyst (20 mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Pyrrolidinium borate | Ethanol/Water (9:1) | 100 | 30 | 90 |
| Piperidinium borate | Ethanol/Water (9:1) | 100 | 25 | 96 |
| Morpholinium borate | Ethanol/Water (9:1) | 100 | 35 | 88 |
| None | Ethanol/Water (9:1) | 100 | 24 h | No reaction |
*Reaction of cyclohexanone (1 equiv), malononitrile (1 equiv), and sulfur (1 equiv).[5]
Table 2: Optimization of Catalyst Loading (Piperidinium borate) *
| Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 0 | 24 h | 0 |
| 10 | 35 | 88 |
| 15 | 30 | 92 |
| 20 | 20 | 96 |
*Reaction of cyclohexanone (1 equiv), malononitrile (1 equiv), and sulfur (1 equiv) in Ethanol/Water (9:1) at 100°C.[5]
Table 3: Effect of Temperature (20 mol% Piperidinium borate) *
| Temperature (°C) | Time | Yield (%) |
| Room Temperature | 24 h | Traces |
| 70 | 3 h | 84 |
| 100 | 25 min | 96 |
*Reaction of cyclohexanone (1 equiv), malononitrile (1 equiv), and sulfur (1 equiv) in Ethanol/Water (9:1).[5]
Table 4: Microwave-Assisted Gewald Synthesis of Various 2-Aminothiophenes *
| Carbonyl Compound | Active Methylene Compound | Time (min) | Yield (%) |
| Cyclohexanone | Malononitrile | 30 | 95 |
| 4-Methylcyclohexanone | Malononitrile | 30 | 91 |
| Acetophenone | Malononitrile | 30 | 82 |
| Propiophenone | Malononitrile | 30 | 78 |
| Cyclopentanone | Ethyl cyanoacetate | 30 | 85 |
| Acetone | Ethyl cyanoacetate | 30 | 75 |
*Reactions were carried out using pyrrolidine as a base in DMF at 50°C under microwave irradiation.[3]
Experimental Protocols
The following are detailed methodologies for the synthesis of substituted 2-aminothiophenes using the Gewald reaction under different conditions.
Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes (Conventional Heating) [4]
This protocol provides a general guideline and may require optimization for specific substrates.
-
Materials:
-
Carbonyl compound (ketone or aldehyde) (10 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (10 mmol)
-
Elemental sulfur (12 mmol, 0.38 g)
-
Base (e.g., morpholine or triethylamine, 10-20 mol%)
-
Solvent (e.g., ethanol or methanol, 20-30 mL)
-
Round-bottom flask, magnetic stirrer, and reflux condenser
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the crude product with cold ethanol or water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexanes) or by silica gel column chromatography.
-
Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives [3]
This method offers a rapid and efficient alternative to conventional heating.
-
Materials:
-
Carbonyl compound (1 mmol)
-
Active methylene compound (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Pyrrolidine (1 mmol)
-
Dimethylformamide (DMF) (3 mL)
-
Microwave reactor vial
-
-
Procedure:
-
In a microwave reactor vial, combine the carbonyl compound (1 mmol), active methylene compound (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1 mmol).
-
Add DMF (3 mL) and seal the vial.
-
Place the vial in the microwave reactor and irradiate at 50 °C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 3: Catalytic Gewald Synthesis using Piperidinium Borate [5]
This protocol utilizes a recyclable and reusable catalyst for a more sustainable synthesis.
-
Materials:
-
Ketone (e.g., cyclohexanone) (1 equiv)
-
Active methylene compound (e.g., malononitrile) (1 equiv)
-
Elemental sulfur (1 equiv)
-
Piperidinium borate (Pip borate) (20 mol%)
-
Ethanol/Water (9:1) solvent mixture
-
-
Procedure:
-
To a reaction vessel, add the ketone (1 equiv), active methylene compound (1 equiv), elemental sulfur (1 equiv), and piperidinium borate (20 mol%).
-
Add the ethanol/water (9:1) solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 20-30 minutes, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the product with cold ethanol.
-
The aqueous layer containing the catalyst can be washed with ethyl acetate to remove organic residues and reused for subsequent reactions.
-
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure the purity and stoichiometry of the reactants are correct. The reaction temperature can be optimized; gentle heating (40-60 °C) often improves the reactivity of sulfur, but excessive heat can lead to side reactions.[4] For sterically hindered ketones, a two-step procedure (isolating the Knoevenagel-Cope intermediate before reacting with sulfur) may be more effective.[4]
-
Purification Challenges: The most common method for purifying solid 2-aminothiophenes is recrystallization.[4] For oily products or those difficult to recrystallize, silica gel column chromatography is recommended. Washing the crude product with water can remove inorganic salts, and a wash with a non-polar solvent like hexanes can remove non-polar byproducts.[4]
The Gewald synthesis remains a highly relevant and powerful method in modern organic and medicinal chemistry. Its simplicity, efficiency, and the biological significance of its products ensure its continued application in the development of new therapeutics.
References
Application Notes and Protocols for the Formation of 5-Methylthiophen-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylthiophen-2-amine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. The thiophene moiety is a well-recognized bioisostere of the phenyl group, and its incorporation into molecules can significantly modulate their pharmacological properties. This document provides a detailed overview of the reaction mechanism for the formation of this compound, along with comprehensive experimental protocols and representative data for its synthesis. The primary synthetic route involves the Gewald reaction to construct the 2-aminothiophene core, followed by salt formation with hydrochloric acid.
Reaction Mechanism
The formation of this compound proceeds in two key stages:
-
Gewald Reaction: Synthesis of the 5-methylthiophen-2-amine core.
-
Salt Formation: Protonation of the amine with hydrochloric acid.
Gewald Reaction Mechanism
The synthesis of the 2-aminothiophene ring system is most effectively achieved through the Gewald reaction, a multicomponent condensation. For the synthesis of 5-methylthiophen-2-amine, the likely precursors are propionaldehyde, a cyano-activated methylene compound (e.g., malononitrile), and elemental sulfur, in the presence of a basic catalyst.
The mechanism can be summarized in the following steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between propionaldehyde and malononitrile. The base (e.g., an amine like triethylamine or morpholine) deprotonates the active methylene group of malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of propionaldehyde. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: Elemental sulfur (typically in its S₈ crown form) is attacked by the nucleophilic enolate of the Knoevenagel product. This step is complex and can involve the formation of polysulfide intermediates.
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, where the sulfur attacks the nitrile group. A series of proton transfers and tautomerization then leads to the formation of the aromatic 2-aminothiophene ring.
Hydrochloride Salt Formation Mechanism
The final step is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the 2-amino group acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid. This results in the formation of the ammonium salt, this compound, which is often a more stable and crystalline solid compared to the free base, facilitating its purification and handling.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound based on typical Gewald reaction protocols.
| Parameter | Value | Reference |
| Gewald Reaction | ||
| Propionaldehyde (equivalents) | 1.0 | Representative Protocol |
| Malononitrile (equivalents) | 1.0 | Representative Protocol |
| Elemental Sulfur (equivalents) | 1.1 | Representative Protocol |
| Base (Triethylamine, equivalents) | 1.5 | Representative Protocol |
| Solvent | Ethanol | Representative Protocol |
| Reaction Temperature | 50-60 °C | Representative Protocol |
| Reaction Time | 4-6 hours | Representative Protocol |
| Typical Yield of Free Base | 75-85% | Representative Protocol |
| Hydrochloride Salt Formation | ||
| 5-Methylthiophen-2-amine (equivalents) | 1.0 | Representative Protocol |
| HCl in Diethyl Ether (equivalents) | 1.1 | Representative Protocol |
| Solvent | Diethyl Ether | Representative Protocol |
| Reaction Temperature | 0 °C to Room Temp | Representative Protocol |
| Typical Yield of Hydrochloride Salt | >95% | Representative Protocol |
| Characterization Data | ||
| Melting Point | 188-192 °C | Literature Value |
| Molecular Formula | C₅H₈ClNS | --INVALID-LINK-- |
| Molecular Weight | 149.64 g/mol | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of 5-Methylthiophen-2-amine (Gewald Reaction)
Materials:
-
Propionaldehyde
-
Malononitrile
-
Elemental Sulfur
-
Triethylamine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1.0 eq.) and elemental sulfur (1.1 eq.) in ethanol.
-
To this stirring suspension, add propionaldehyde (1.0 eq.) followed by the dropwise addition of triethylamine (1.5 eq.) at room temperature. An exothermic reaction may be observed; maintain the temperature below 40 °C using a water bath if necessary.
-
After the initial exotherm subsides, heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate the precipitation of any solids.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated crude product by vacuum filtration using a Büchner funnel and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure 5-methylthiophen-2-amine.
Protocol 2: Formation of this compound
Materials:
-
5-Methylthiophen-2-amine
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the purified 5-methylthiophen-2-amine (1.0 eq.) in a minimal amount of anhydrous diethyl ether in a round-bottom flask.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq.) dropwise to the stirred amine solution.
-
A precipitate of this compound will form immediately.
-
Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to obtain the pure hydrochloride salt.
Visualizations
Caption: Reaction mechanism for the Gewald synthesis of 5-methylthiophen-2-amine.
Caption: Formation of this compound salt.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes: The Role of 5-Methylthiophen-2-amine Hydrochloride in the Development of Potent Kinase Inhibitors
References
Synthesis of Novel Carboxamides from 5-Methylthiophen-2-amine hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel carboxamides derived from 5-methylthiophen-2-amine hydrochloride. Thiophene carboxamides are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] This guide outlines a robust and versatile synthetic methodology using a common amide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with 1-Hydroxybenzotriazole (HOBt). Detailed procedures for synthesis, purification, and characterization are provided, along with data presentation for a representative series of novel compounds. Furthermore, relevant biological signaling pathways and a comprehensive experimental workflow are visualized to support researchers in drug discovery and development.
Introduction
Thiophene-containing compounds are prominent scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological properties.[2] In particular, thiophene carboxamides have emerged as promising candidates for anticancer drug development, with some analogues showing potent inhibitory activity against key cellular targets.[1] The synthesis of a diverse library of these compounds is crucial for structure-activity relationship (SAR) studies. A common and effective method for forming the amide bond is through the coupling of a carboxylic acid and an amine using a carbodiimide reagent.[3][4] This protocol focuses on the use of this compound as a readily available starting material to generate novel N-(5-methylthiophen-2-yl) carboxamides.
Experimental Protocols
General Protocol for the Synthesis of N-(5-methylthiophen-2-yl) Carboxamides
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt as coupling agents.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., 4-chlorobenzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.), this compound (1.0 eq.), and HOBt (1.1 eq.).
-
Dissolve the solids in anhydrous DCM or DMF (approximately 0.2 M concentration with respect to the carboxylic acid).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add DIPEA or TEA (2.2 eq.) dropwise to the reaction mixture to neutralize the hydrochloride salt and the HOBt.
-
Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by either recrystallization or flash column chromatography.
Purification Protocol 1: Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or ethyl acetate/hexanes mixture).[5][6][7][8]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[6]
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of the precipitate.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Purification Protocol 2: Flash Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The choice of eluent should be guided by TLC analysis.
-
Load the adsorbed crude product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amide.
Data Presentation
The following table summarizes the quantitative data for a representative series of synthesized novel N-(5-methylthiophen-2-yl) carboxamides.
| Compound ID | R-Group | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |
| NC-01 | 4-Chlorophenyl | 85 | 155-157 | 9.8 (s, 1H), 7.8 (d, 2H), 7.5 (d, 2H), 7.0 (d, 1H), 6.7 (d, 1H), 2.4 (s, 3H) | 164.2, 142.1, 136.5, 134.8, 130.1, 129.2, 128.9, 124.5, 118.7, 15.3 | 252.0301 |
| NC-02 | 4-Methoxyphenyl | 88 | 148-150 | 9.7 (s, 1H), 7.8 (d, 2H), 7.0 (d, 2H), 6.9 (d, 1H), 6.6 (d, 1H), 3.8 (s, 3H), 2.4 (s, 3H) | 164.5, 162.3, 142.5, 129.8, 128.5, 127.1, 124.2, 118.5, 114.2, 55.4, 15.3 | 248.0800 |
| NC-03 | 3-Nitrophenyl | 79 | 178-180 | 10.2 (s, 1H), 8.6 (s, 1H), 8.2 (d, 1H), 8.1 (d, 1H), 7.7 (t, 1H), 7.1 (d, 1H), 6.7 (d, 1H), 2.4 (s, 3H) | 163.1, 148.5, 141.8, 137.2, 133.5, 130.1, 126.8, 124.8, 122.3, 118.9, 15.3 | 263.0545 |
| NC-04 | Cyclohexyl | 92 | 135-137 | 8.5 (s, 1H), 6.8 (d, 1H), 6.5 (d, 1H), 2.4 (s, 3H), 2.2 (m, 1H), 1.2-1.9 (m, 10H) | 174.8, 143.1, 127.9, 123.9, 118.2, 45.8, 32.9, 29.7, 25.8, 15.3 | 224.1371 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of novel carboxamides.
Potential Signaling Pathway Inhibition
Many thiophene carboxamides have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth.[1] The diagram below outlines the VEGFR-2 signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. scribd.com [scribd.com]
- 8. mt.com [mt.com]
Application Notes and Protocols: 5-Methylthiophen-2-amine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylthiophen-2-amine hydrochloride is a versatile heterocyclic building block belonging to the class of 2-aminothiophenes. The thiophene ring is a well-recognized bioisostere of the phenyl group, and its incorporation into molecular scaffolds can significantly influence biological activity.[1] This aminothiophene derivative serves as a crucial starting material for the synthesis of a variety of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. These fused ring systems are of significant interest in medicinal chemistry due to their demonstrated efficacy as inhibitors of various protein kinases, playing a critical role in the development of targeted cancer therapies.[1][2]
The primary application of this compound lies in its ability to undergo cyclization reactions to form the thieno[2,3-d]pyrimidine core. This scaffold is a key component of numerous reported kinase inhibitors that target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and JAK/STAT pathways.[2][3]
Key Applications in Drug Discovery
Derivatives synthesized from this compound have shown potent inhibitory activity against several key kinases, making them valuable candidates for the development of novel therapeutics.
PI3K/Akt/mTOR Pathway Inhibitors:
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. Thieno[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of this pathway. By targeting key kinases like PI3K, these compounds can effectively block downstream signaling and induce apoptosis in cancer cells.
JAK/STAT Pathway Inhibitors:
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade involved in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK/STAT pathway is associated with various myeloproliferative neoplasms and inflammatory diseases. Thienopyrimidine-based molecules have been developed as potent JAK inhibitors, demonstrating the therapeutic potential of this scaffold.
VEGFR-2 Kinase Inhibitors:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, highlighting the versatility of this scaffold in targeting different kinase families.[4]
Synthetic Protocols
The following protocols describe the synthesis of key intermediates and final compounds starting from this compound.
Protocol 1: Synthesis of 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one
This protocol describes the fundamental cyclization reaction to form the thieno[2,3-d]pyrimidine core.
Reaction Scheme:
Materials:
-
This compound
-
Formamide
-
Sodium bicarbonate (or other suitable base)
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add this compound.
-
Add an equimolar amount of a suitable base, such as sodium bicarbonate, to neutralize the hydrochloride and liberate the free amine.
-
Add an excess of formamide to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure 6-methylthieno[2,3-d]pyrimidin-4(3H)-one.
Expected Yield: 70-85%
Protocol 2: Synthesis of 4-Chloro-6-methylthieno[2,3-d]pyrimidine
This protocol details the chlorination of the thienopyrimidinone, a key step for further functionalization.
Reaction Scheme:
Materials:
-
6-Methylthieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst)
-
Toluene (or other suitable high-boiling solvent)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 6-methylthieno[2,3-d]pyrimidin-4(3H)-one in toluene.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Carefully add phosphorus oxychloride dropwise to the suspension at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 4-chloro-6-methylthieno[2,3-d]pyrimidine.
Expected Yield: 60-75%
Protocol 3: Synthesis of 2,4-Disubstituted-6-methylthieno[2,3-d]pyrimidines
This protocol illustrates the diversification of the thienopyrimidine scaffold via nucleophilic aromatic substitution.
Reaction Scheme:
Materials:
-
4-Chloro-6-methylthieno[2,3-d]pyrimidine
-
Desired primary or secondary amine (e.g., aniline, morpholine)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
2-Propanol or other suitable solvent
Procedure:
-
Dissolve 4-chloro-6-methylthieno[2,3-d]pyrimidine in 2-propanol in a sealable reaction vessel.
-
Add the desired amine (1.2 equivalents) and DIPEA (1.5 equivalents).
-
Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-6-methylthieno[2,3-d]pyrimidin-4-amine.
Expected Yield: 50-80%
Data Presentation
The following tables summarize the biological activity of representative thieno[2,3-d]pyrimidine derivatives.
Table 1: In Vitro Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives [3][5]
| Compound ID | R1 | R2 | Cell Line | IC₅₀ (µM) |
| A | -H | 4-Morpholinyl | A549 (Lung) | 0.94 |
| B | -H | 4-Morpholinyl | MCF-7 (Breast) | >50 |
| C | -CH₃ | 4-(4-Methylpiperazin-1-yl) | HCT-116 (Colon) | 2.80 |
| D | -CH₃ | 4-(4-Methylpiperazin-1-yl) | HepG2 (Liver) | 4.10 |
| E | -H | 4-Anilino | MCF-7 (Breast) | 27.83 |
Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives [3]
| Compound ID | Kinase Target | % Inhibition @ 10 µM | IC₅₀ (nM) |
| F | PI3Kα | - | 5 |
| G | PI3Kβ | 72% | - |
| H | PI3Kγ | 84% | - |
| I | VEGFR-2 | - | 32 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of thieno[2,3-d]pyrimidine derivatives.
PI3K/Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway by thienopyrimidine derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3-d] Pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for N-Alkylation of 5-methyl-2-aminothiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-alkylation of 5-methyl-2-aminothiophene, a key synthetic transformation for the development of novel chemical entities in drug discovery and materials science. The protocols outlined below are based on established methodologies for the N-alkylation of heteroaromatic amines and have been adapted for this specific substrate. Three primary methods are presented: Direct Alkylation with Alkyl Halides, Buchwald-Hartwig Cross-Coupling, and Reductive Amination.
Introduction
5-methyl-2-aminothiophene is a valuable heterocyclic building block. The introduction of alkyl or aryl substituents on the amino group can significantly modulate its physicochemical and pharmacological properties. However, the N-alkylation of 2-aminothiophenes can be challenging due to the electron-rich nature of the thiophene ring and the potential for competing side reactions.[1][2] This guide provides three robust and versatile protocols to achieve the desired N-alkylation.
General Materials and Methods
Materials:
-
5-methyl-2-aminothiophene
-
Alkylating agents (e.g., alkyl halides, aldehydes, ketones)
-
Solvents (e.g., DMF, acetonitrile, toluene, THF, methanol)
-
Bases (e.g., Cs₂CO₃, K₂CO₃, NaH, NaOtBu)
-
Catalysts and ligands for Buchwald-Hartwig coupling (e.g., Pd(OAc)₂, BINAP, XPhos)
-
Reducing agents for reductive amination (e.g., NaBH(OAc)₃, NaBH₃CN)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Purification supplies (silica gel for column chromatography, TLC plates, solvents for elution)
Characterization: The successful synthesis of N-alkylated products should be confirmed by standard analytical techniques, including:
-
Thin Layer Chromatography (TLC) for reaction monitoring.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation.
-
Mass Spectrometry (MS) to confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy to identify functional groups.
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method is a classical approach for N-alkylation but can require careful optimization for 2-aminothiophenes to avoid side reactions.[3][4] A modified procedure for 2-amino-3-acylthiophenes using a mild base has been shown to be effective and is adapted here.[1][2]
Reaction Scheme:
Detailed Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-methyl-2-aminothiophene (1.0 eq).
-
Add dry solvent (e.g., DMF or acetonitrile).
-
Add the base (e.g., Cs₂CO₃, 2.0 eq). For stronger bases like NaH, use with caution and at lower temperatures.
-
If applicable, add a phase transfer catalyst like tetrabutylammonium iodide (TBAI, 0.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (R-X, 1.1-1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary Table:
| Parameter | Condition |
| Substrate | 5-methyl-2-aminothiophene |
| Alkylating Agent | Alkyl halide (e.g., Iodomethane, Benzyl bromide) |
| Base | Cs₂CO₃, K₂CO₃, NaH |
| Solvent | DMF, Acetonitrile |
| Temperature | 25 - 80 °C |
| Reaction Time | 2 - 24 hours |
| Expected Yield | Moderate to Good |
Experimental Workflow Diagram:
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a highly versatile and efficient method for forming C-N bonds, particularly with heteroaromatic amines.[5][6][7] This protocol is suitable for coupling 5-methyl-2-aminothiophene with a wide range of aryl and alkyl halides or triflates.
Reaction Scheme:
Detailed Methodology:
-
In a dry Schlenk tube under an inert atmosphere, combine the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., BINAP or XPhos, 1.1-1.2 eq relative to Pd), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq).
-
Add 5-methyl-2-aminothiophene (1.0 eq) and the aryl/alkyl halide or triflate (1.0-1.2 eq).
-
Add dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Data Summary Table:
| Parameter | Condition |
| Substrate | 5-methyl-2-aminothiophene |
| Coupling Partner | Aryl/Alkyl Halide or Triflate |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | BINAP, XPhos, SPhos |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 hours |
| Expected Yield | Good to Excellent |
Experimental Workflow Diagram:
(H₃C)-S-NH₂ + Reducing Agent -> (H₃C)-S-NH-CH₂R or (H₃C)-S-NH-CHR'R
References
- 1. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. research.monash.edu [research.monash.edu]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Synthetic Approaches and Evaluation Protocols for Novel Antileishmanial Agents
FOR IMMEDIATE RELEASE
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of tropical diseases and medicinal chemistry.
Introduction: Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current treatments, including toxicity, high cost, and emerging drug resistance, underscore the urgent need for novel, effective, and safer antileishmanial agents.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of promising classes of antileishmanial compounds, with a focus on chalcones, quinolines, and azole derivatives. The methodologies outlined are based on recent advances in the field and are intended to serve as a comprehensive resource for researchers dedicated to antileishmanial drug discovery.
Key Compound Classes and In Vitro Efficacy
Recent research has highlighted several classes of small molecules with potent antileishmanial activity. Chalcones, quinoline derivatives, and azole-based compounds have emerged as particularly promising scaffolds for drug development.[3][4][5][6][7][8]
Table 1: Antileishmanial Activity of Synthetic Chalcone Derivatives
| Compound ID | Target Species | Promastigote IC50 (µM) | Amastigote IC50 (µM) | Cytotoxicity CC50 (µM) (Cell Line) | Selectivity Index (SI) | Reference |
| 4a | L. infantum | - | 19.65 | 157.1 (PBMCs) | >8.0 | [3] |
| 4b | L. infantum | - | - | 505.4 (PBMCs) | - | [3] |
| CP04 | L. infantum | 13.64 ± 0.25 | 18.92 ± 0.05 | Not cytotoxic (PBMCs) | - | [9] |
| CP06 | L. infantum | 11.19 ± 0.22 | 22.42 ± 0.05 | - | - | [9] |
| Nitrosylated chalcone 10 | L. amazonensis | - | Increased selective activity | - | - | [10] |
| 18a-18f | L. donovani | >99.5% inhibition at 25 µM | 1.7 - 6.4 | - | - | [11] |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50); PBMCs: Peripheral Blood Mononuclear Cells.
Table 2: Antileishmanial Activity of Synthetic Quinoline and Azole Derivatives
| Compound ID | Compound Class | Target Species | Promastigote IC50 (µM) | Amastigote IC50 (µM) | Cytotoxicity CC50 (µM) (Cell Line) | Selectivity Index (SI) | Reference |
| Compound [I] | Quinoline-piperazine | L. donovani | - | 2.09 - 8.89 | Lower than miltefosine | Satisfactory | [6] |
| 15b | Quinoline-metronidazole | L. donovani | 9.54 | 9.81 | Negligible (J774, Vero) | - | [7] |
| 15i | Quinoline-metronidazole | L. donovani | 5.42 | 3.75 | Negligible (J774, Vero) | >21.3 | [7] |
| 11b | Fluoro-aminoquinoline | L. mexicana | 41.9 (intracellular) | - | Not toxic (Vero) | - | [12] |
| 11c | Fluoro-aminoquinoline | L. mexicana | 41.9 (intracellular) | - | Not toxic (Vero) | - | [12] |
| TF-2 | 3-Triazolylflavanone (Azole) | L. major | ~13x more potent than fluconazole | - | - | 30.21 | [8] |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50).
Experimental Protocols
Protocol 1: General Synthesis of Chalcone Derivatives
This protocol is a generalized procedure based on the Claisen-Schmidt condensation reaction, a common method for synthesizing chalcones.[3][5]
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Ethanol or Methanol
-
Aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Stirring plate and magnetic stirrer
-
Round bottom flask
-
Beakers, graduated cylinders
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol in a round bottom flask.
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Slowly add an aqueous solution of NaOH or KOH dropwise to the stirred mixture.
-
Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
A precipitate of the crude chalcone will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.
-
Characterize the final product using techniques like IR, NMR, and Mass Spectrometry.[3]
Protocol 2: In Vitro Antileishmanial Activity Assay (Promastigote Stage)
This protocol outlines a standard method for evaluating the efficacy of compounds against the promastigote (insect) stage of Leishmania.[13]
Materials:
-
Leishmania promastigotes (e.g., L. infantum, L. major) in logarithmic growth phase.
-
M-199 or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Reference drug (e.g., Amphotericin B, Miltefosine).
-
96-well microtiter plates.
-
Resazurin solution or MTT reagent.
-
Microplate reader.
-
Incubator (24-26 °C).
Procedure:
-
Harvest Leishmania promastigotes from culture during the logarithmic growth phase.
-
Adjust the parasite concentration to approximately 2 x 10^6 parasites/mL in fresh culture medium.
-
Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of the test compounds and the reference drug.
-
Add 100 µL of the compound dilutions to the wells containing the parasites. Include wells with untreated parasites (negative control) and a solvent control.
-
Incubate the plates at 24-26 °C for 72 hours.[14]
-
After incubation, add 20 µL of resazurin solution or MTT reagent to each well and incubate for another 4 hours.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the compound concentration.[13]
Protocol 3: In Vitro Antileishmanial Activity Assay (Intracellular Amastigote Stage)
This protocol describes the evaluation of compounds against the clinically relevant intracellular amastigote stage of Leishmania.[13][15]
Materials:
-
Host cells (e.g., murine macrophages like J774A.1 or THP-1 human monocytic cells).
-
Leishmania promastigotes.
-
Culture medium for macrophages (e.g., RPMI-1640 with 10% FBS).
-
Test compounds and reference drug.
-
96-well plates.
-
Giemsa stain.
-
Microscope.
-
Incubator (37 °C, 5% CO2).
Procedure:
-
Seed the macrophage host cells in a 96-well plate and allow them to adhere overnight.
-
Infect the adherent macrophages with Leishmania promastigotes at a parasite-to-cell ratio of approximately 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of the test compounds and reference drug.
-
Incubate the plates for 72 hours at 37 °C with 5% CO2.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by microscopic examination.
-
Calculate the IC50 value, which is the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to untreated controls.
Protocol 4: Cytotoxicity Assay
This assay is crucial to determine the selectivity of the compounds for the parasite over host cells.[13]
Materials:
-
Mammalian cells (e.g., J774A.1 macrophages, Vero cells, or PBMCs).
-
Culture medium appropriate for the cell line.
-
Test compounds.
-
96-well plates.
-
Resazurin or MTT reagent.
-
Microplate reader.
-
Incubator (37 °C, 5% CO2).
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for 72 hours at 37 °C with 5% CO2.[14]
-
Add resazurin or MTT reagent and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance.
-
Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces cell viability by 50%.
-
The Selectivity Index (SI) is then calculated as the ratio of CC50 to the amastigote IC50 (SI = CC50/IC50). A higher SI value indicates greater selectivity for the parasite.[13]
Signaling Pathways and Experimental Workflows
Targeting Key Parasite Pathways
The development of novel antileishmanial agents often involves targeting metabolic pathways that are essential for the parasite's survival and are either absent or significantly different in the human host.[16] Two such prominent targets are sterol 14-alpha demethylase (CYP51), crucial for membrane integrity, and trypanothione reductase, a key enzyme in the parasite's unique redox defense system.[9][17]
Caption: Key molecular targets for different classes of antileishmanial compounds.
Drug Discovery and Evaluation Workflow
The process of identifying and validating new antileishmanial drug candidates follows a structured workflow, from initial synthesis to in vivo testing.
Caption: A typical workflow for the synthesis and evaluation of antileishmanial agents.
Conclusion
The synthesis and evaluation of novel small molecules remain a cornerstone of antileishmanial drug discovery. The protocols and data presented here for chalcones, quinolines, and azoles provide a practical framework for researchers in this critical area. By targeting essential parasite-specific pathways and employing a systematic screening cascade, the scientific community can continue to advance the development of new therapies to combat leishmaniasis.
References
- 1. benchchem.com [benchchem.com]
- 2. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Chalcone Derivatives as Anti-Leishmania infantum Agents with Potential Synergistic Activity and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromene-based synthetic chalcones as potent antileishmanial agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review of chalcone derivatives as antileishmanial agents [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of new quinoline-piperazine/pyrrolidine compounds against leishmaniasis | BioWorld [bioworld.com]
- 7. Synthesis, Biological Evaluation, Structure-Activity Relationship, and Mechanism of Action Studies of Quinoline-Metronidazole Derivatives Against Experimental Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing azole antifungals into antileishmanials: Novel 3-triazolylflavanones with promising in vitro antileishmanial activity against Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of chalcone analogues with increased antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in structural modifications of natural products for anti-leishmaniasis therapy (2010–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-vitro and In-vivo Antileishmanial Activity of a Compound Derived of Platinum, Oxaliplatin, against Leishmania Major - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methylthiophen-2-amine hydrochloride in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known agrochemical activities of thiophene derivatives closely related to 5-Methylthiophen-2-amine hydrochloride. Direct experimental validation and optimization are required for this specific compound.
Introduction
Thiophene and its derivatives are a significant class of heterocyclic compounds utilized in the development of various agrochemicals, including fungicides, herbicides, and insecticides.[1][2][3] The thiophene ring is a key structural motif that can confer potent biological activity. This compound, as a substituted 2-aminothiophene, represents a promising scaffold for the synthesis of novel active ingredients for crop protection. Its hydrochloride salt form suggests suitability for aqueous-based formulations.
This document outlines potential applications of this compound in agrochemical formulations and provides detailed, generalized experimental protocols for its synthesis into active ingredients and subsequent efficacy testing.
Potential Agrochemical Applications and Synthesis
This compound can serve as a versatile starting material for the synthesis of various agrochemical active ingredients. The primary amino group is a key functional handle for derivatization.
Synthesis of N-(5-methylthiophen-2-yl)carboxamides as Potential Fungicides
Thiophene-based carboxamides have shown significant fungicidal activity, often by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[4]
Experimental Protocol: Synthesis of a Model N-(5-methylthiophen-2-yl)nicotinamide
This protocol is adapted from the synthesis of N-(thiophen-2-yl) nicotinamide derivatives.[2]
Materials:
-
This compound
-
Nicotinoyl chloride (or another desired acyl chloride)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Neutralization of the Amine Salt: To a solution of this compound in DCM, add an equimolar amount of a base like triethylamine to liberate the free amine. Stir at room temperature for 30 minutes.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of nicotinoyl chloride in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
DOT Diagram: Synthetic Workflow
Caption: Synthetic workflow for N-(5-methylthiophen-2-yl)carboxamides.
Agrochemical Formulation
The synthesized active ingredient must be formulated to ensure stability, ease of application, and optimal bioavailability. An emulsifiable concentrate (EC) is a common formulation type for water-insoluble active ingredients.
Experimental Protocol: Preparation of an Emulsifiable Concentrate (EC) Formulation
This is a general protocol that requires optimization for the specific active ingredient.[5]
Materials:
-
Synthesized N-(5-methylthiophen-2-yl)carboxamide (Active Ingredient, AI)
-
Solvent (e.g., N,N-dimethyldecanamide, aromatic hydrocarbons)
-
Emulsifier blend (anionic and non-ionic surfactants)
-
Stirrer
Procedure:
-
Weigh the required amount of the solvent and the active ingredient.
-
Mix using a stirrer until a homogeneous solution is obtained (approximately 1 hour).
-
Weigh the required amount of the emulsifier blend and add it to the solution.
-
Continue stirring until a clear, homogeneous solution is obtained (approximately 30 minutes).
-
The process is typically carried out at room temperature (20±2°C).
Example Formulation Composition:
| Component | Role | Content (%) |
| N-(5-methylthiophen-2-yl)carboxamide | Active Ingredient | 10 - 25 |
| Emulsifier Blend | Emulsifier | 5 - 15 |
| Solvent | Solvent | to 100 |
Efficacy Testing Protocols
In Vivo Fungicidal Assay (Greenhouse)
This protocol is for evaluating the efficacy of the formulated product against a target fungal pathogen on a host plant.[2]
Materials:
-
EC formulation of the thiophene derivative
-
Host plants (e.g., cucumber for downy mildew)
-
Fungal pathogen inoculum (e.g., Pseudoperonospora cubensis)
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Spray equipment
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the EC formulation in DMSO. Create a series of test solutions by diluting the stock solution with water containing 0.1% Tween 80 to achieve the desired concentrations (e.g., 1.56 to 400 mg/L).
-
Plant Treatment: Grow healthy host plants to a suitable stage (e.g., two-leaf stage for cucumber). Spray the plants with the test solutions until runoff. Also include a negative control (water with Tween 80) and a positive control (a commercial fungicide).
-
Inoculation: After the sprayed solutions have dried (approximately 24 hours), inoculate the plants with a spore suspension of the fungal pathogen.
-
Incubation: Place the inoculated plants in a growth chamber with controlled temperature, humidity, and light conditions conducive to disease development.
-
Evaluation: After a suitable incubation period (e.g., 7-10 days), assess the disease severity on the leaves as a percentage of the leaf area infected.
-
Data Analysis: Calculate the control efficacy for each treatment relative to the negative control. Determine the EC₅₀ value (the concentration that provides 50% control).
DOT Diagram: Efficacy Screening Workflow
Caption: General workflow for agrochemical efficacy screening.
Herbicidal Activity Assay (Post-emergence)
This protocol evaluates the post-emergence herbicidal activity of the formulated compound.[6][7]
Materials:
-
EC formulation of the thiophene derivative
-
Target weed species (e.g., Abutilon theophrasti, Echinochloa crusgalli)
-
Pots with soil
-
Growth chamber or greenhouse
-
Spray equipment
Procedure:
-
Plant Cultivation: Sow seeds of the target weed species in pots and grow them in a greenhouse or growth chamber until they reach the 2-3 leaf stage.
-
Formulation Application: Prepare aqueous dilutions of the EC formulation at various concentrations. Spray the formulations onto the weeds at a constant application rate (e.g., L/ha). Include negative and positive controls.
-
Incubation: Return the treated plants to the greenhouse or growth chamber.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect (e.g., chlorosis, necrosis, growth inhibition) and record the percentage of control or fresh weight of the plants compared to the untreated control.
Quantitative Data Summary (Hypothetical):
Table 1: Fungicidal Activity of N-(5-methylthiophen-2-yl)nicotinamide against P. cubensis
| Compound | EC₅₀ (mg/L) |
| N-(5-methylthiophen-2-yl)nicotinamide | 5.2 |
| Commercial Fungicide A | 7.6 |
| Commercial Fungicide B | 21.4 |
Table 2: Herbicidal Activity of a Thiophene-based Formulation against Abutilon theophrasti
| Treatment | Application Rate (g a.i./ha) | Control (%) |
| Thiophene Derivative | 200 | 95 |
| Thiophene Derivative | 100 | 80 |
| Commercial Herbicide | 150 | 90 |
Hypothetical Mechanism of Action: Signaling Pathway
As some fungicidal thiophene carboxamides are known to target succinate dehydrogenase (SDH), the following diagram illustrates this hypothetical mechanism of action.[4]
DOT Diagram: SDH Inhibition Pathway
Caption: Inhibition of fungal respiration via SDH targeting.
References
- 1. Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture [mdpi.com]
- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. products.pcc.eu [products.pcc.eu]
- 6. Synthesis and Evaluation of Herbicidal Ureidopyrimidine Compounds: Focus on Sulfonamide Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Synthetic Routes to 2-Aminothiophene Derivatives for Antibacterial Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-aminothiophene derivatives and their subsequent screening for antibacterial activity. The methodologies outlined are intended to be a comprehensive resource for researchers in the fields of medicinal chemistry and drug discovery.
Introduction
2-Aminothiophene derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The thiophene ring is a bioisostere of the phenyl group, and its incorporation into molecular scaffolds can enhance biological activity. The development of novel antibacterial agents is a critical area of research owing to the rise of antibiotic-resistant bacterial strains. This document focuses on the synthesis of 2-aminothiophene derivatives, primarily through the versatile Gewald reaction, and provides a standardized protocol for evaluating their antibacterial efficacy using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Synthetic Routes to 2-Aminothiophene Derivatives
The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[2][3] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[2]
The Gewald Reaction: A General Overview
The Gewald reaction is a powerful tool for the construction of the 2-aminothiophene scaffold. The reaction proceeds through an initial Knoevenagel condensation of the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and aromatization.
Diagram of the Gewald Reaction Pathway
Caption: Generalized workflow of the Gewald three-component reaction.
Experimental Protocols
Protocol 1: General Procedure for the Gewald Synthesis of 2-Aminothiophene-3-carbonitriles
This protocol describes a general method for the synthesis of 2-aminothiophene-3-carbonitrile derivatives.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine or Triethylamine (0.1-0.2 eq)
-
Ethanol or Methanol
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ketone or aldehyde (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), and ethanol (or methanol) to form a slurry.
-
Add the basic catalyst, such as morpholine or triethylamine (0.1-0.2 eq), to the mixture.
-
Heat the reaction mixture to a gentle reflux (typically 50-80 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold ethanol and dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water with stirring. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to obtain the purified 2-aminothiophene derivative.
-
Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).
Tips for Success and Troubleshooting:
-
Low Yield: If the yield is low, consider using a two-step procedure where the Knoevenagel condensation product is isolated first, followed by reaction with sulfur and base. For sterically hindered ketones, microwave-assisted synthesis may improve yields.
-
Byproduct Formation: The formation of the Knoevenagel-Cope intermediate can occur if the sulfur addition and cyclization are slow. Ensure sufficient sulfur is present and the reaction temperature is adequate.
-
Purification Difficulties: If the product is difficult to purify, column chromatography on silica gel may be necessary.
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of synthesized 2-aminothiophene derivatives against selected bacterial strains using the broth microdilution method. This is a widely accepted method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized 2-aminothiophene derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
-
Micropipettes and sterile tips
Procedure:
1. Preparation of Compound Stock Solutions: a. Dissolve the synthesized compounds in DMSO to a stock concentration of 10 mg/mL. b. Further dilute the stock solution in sterile CAMHB to create a working solution at twice the highest desired final concentration.
2. Preparation of Microtiter Plates: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the compound working solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
3. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
4. Inoculation and Incubation: a. Inoculate each well (wells 1-11) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL. b. Seal the plate to prevent evaporation and incubate at 35 ± 2 °C for 18-24 hours.
5. Reading the MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Tips for Success and Troubleshooting:
-
Compound Solubility: Ensure the compound is fully dissolved in DMSO before preparing the working solution. If precipitation occurs in the broth, a different solvent or co-solvent system may be needed, with appropriate controls.
-
Inoculum Density: Accurate inoculum density is critical. An inoculum that is too heavy can lead to falsely high MIC values.
-
Controls: Always include growth and sterility controls. A positive control with a standard antibiotic (e.g., ampicillin, gentamicin) is also recommended for quality control.
Diagram of the Broth Microdilution Workflow
Caption: Step-by-step workflow for MIC determination by broth microdilution.
Data Presentation: Antibacterial Activity of 2-Aminothiophene Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative 2-aminothiophene derivatives against common Gram-positive and Gram-negative bacteria.
Table 1: MIC Values of 2-Aminothiophene Derivatives against Gram-Positive Bacteria
| Compound ID | R¹ | R² | R³ | Bacterial Strain | MIC (µg/mL) | Reference |
| A1 | -C₆H₅ | -H | -COOC₂H₅ | Staphylococcus aureus | 62.5 | [1] |
| A2 | -C₆H₄-4-Cl | -H | -COOC₂H₅ | Staphylococcus aureus | 31.25 | [1] |
| A3 | -C₆H₄-4-OCH₃ | -H | -COOC₂H₅ | Staphylococcus aureus | 125 | [1] |
| B1 | -(CH₂)₄- | -CN | Bacillus subtilis | 31.25 | [1] | |
| B2 | -C₆H₅ | -CH₃ | -CN | Bacillus subtilis | 62.5 | [1] |
| C1 | -C₆H₄-4-NO₂ | -H | -COOC₂H₅ | Staphylococcus aureus | 15.62 | [1] |
| Standard | Ampicillin | Staphylococcus aureus | 3.9 | [1] | ||
| Standard | Streptomycin | Bacillus subtilis | 7.8 | [1] |
Table 2: MIC Values of 2-Aminothiophene Derivatives against Gram-Negative Bacteria
| Compound ID | R¹ | R² | R³ | Bacterial Strain | MIC (µg/mL) | Reference |
| A1 | -C₆H₅ | -H | -COOC₂H₅ | Escherichia coli | 125 | [1] |
| A2 | -C₆H₄-4-Cl | -H | -COOC₂H₅ | Escherichia coli | 62.5 | [1] |
| A3 | -C₆H₄-4-OCH₃ | -H | -COOC₂H₅ | Escherichia coli | 250 | [1] |
| D1 | -(CH₂)₄- | -COOC₂H₅ | Proteus vulgaris | 62.5 | [1] | |
| D2 | -C₆H₅ | -CH₃ | -COOC₂H₅ | Proteus vulgaris | 125 | [1] |
| C1 | -C₆H₄-4-NO₂ | -H | -COOC₂H₅ | Escherichia coli | 31.25 | [1] |
| Standard | Ampicillin | Escherichia coli | 7.8 | [1] | ||
| Standard | Streptomycin | Proteus vulgaris | 15.6 | [1] |
Structure-Activity Relationship (SAR) Insights
The antibacterial activity of 2-aminothiophene derivatives is influenced by the nature and position of substituents on the thiophene ring. Based on the available data, some general SAR trends can be observed:
-
Electron-withdrawing groups at the para-position of a phenyl ring at C4 (e.g., -NO₂, -Cl) tend to enhance antibacterial activity compared to electron-donating groups (e.g., -OCH₃).[1]
-
The nature of the substituent at the 3-position also plays a role, with both cyano (-CN) and carbethoxy (-COOC₂H₅) groups being common in active compounds.
-
The substituents at the 4- and 5-positions, often derived from the starting ketone, can significantly impact activity. Fused cycloalkyl rings can be well-tolerated.
Diagram of Key SAR Points
Caption: Key structural features influencing antibacterial activity.
Conclusion
The Gewald reaction provides an efficient and versatile platform for the synthesis of a diverse library of 2-aminothiophene derivatives. The subsequent screening of these compounds using the broth microdilution method allows for the quantitative assessment of their antibacterial activity. The structure-activity relationship studies are crucial for the rational design of more potent antibacterial agents. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this important class of heterocyclic compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylthiophen-2-amine hydrochloride
This technical support center provides troubleshooting guidance, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylthiophen-2-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound? A1: While various methods exist for the synthesis of 2-aminothiophenes, a common approach for 5-substituted analogues involves a multi-step process starting from 2-methylthiophene. This often includes an electrophilic substitution reaction, such as nitration, followed by a reduction of the nitro group to an amine. The final step is the formation of the hydrochloride salt by treatment with hydrochloric acid. Another widely used method for synthesizing 2-aminothiophenes is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.[1]
Q2: Why are anhydrous conditions important in certain steps of the synthesis? A2: Anhydrous (dry) conditions are crucial, particularly during the formation of intermediates that are sensitive to hydrolysis. For instance, if using reagents that react with water, such as thionyl chloride or certain catalysts, the presence of moisture can lead to the decomposition of the reagent, resulting in low or no product yield.[2][3] It is essential to use oven-dried glassware and anhydrous solvents to prevent unwanted side reactions.
Q3: How can I effectively monitor the progress of the reaction? A3: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] By taking small aliquots from the reaction mixture at different time intervals, you can track the disappearance of the starting material and the appearance of the product. This allows for the determination of the optimal reaction time and helps to prevent the formation of byproducts due to prolonged reaction times or excessive heating.
Q4: My final product is an oil and is difficult to crystallize. What should I do? A4: The presence of impurities can often interfere with crystallization, resulting in an oily product.[2] It is recommended to purify the crude product using column chromatography to remove these impurities. Additionally, since hydrochloride salts can be hygroscopic, they can absorb moisture from the atmosphere, which may also hinder crystallization.[2] Performing the final filtration and drying steps under a dry atmosphere (e.g., under a stream of nitrogen) and storing the product in a desiccator can be beneficial.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture in Reagents or Glassware: Presence of water can decompose sensitive reagents.[3] 2. Inactive Reagents: Starting materials or reagents may have degraded over time. 3. Incomplete Reaction: Insufficient reaction time or temperature.[2] 4. Product Loss During Workup: The hydrochloride salt may be water-soluble.[2] | 1. Ensure all glassware is oven-dried and use anhydrous solvents.[3] 2. Use fresh, high-purity reagents. 3. Monitor the reaction by TLC or HPLC to ensure completion.[2] Consider optimizing reaction time and temperature. 4. Minimize the use of aqueous solutions during workup and consider back-extraction of aqueous layers with an organic solvent. |
| Formation of Dark, Tarry Reaction Mixture | 1. Excessive Reaction Temperature: Overheating can lead to polymerization or decomposition of the thiophene ring.[4] 2. Impurities in Starting Materials: Can catalyze side reactions.[4] | 1. Maintain the recommended reaction temperature using a controlled temperature bath and ensure efficient stirring.[4] 2. Purify starting materials and solvents before use.[4] |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Side Reactions: Formation of regioisomers or other byproducts. 2. Incomplete Reaction: Presence of unreacted starting materials. | 1. Optimize reaction conditions (e.g., lower temperature) to improve selectivity.[4] Purify the crude product by column chromatography or recrystallization.[5] 2. Allow the reaction to proceed to completion as monitored by TLC. |
| Difficulty in Isolating the Hydrochloride Salt | 1. Product is Highly Soluble in the Chosen Solvent: This can make precipitation or crystallization difficult.[3] 2. Formation of Excessive Inorganic Salts: Can interfere with product isolation.[3] | 1. After formation of the salt, concentrate the solution under reduced pressure and attempt crystallization from a different solvent system (e.g., ethanol/ether).[2][6] 2. Wash the filtered inorganic salts thoroughly with an organic solvent to recover any trapped product.[3] |
Experimental Protocols
Protocol 1: Representative Synthesis of this compound via Nitration and Reduction
This protocol is a generalized representation and may require optimization.
Step 1: Nitration of 2-Methylthiophene
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of acetic anhydride to -10 °C.
-
Slowly add fuming nitric acid dropwise to the cooled acetic anhydride while maintaining the temperature below 0 °C to form acetyl nitrate in situ.
-
In a separate flask, dissolve 2-methylthiophene in acetic anhydride and cool the solution to -10 °C.
-
Slowly add the prepared acetyl nitrate solution to the 2-methylthiophene solution, ensuring the temperature does not rise above -5 °C.
-
Stir the reaction mixture at this temperature for a few hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methyl-5-nitrothiophene.
Step 2: Reduction of 2-Methyl-5-nitrothiophene
-
In a round-bottom flask, dissolve the crude 2-methyl-5-nitrothiophene in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder in the presence of an acid (e.g., HCl).
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If using tin(II) chloride, carefully basify the reaction mixture with a concentrated sodium hydroxide solution to precipitate the tin salts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield crude 5-methylthiophen-2-amine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 5-methylthiophen-2-amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).[7]
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise.[7]
-
A precipitate of this compound should form.
-
Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum to obtain the final product.
Data Presentation
Table 1: Representative Yields for a Two-Step Synthesis of an Aminothiophene Derivative
| Step | Reaction | Starting Material | Product | Representative Yield (%) |
| 1 | Nitration | 2-Methylthiophene | 2-Methyl-5-nitrothiophene | 70-85 |
| 2 | Reduction & Salt Formation | 2-Methyl-5-nitrothiophene | This compound | 60-75 |
| Overall | 2-Methylthiophene | This compound | 42-64 |
Note: Yields are representative and can vary significantly based on reaction scale, purity of reagents, and optimization of conditions.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathway for this compound synthesis.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 5-Methylthiophen-2-amine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 5-Methylthiophen-2-amine hydrochloride. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the synthesis route. A frequent method for preparing 2-aminothiophenes is the Gewald reaction.[1][2][3] Potential impurities from this synthesis include:
-
Unreacted starting materials: Such as a ketone or aldehyde precursor, an α-cyanoester, and elemental sulfur.
-
Side products: Including over-alkylation products or byproducts from incomplete reaction or alternative reaction pathways.
-
Inorganic salts: Generated during the reaction or workup.
Q2: What is the recommended first step for purifying crude this compound?
A2: An initial acid-base extraction is highly recommended to remove neutral and acidic impurities. This involves dissolving the crude product in an organic solvent and washing with an acidic aqueous solution to protonate the amine and draw it into the aqueous phase. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent, followed by conversion back to the hydrochloride salt.
Q3: My purified this compound is discolored. What could be the cause and how can I fix it?
A3: Discoloration, often a pink or brownish hue, can be due to the oxidation of the amine. To minimize this, it is advisable to handle the free amine under an inert atmosphere (e.g., nitrogen or argon) and store it at low temperatures. If discoloration persists in the hydrochloride salt, a recrystallization step, potentially with the addition of a small amount of activated carbon, can help remove colored impurities.
Q4: What are suitable recrystallization solvents for this compound?
A4: Polar protic solvents are generally good choices for recrystallizing amine hydrochlorides. Ethanol, isopropanol, or mixtures of ethanol and water are excellent starting points.[4] A two-solvent system, such as dissolving in a minimal amount of hot ethanol and then adding a less polar solvent like diethyl ether or ethyl acetate until turbidity is observed, can also be effective.[5]
Q5: How can I monitor the purity of my this compound during purification?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring purity.[6][7] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a common setup. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of purity.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Probable Cause | Recommended Solution |
| Excessive solvent used for dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Crystals washed with room temperature solvent. | Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a slight excess of hot solvent before filtration. |
| Incomplete crystallization. | After cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
Issue 2: Product Oiling Out During Recrystallization
| Probable Cause | Recommended Solution |
| Solution is supersaturated. | Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. |
| Melting point of the compound is below the boiling point of the solvent. | Choose a lower-boiling solvent or use a two-solvent system where the second solvent has a lower boiling point. |
| Presence of impurities that lower the melting point. | Perform an initial purification step, such as an acid-base extraction, before recrystallization. |
Issue 3: Tailing or Streaking on TLC/Column Chromatography
| Probable Cause | Recommended Solution |
| Interaction of the basic amine with acidic silica gel. | For column chromatography, add a small amount of a competing amine, such as triethylamine (0.5-1%), to the mobile phase. Alternatively, use an amine-functionalized silica gel column. |
| Sample is overloaded on the TLC plate or column. | Apply a smaller, more dilute spot on the TLC plate. For column chromatography, use an appropriate ratio of sample to stationary phase (typically 1:20 to 1:100 by weight). |
Data Presentation
The following table summarizes representative data for the purification of crude this compound using different techniques. Note that actual yields and final purity will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) |
| Acid-Base Extraction | 70-85% | 90-95% | 85-95% |
| Single-Solvent Recrystallization (Ethanol) | >90% | >98% | 70-85% |
| Two-Solvent Recrystallization (Ethanol/Ether) | >90% | >99% | 65-80% |
| Column Chromatography (Silica Gel with Et₃N) | 70-90% | >97% | 50-70% |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in deionized water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add 2M sodium hydroxide solution with stirring until the pH is >10. The free amine may precipitate or form an oil.
-
Extraction: Extract the free amine with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and remove the solvent under reduced pressure.
-
Salt Formation: Dissolve the resulting free amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. While stirring, add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Isolation: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude hydrochloride salt in various polar solvents (e.g., ethanol, isopropanol, water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purity Analysis by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient, for example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mt.com [mt.com]
Technical Support Center: Gewald Aminothiophene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gewald aminothiophene synthesis.
Troubleshooting Guide
Low product yield and the formation of side products are common issues in the Gewald reaction. This guide addresses specific problems in a question-and-answer format to help diagnose and resolve experimental challenges.
Issue 1: Low or No Yield of the Desired 2-Aminothiophene
Q: My Gewald reaction is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
A: A low or non-existent yield in the Gewald synthesis can often be traced back to several critical factors in the reaction setup and execution. The initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile is a crucial first step; its failure will prevent the formation of the thiophene ring.[1]
Initial Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure that the ketone or aldehyde is free from impurities and that the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.
-
Confirm Knoevenagel Condensation: To verify that the initial condensation is occurring, you can run a small-scale reaction with only the carbonyl compound, the active methylene nitrile, and the base. The formation of the condensed product can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before adding sulfur.
-
Assess Sulfur Solubility and Reactivity: Elemental sulfur needs to be sufficiently soluble and reactive for the reaction to proceed. The choice of solvent plays a key role here.
Further Optimization:
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base may be necessary. It is advisable to screen different bases such as piperidine, morpholine, or triethylamine to find the optimal one for your specific substrates.[2]
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield.[2]
-
Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) generally improve the solubility and reactivity of sulfur.[2]
-
Temperature Control: Gently heating the reaction mixture, typically to 40-60 °C, can enhance sulfur's reactivity. However, be aware that excessive heat can promote the formation of side products.[2]
Issue 2: Formation of Dimer Byproducts
Q: I am observing a significant amount of a byproduct, which I suspect is a dimer. How can I minimize its formation?
A: The dimerization of the α,β-unsaturated nitrile intermediate, formed during the Knoevenagel condensation, is a common side reaction that competes with the desired cyclization to form the 2-aminothiophene.[3] The formation of this dimer is highly dependent on the reaction conditions.[3] In some cases, this dimer can even be the main product.
Strategies to Minimize Dimerization:
-
Temperature and Reagent Addition: Adjusting the reaction temperature and the rate of reagent addition can help to minimize the formation of the dimer.[3]
-
Two-Step Procedure for Hindered Ketones: For sterically hindered ketones, a two-step approach is often more effective. First, the α,β-unsaturated nitrile is synthesized and isolated from the Knoevenagel-Cope condensation. In the second step, this intermediate is reacted with sulfur and a base.[2]
-
Recyclization of the Dimer: Interestingly, under certain reaction conditions, the dimerized ylidene can undergo recyclization to form the desired aminothiophene.[4] This suggests that optimizing the reaction conditions might not only prevent dimer formation but could also convert any formed dimer back into the product pathway.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction?
A1: The Gewald reaction is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes in a single step. The mechanism is generally understood to proceed through three main stages:
-
Knoevenagel-Cope Condensation: A base-catalyzed condensation between an active methylene compound (like an α-cyanoester) and a carbonyl compound (a ketone or aldehyde) forms an α,β-unsaturated nitrile intermediate.[2]
-
Sulfur Addition: Elemental sulfur then adds to this intermediate. The precise mechanism of this step is complex and may involve the formation of polysulfide intermediates.[2]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and then tautomerizes to yield the final 2-aminothiophene product.
Q2: How does the choice of base influence the reaction?
A2: The base plays a crucial role in the Gewald synthesis. It catalyzes the initial Knoevenagel-Cope condensation and can also activate the elemental sulfur.[2] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine.[2] The choice of base can significantly affect the reaction rate and the product yield.
Q3: Can the Gewald reaction be performed under microwave irradiation?
A3: Yes, microwave-assisted Gewald synthesis has been shown to improve yields and significantly reduce reaction times, especially for challenging substrates.[2][4]
Q4: What are some common impurities in the final product and how can they be removed?
A4: Common impurities include unreacted starting materials, the Knoevenagel intermediate, dimeric byproducts, and residual elemental sulfur.[3] Standard purification techniques such as recrystallization and column chromatography are typically employed.[3] For removing residual sulfur, washing the crude product with a solvent in which sulfur is soluble but the desired product is not can be effective.
Quantitative Data Summary
The yield of the desired 2-aminothiophene in the Gewald reaction is highly sensitive to the choice of base, solvent, and temperature. The following table summarizes the impact of different bases on the reaction yield for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone, malononitrile, and sulfur.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrrolidinium borate | EtOH/H₂O (9:1) | 100 | 0.5 | 92 | [5] |
| Piperidinium borate | EtOH/H₂O (9:1) | 100 | 0.33 | 96 | [5] |
| Morpholinium borate | EtOH/H₂O (9:1) | 100 | 0.5 | 90 | [5] |
| Triethylamine | Not Specified | Not Specified | Not Specified | Similar to morpholine | [6] |
| Piperidine | Not Specified | Not Specified | Not Specified | Similar to morpholine | [6] |
| Morpholine | Not Specified | Not Specified | Not Specified | Moderate yields | [6] |
| Sodium Bicarbonate | Not Specified | Not Specified | Not Specified | No Product | [6] |
| Potassium Carbonate | Not Specified | Not Specified | Not Specified | No Product | [6] |
| Sodium Hydroxide | Not Specified | Not Specified | Not Specified | No Product | [6] |
This table illustrates the significant impact of the base on the reaction's success, with piperidinium borate showing excellent catalytic activity in this specific example.
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes (Conventional Heating)
This protocol provides a general guideline and may require optimization for different substrates.
Materials:
-
Carbonyl compound (ketone or aldehyde) (10 mmol)
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (10 mmol)
-
Elemental sulfur (12 mmol, 0.38 g)
-
Suitable solvent (e.g., ethanol or methanol) (20-30 mL)
-
Base (e.g., morpholine or triethylamine) (10-20 mol%)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene compound, and elemental sulfur.
-
Add the solvent and the base.
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Protocol 2: Two-Step Procedure for Sterically Hindered Ketones
This method is often more effective for ketones that are sterically hindered, which can lead to low yields in the one-pot procedure.
Step 1: Synthesis of the α,β-Unsaturated Nitrile
-
In a round-bottom flask, dissolve the sterically hindered ketone and the active methylene nitrile in a suitable solvent.
-
Add the base and stir the mixture, monitoring the reaction by TLC until the starting materials are consumed.
-
Isolate the α,β-unsaturated nitrile intermediate using standard workup and purification techniques.
Step 2: Cyclization to the 2-Aminothiophene
-
In a separate flask, dissolve the isolated α,β-unsaturated nitrile and elemental sulfur in a suitable solvent.
-
Add the base and stir the mixture, heating if necessary.
-
Monitor the reaction by TLC until the formation of the 2-aminothiophene is complete.
-
Isolate and purify the final product as described in Protocol 1.
Visualizations
Caption: Main reaction pathway and a common side reaction in Gewald synthesis.
Caption: A logical workflow for troubleshooting low yields in the Gewald synthesis.
References
- 1. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. d-nb.info [d-nb.info]
- 6. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
5-Methylthiophen-2-amine hydrochloride stability issues and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-Methylthiophen-2-amine hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues and ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling, storage, and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected or Inconsistent Experimental Results | Degradation of the compound leading to reduced potency or the presence of active impurities. | 1. Verify Purity: Re-analyze the purity of your stock and working solutions using a validated stability-indicating HPLC method. 2. Prepare Fresh Solutions: Prepare fresh working solutions from a solid sample stored under recommended conditions and compare experimental results with those obtained using older solutions. |
| Discoloration (e.g., yellowing, browning) of Solid Compound or Solutions | This may indicate oxidative degradation or exposure to light. Thiophene derivatives can be susceptible to oxidation, forming colored byproducts. | 1. Inert Atmosphere: Handle the solid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Use Degassed Solvents: Prepare solutions using high-purity, degassed solvents to minimize dissolved oxygen. 3. Light Protection: Store the compound and its solutions in amber vials or protected from light. |
| Precipitation in Solutions | pH-related instability or exceeding solubility limits. As a hydrochloride salt, the compound is more stable and soluble in acidic to neutral aqueous solutions. An increase in pH can lead to the precipitation of the less soluble free base. | 1. Control pH: Ensure the pH of your solution is slightly acidic to maintain the protonated, more stable form of the amine. Avoid basic conditions. 2. Verify Solubility: Check the concentration of your solution and ensure it does not exceed the solubility limit in the chosen solvent. |
| Appearance of New Peaks in Chromatogram During Analysis | Degradation of the analyte in the analytical sample. This can be caused by the mobile phase composition, temperature, or light exposure during the analytical run. | 1. Mobile Phase pH: Ensure the pH of the mobile phase is compatible with the stability of the compound. 2. Control Temperature: Use a thermostatically controlled autosampler and column compartment to maintain low and consistent temperatures. 3. Minimize Analysis Time: Keep the time between sample preparation and analysis as short as possible. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place. Storage at 2-8°C is recommended. The hydrochloride salt form is generally more stable than the free base because the protonated amine is less susceptible to oxidation.
Q2: How should I prepare stock solutions of this compound?
A2: Stock solutions should be prepared in a suitable high-purity solvent, such as water, methanol, or a buffer with a slightly acidic pH. To minimize degradation, use degassed solvents and prepare solutions fresh daily if possible. If storage of solutions is necessary, they should be stored at 2-8°C and protected from light.
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The main factors affecting stability in solution are:
-
pH: Neutral to alkaline conditions can deprotonate the amine group, making the molecule more susceptible to degradation.
-
Light: Exposure to UV or visible light can induce photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Temperature: Elevated temperatures will accelerate the rate of degradation.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, the following degradation pathways are plausible under stress conditions:
-
Oxidation: The primary amine and the thiophene ring are susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylated derivatives, or opening of the thiophene ring.
-
Hydrolysis: While the amine hydrochloride is relatively stable, under extreme pH and temperature, hydrolysis of the amine or reactions involving the thiophene ring could occur.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the formation of radical species and subsequent degradation products.
-
Thermal Degradation: High temperatures can induce decomposition of the molecule.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water. This stock solution will be used for all solution-based stress studies. For solid-state studies, use the pure API.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the mixture in a water bath at 80°C for 24 hours.
-
After cooling to room temperature, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Make up the final volume to 10 mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Heat the mixture in a water bath at 80°C for 24 hours.
-
After cooling, neutralize the solution with 0.1 M HCl.
-
Make up the final volume to 10 mL with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 12 hours, protected from light.
-
Make up the final volume to 10 mL with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Expose the sample to a temperature of 105°C in a hot air oven for 48 hours.
-
Dissolve a sample in the mobile phase for analysis.
-
-
Photolytic Degradation (Solid State):
-
Expose a sample of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Keep a control sample in the dark under the same conditions.
-
Prepare samples for analysis by dissolving them in the mobile phase.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.
Hypothetical Stability-Indicating HPLC Method
This method is a starting point and should be validated for your specific application.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5%), and run a linear gradient to a high percentage of B (e.g., 95%) over 20-30 minutes to ensure elution of any less polar degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at the λmax of this compound (determine experimentally, likely in the range of 230-280 nm) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for forced degradation study of this compound.
Caption: Factors influencing the stability of this compound.
Technical Support Center: Optimizing Reaction Conditions for Thiophene Functionalization
Welcome to the technical support center for thiophene functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common synthetic transformations involving the thiophene ring.
General Troubleshooting
Q1: My thiophene functionalization reaction is not working (low or no yield). What are the general parameters I should check first?
A1: When a reaction fails, a systematic review of the fundamental parameters is the best approach. Consider the following:
-
Inert Atmosphere: Many catalysts and organometallic intermediates are sensitive to oxygen. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[1][2]
-
Reagent Quality: Verify the purity and stability of your reagents, especially organometallic compounds and catalysts. Solvents should be anhydrous and degassed as required by the specific reaction.[1]
-
Reaction Temperature: Ensure the reaction is being conducted at the optimal temperature. Some reactions require heating to overcome activation barriers, while others, like lithiation, need very low temperatures to prevent side reactions.[2][3]
-
Correct Stoichiometry: Double-check the molar ratios of your reactants, catalyst, ligand, and base.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds on the thiophene core. However, their success is highly dependent on the fine-tuning of several reaction parameters.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between a thienyl halide (or triflate) and an organoboron compound.[4][5]
FAQs & Troubleshooting
Q2: I am observing low to no yield in my thiophene Suzuki coupling. What are the likely causes?
A2: Several factors can contribute to a low yield in Suzuki couplings involving thiophenes:
-
Catalyst Inactivation: The palladium catalyst may have decomposed, often indicated by the formation of palladium black.
-
Inefficient Oxidative Addition: Aryl chlorides and electron-rich thiophene halides can be slow to react. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can help.[1][6]
-
Protodeboronation: Thiophene boronic acids can be unstable and undergo replacement of the boron group with a hydrogen atom.[1] This is a common side reaction.
-
Incorrect Base or Solvent: The choice of base and solvent is critical and often substrate-dependent. An inappropriate combination can lead to poor solubility, slow reaction rates, or side reactions.[1][4]
Q3: How can I minimize the protodeboronation of my thiophene boronic acid?
A3: To minimize protodeboronation, consider the following strategies:
-
Use boronic esters (e.g., pinacol esters) which are generally more stable than boronic acids.[1]
-
Choose a milder base or use a carefully controlled amount of a stronger base.
-
Minimize the reaction time and temperature where possible.
-
Ensure a strictly inert atmosphere, as oxygen can sometimes promote this side reaction.
Q4: My starting materials are not fully consumed. How can I drive the reaction to completion?
A4: If you are seeing incomplete conversion, you can try:
-
Increasing the reaction temperature. Optimal temperatures are often in the 80-120 °C range.[4][7]
-
Screening different ligands. Buchwald-type ligands are often effective for challenging substrates.[1]
-
Changing the solvent system. A combination of an organic solvent like dioxane or toluene with water is common.[4][7] The solubility of the boronic acid is crucial.[4]
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Parameter | Typical Range/Value | Notes |
| Palladium Catalyst | 0.02 - 10 mol% | Pd(PPh₃)₄, Pd(OAc)₂, [Pd(allyl)Cl]₂ are common.[4][6][8][9] |
| Ligand | 0.5 - 2 mol% (relative to Pd) | SPhos, XPhos for challenging couplings.[1][6] |
| Base | 2.0 - 3.0 eq. | K₃PO₄, Cs₂CO₃, K₂CO₃, Et₃N.[4][10] |
| Solvent | Varies | Toluene/Water, Dioxane/Water, DMF.[4][7] |
| Temperature | Room Temp. - 120 °C | Often 80-100 °C is a good starting point.[4][7] |
| Reaction Time | 15 min - 24 hours | Monitor by TLC or LC-MS.[2][10] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk tube, combine the 3-halothiophene (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe.[7]
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[4][7]
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Logic for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
This reaction is a key method for forming C-N bonds by coupling an amine with a thienyl halide.[11]
FAQs & Troubleshooting
Q5: My Buchwald-Hartwig amination on a bromothiophene is giving low yields. What should I optimize?
A5: The success of this reaction hinges on the interplay of the catalyst, ligand, and base.
-
Ligand Choice: The ligand is crucial. Sterically hindered biaryl phosphine ligands (e.g., XPhos, t-BuXPhos) are often required.[12][13]
-
Base Selection: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) is most common, but others like LHMDS or Cs₂CO₃ can be effective.[14][15] The base can sometimes lead to the decomposition of sensitive substrates.[15]
-
Solvent: Non-polar, aprotic solvents like toluene or dioxane are generally preferred.[7][13]
Q6: Are there specific issues when using anilines with different electronic properties?
A6: Yes, the electronic nature of the aniline coupling partner matters. Anilines with electron-donating groups tend to give good results. Those with electron-withdrawing groups may require higher catalyst loadings and result in lower yields.[14]
Quantitative Data Summary: Buchwald-Hartwig Amination
| Parameter | Typical Range/Value | Notes |
| Palladium Precatalyst | 1 - 8 mol% | Pd₂(dba)₃, [Pd(allyl)Cl]₂, Pd(OAc)₂.[12][15] |
| Ligand | 2 - 32 mol% | XPhos, t-BuXPhos, TrixiePhos.[12][13] |
| Base | 1.2 - 2.0 eq. | NaOtBu, LiOtBu, Cs₂CO₃.[12][15] |
| Solvent | Varies | Toluene, Dioxane.[7][13] |
| Temperature | 80 - 170 °C | Typically 80-120 °C.[7][15] |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS.[7] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the thienyl halide (1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction tube.
-
Add anhydrous, degassed solvent (e.g., toluene).[7]
-
Seal the tube and heat the mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.[7]
-
After cooling to room temperature, dilute the reaction with an organic solvent and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer, concentrate it, and purify the residue by column chromatography.[7]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a thienyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[16]
FAQs & Troubleshooting
Q7: My Sonogashira reaction is sluggish and gives low conversion. How can I improve it?
A7: For sluggish reactions, especially with less reactive aryl bromides or chlorides, consider these adjustments:
-
Increase Temperature: Oxidative addition is often the rate-limiting step. Increasing the temperature, sometimes to 100 °C or higher in a sealed tube, can be effective.[3]
-
Ligand Choice: If using a standard Pd(PPh₃)₄ catalyst doesn't work, switching to a more robust ligand system like one incorporating dppf may help.[3]
-
Solvent: A more polar solvent like DMF may be beneficial for difficult couplings.[3]
Q8: I am observing significant homocoupling of my alkyne (Glaser coupling). How can this be minimized?
A8: Glaser homocoupling is a common side reaction, often promoted by the copper catalyst in the presence of oxygen.[17]
-
Ensure Rigorous Degassing: Thoroughly deoxygenate your solvents and maintain a strict inert atmosphere.
-
Slow Addition: Adding the alkyne slowly to the reaction mixture can sometimes reduce the concentration of the copper acetylide intermediate, disfavoring homocoupling.
-
Copper-Free Conditions: The most direct solution is to use a copper-free protocol. This usually requires a more active palladium catalyst system and may need higher temperatures.[17]
Thiophene Lithiation and Deprotonation
Direct deprotonation (lithiation) is a fundamental strategy for functionalizing thiophenes, creating a potent nucleophile that can react with various electrophiles.[18] The C2 position is the most acidic and is typically deprotonated preferentially.[2]
FAQs & Troubleshooting
Q9: I am attempting to lithiate my 2-bromothiophene, but I am getting the debrominated starting material back after quenching. What is happening?
A9: This is a common issue and can result from a few problems:
-
Incomplete Lithiation: The reaction between n-BuLi and the bromothiophene may not be going to completion.
-
Proton Source: The lithiated intermediate is being quenched by a proton source before it can react with your electrophile. The most common culprit is residual water in the solvent (THF must be anhydrous) or on the glassware.[19][20]
-
Temperature: The reaction must be kept cold (typically -78 °C) to ensure the stability of the lithiated intermediate.[2][21]
Q10: How can I selectively functionalize the 3-position via lithiation?
A10: Selective functionalization at C3 is more challenging. It is typically achieved through a lithium-halogen exchange on a 3-halothiophene rather than direct deprotonation.[21] Using n-butyllithium at -78 °C on 3-bromothiophene is a standard method to generate the 3-lithiothiophene nucleophile.[21]
Quantitative Data Summary: Thiophene Lithiation
| Parameter | Typical Value | Notes |
| Base | 1.1 - 3.0 eq. n-BuLi | Excess may be needed for substrates with other acidic protons.[19] |
| Solvent | Anhydrous THF | Must be thoroughly dried.[21] |
| Temperature | -78 °C | Critical for selectivity and stability.[21] |
| Lithiation Time | 30 - 60 minutes | Sufficient time for complete deprotonation or halogen exchange.[21] |
| Electrophile Quench Time | 1 - 3 hours | Often involves slowly warming to room temperature.[21] |
Experimental Protocol: C2-Lithiation and Electrophilic Quench
-
To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add the thiophene substrate (1.0 eq) to the cold solvent.
-
Slowly add n-butyllithium (1.1 eq) dropwise, keeping the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.[2]
-
Add the desired electrophile (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature and stirring for an additional 2-4 hours.[2]
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[2][21]
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Workflow for Lithiation of Thiophene
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 9. Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Thiophene - Wikipedia [en.wikipedia.org]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Thiophene Amination
Welcome to the technical support center for thiophene amination. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the C-N cross-coupling of thiophene derivatives, a critical transformation in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: My thiophene amination reaction shows low to no conversion. What are the most common initial checks I should perform?
A1: When facing low conversion, it's crucial to first verify the integrity of your reaction setup and reagents. Start with these fundamental checks:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to oxygen.[1][2]
-
Reagent and Solvent Quality: Use high-purity, anhydrous, and degassed solvents. Water and oxygen can significantly inhibit the reaction and contribute to catalyst deactivation.[1][3] Ensure your thiophene substrate and amine are pure and free from contaminants that could act as catalyst poisons.
-
Catalyst and Ligand Integrity: Verify the quality and handling of your palladium precursor and phosphine ligand. Many ligands are air-sensitive and should be stored and handled in a glovebox.[1] A common visual indicator of palladium catalyst deactivation is the formation of palladium black, a black precipitate.[1]
Q2: How does the choice of palladium precursor and ligand impact the amination of thiophenes?
A2: The selection of the palladium source and, most critically, the phosphine ligand is paramount for successful thiophene amination. Thiophene's sulfur atom can interact with the palladium center, potentially inhibiting catalysis. Therefore, ligands that promote a fast catalytic cycle are essential.
-
Ligand Selection: Sterically bulky and electron-rich phosphine ligands are generally preferred for Buchwald-Hartwig amination of heteroaryl halides.[2] Biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, and BrettPhos) have shown great success in promoting challenging couplings.[2][4] The choice of ligand can be substrate-dependent, so screening a few options is often necessary.
-
Precatalysts: Using well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) can lead to more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts often provide a more reliable and reproducible entry into the catalytic cycle.
Q3: Which base and solvent combination is optimal for thiophene amination?
A3: The base and solvent system plays a critical role in the reaction's success by influencing the rate of key steps in the catalytic cycle.
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and often most effective base.[5] However, for substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures or longer reaction times.[5]
-
Solvent Choice: Anhydrous, polar aprotic solvents are generally the best choice. Toluene, dioxane, and THF are commonly used.[5][6] The solubility of all reaction components, particularly the base, is crucial. Poor solubility can lead to slow and incomplete reactions.
Q4: What are the common side reactions in thiophene amination, and how can they be minimized?
A4: Several side reactions can compete with the desired C-N bond formation, leading to reduced yields and complex product mixtures.
-
Hydrodehalogenation: This is the replacement of the halide on the thiophene ring with a hydrogen atom. It can become significant if the catalytic cycle is slow or if there are sources of protic impurities. Using a robust catalyst system with a fast rate of reductive elimination can minimize this pathway.[7]
-
Homocoupling: Dimerization of the thiophene starting material (to form a bithiophene) can occur, especially at higher catalyst loadings and temperatures.[8]
-
Diarylation: If a primary amine is used, a second amination can occur to form a diarylated product. The choice of ligand can influence the selectivity for mono- versus diarylation.[9]
Troubleshooting Guide
Issue 1: Low Conversion Rate
This is the most frequent problem encountered in thiophene amination. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion rates.
Issue 2: Catalyst Deactivation
Catalyst deactivation is a common culprit for stalled reactions.
Indicators of Catalyst Deactivation:
-
Formation of a black precipitate (palladium black).[1]
-
The reaction starts but does not go to completion.
Potential Causes and Solutions for Catalyst Deactivation
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Ensure rigorous degassing of solvents and use of a robust inert atmosphere throughout the experiment.[2] |
| Water in the Reaction | Use anhydrous solvents and dry reagents. Consider adding molecular sieves to the reaction mixture.[3] |
| Impure Substrates | Purify starting materials (thiophene and amine) to remove potential catalyst poisons like sulfur-containing impurities. |
| Ligand Oxidation/Degradation | Use fresh, high-quality ligands and handle them under an inert atmosphere. Consider using more air-stable precatalysts.[1] |
| Inhibition by Thiophene Sulfur | Use ligands that promote rapid oxidative addition and reductive elimination to minimize the time the palladium catalyst is susceptible to coordination by the thiophene sulfur. |
Data Presentation: Reaction Parameter Comparison
The following tables summarize general trends and starting points for reaction optimization based on literature precedents. Optimal conditions will be substrate-specific.
Table 1: Comparison of Common Ligands for Thiophene Amination
| Ligand | General Characteristics | Typical Catalyst Loading (mol%) | Notes |
| XPhos | Bulky, electron-rich biarylphosphine. Generally very effective for heteroaryl couplings. | 1-2 | A good first choice for screening. |
| SPhos | Similar to XPhos, often provides complementary reactivity. | 1-2 | Effective for a broad range of substrates. |
| RuPhos | Particularly effective for sterically hindered substrates. | 1-2 | Consider when dealing with bulky amines or substituted thiophenes. |
| BrettPhos | Useful for controlling mono- vs. diarylation of primary amines. | 1-2 | Can be effective at lower temperatures.[4] |
Table 2: Influence of Base and Solvent on Conversion
| Base | Solvent | Temperature (°C) | General Observations |
| NaOtBu | Toluene | 80-110 | Often the most effective combination, providing high reaction rates.[5] |
| NaOtBu | Dioxane | 80-110 | Good alternative to toluene; can sometimes improve solubility. |
| LHMDS | THF | RT - 65 | Useful for base-sensitive substrates.[5] |
| Cs₂CO₃ | Toluene/Dioxane | 100-120 | A weaker base, may require higher temperatures and catalyst loadings. Good for functional group tolerance.[5] |
| K₃PO₄ | Toluene/Dioxane | 100-120 | Similar to Cs₂CO₃, an economical choice with good functional group compatibility.[5] |
Experimental Protocols
General Protocol for a Small-Scale Thiophene Amination Screening Reaction
This protocol provides a starting point for the palladium-catalyzed amination of a bromothiophene with a primary or secondary amine.
Materials:
-
Bromothiophene derivative (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq)
-
NaOtBu (1.4 eq)
-
Anhydrous toluene (to make a 0.1 M solution with respect to the limiting reagent)
-
Reaction vial with a stir bar and a screw cap with a PTFE septum
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox, add the bromothiophene, palladium precatalyst, and NaOtBu to the reaction vial.
-
Reagent Addition: Add the amine and the anhydrous, degassed toluene to the vial.
-
Sealing: Seal the vial with the screw cap.
-
Reaction: Remove the vial from the glovebox and place it in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Stirring: Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking a small aliquot from the reaction mixture.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Mandatory Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Methylthiophen-2-amine hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-Methylthiophen-2-amine hydrochloride. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
The most common and effective methods for purifying this compound are recrystallization and column chromatography. Another approach involves an acid-base extraction procedure to remove non-basic impurities. The choice of method depends on the nature of the impurities and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
Impurities in this compound often originate from the starting materials and side reactions during its synthesis, which commonly involves the Gewald reaction. Potential impurities include:
-
Unreacted starting materials: Such as a ketone or aldehyde, a nitrile, and elemental sulfur.
-
Intermediates and by-products: From incomplete reactions or side reactions like Knoevenagel condensation products.[1][2][3]
-
Polymeric materials: Formed from the decomposition of reactants or products.
-
Solvent residues: From the reaction or initial work-up.
Q3: How do I select a suitable solvent for the recrystallization of this compound?
Selecting the right solvent is crucial for effective recrystallization. The ideal solvent should:
-
Dissolve the this compound sparingly or not at all at room temperature, but completely at an elevated temperature.[4]
-
Not react with the compound.
-
Dissolve the impurities well at both high and low temperatures, so they remain in the mother liquor upon cooling.
-
Be easily removable from the purified crystals (i.e., have a relatively low boiling point).
A two-solvent system may also be effective, where the compound is soluble in one solvent and insoluble in the other (the anti-solvent).[5] Common solvents to screen for amine hydrochlorides include alcohols (methanol, ethanol, isopropanol), acetonitrile, and mixtures with ethers or hydrocarbons as anti-solvents.[6][7]
Q4: Can I use column chromatography to purify this compound directly?
While possible, direct chromatography of the hydrochloride salt on standard silica gel can be challenging due to its polarity, which can lead to poor separation and tailing. It is often more effective to first convert the hydrochloride salt to the free amine, purify the free amine by chromatography, and then convert it back to the hydrochloride salt. For the chromatography of the free amine, common solvent systems include ethyl acetate/petroleum ether or dichloromethane/methanol.[8]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. Cooling is too rapid. | Use a lower-boiling solvent. Use a solvent system where the compound is less soluble. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Poor recovery after recrystallization | The compound is too soluble in the recrystallization solvent at low temperatures. Too much solvent was used. The crystals were filtered before crystallization was complete. | Choose a solvent in which the compound has lower solubility at room temperature. Reduce the volume of the solvent before cooling. Allow more time for crystallization at a low temperature. |
| Compound streaks on the TLC plate during chromatography | The compound is too polar for the chosen solvent system. The compound is interacting strongly with the stationary phase (e.g., acidic silica). | Increase the polarity of the eluent. Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce interactions with the silica. |
| Co-elution of impurities during column chromatography | The polarity of the impurity is very similar to the product. The column is overloaded. | Use a different solvent system or a different stationary phase (e.g., alumina or reverse-phase silica). Reduce the amount of crude material loaded onto the column. |
| The purified product is not a white solid | Presence of colored impurities. Oxidation of the amine. | Perform a charcoal treatment during recrystallization to remove colored impurities. Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound. The optimal solvent or solvent system should be determined by small-scale trials.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/diethyl ether)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via Acid-Base Extraction and Recrystallization
This method is useful for removing non-basic or neutral organic impurities.
Materials:
-
Crude this compound
-
Diethyl ether or ethyl acetate
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Aqueous hydrochloric acid (HCl) solution (e.g., 2 M)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution and Basification: Dissolve the crude this compound in water and place it in a separatory funnel. Add 1 M NaOH solution dropwise until the solution is basic (pH > 10), which will convert the amine hydrochloride to the free amine.
-
Extraction of Free Amine: Extract the aqueous solution with diethyl ether or ethyl acetate (3 x 50 mL). The free amine will move into the organic layer, while inorganic salts and some polar impurities will remain in the aqueous layer.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified free amine.
-
Conversion back to Hydrochloride Salt: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). Add a stoichiometric amount of 2 M HCl in ether or concentrated HCl dropwise with stirring.
-
Isolation of Purified Salt: The this compound will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Optional Recrystallization: For even higher purity, the obtained hydrochloride salt can be recrystallized following Protocol 1.
Visualizations
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 4. mt.com [mt.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Scaling Up the Synthesis of 5-Methylthiophen-2-amine Hydrochloride
Welcome to the technical support center for the synthesis of 5-Methylthiophen-2-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a three-step process:
-
Nitration: Electrophilic nitration of 2-methylthiophene to yield 5-methyl-2-nitrothiophene.
-
Reduction: Reduction of the nitro group of 5-methyl-2-nitrothiophene to the corresponding amine, 5-methylthiophen-2-amine.
-
Salt Formation: Conversion of the resulting amine to its hydrochloride salt for improved stability and handling.
Q2: What are the critical safety considerations when scaling up this synthesis?
A2: Scaling up this synthesis requires strict adherence to safety protocols, particularly during the nitration step. Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[1][2] Key safety considerations include:
-
Temperature Control: Precise and robust temperature control is crucial during the addition of the nitrating agent.
-
Agitation: Efficient and continuous agitation is necessary to ensure even heat distribution and prevent localized hot spots.[3]
-
Reagent Addition: Slow, controlled addition of the nitrating agent is essential to manage the exothermic reaction.
-
Emergency Preparedness: Have an emergency plan in place, including quenching protocols, in case of a thermal runaway.
Q3: How can I improve the regioselectivity of the nitration of 2-methylthiophene?
A3: The methyl group on the thiophene ring directs the incoming nitro group primarily to the 5-position. However, the formation of other isomers, such as 3-nitro-2-methylthiophene, can occur.[4] To enhance the selectivity for the desired 5-nitro isomer, consider the following:
-
Choice of Nitrating Agent: Milder nitrating agents, such as nitric acid in acetic anhydride, can offer better selectivity compared to harsher conditions like mixed nitric and sulfuric acids.[5]
-
Low Temperature: Performing the reaction at low temperatures (e.g., 0-10 °C) can improve selectivity.[6]
Q4: What are the common challenges during the reduction of the nitro group?
A4: The reduction of 5-methyl-2-nitrothiophene can sometimes be challenging. Common issues include:
-
Incomplete Reaction: The reaction may stall, leaving unreacted starting material.
-
Byproduct Formation: Formation of side products such as hydroxylamines, nitroso, or azoxy compounds can occur.
-
Catalyst Inactivation: In catalytic hydrogenation, the catalyst can become poisoned or deactivated.
Q5: How do I choose the best recrystallization solvent for the final product?
A5: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For amine hydrochlorides, which are salts, polar protic solvents or mixtures are often effective. It is recommended to screen a variety of solvents and solvent mixtures to find the optimal conditions for achieving high purity and yield.[7][8]
Troubleshooting Guides
Nitration of 2-Methylthiophene
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Over-nitration (di-nitration). - Decomposition of starting material or product. | - Monitor the reaction closely using TLC or GC. - Use a milder nitrating agent and control the stoichiometry.[5] - Maintain a low reaction temperature.[6] |
| Poor Regioselectivity | - Reaction temperature is too high. - Harsh nitrating conditions. | - Lower the reaction temperature. - Use a milder nitrating agent like nitric acid in acetic anhydride.[5] |
| Runaway Reaction | - Poor temperature control. - Rapid addition of nitrating agent. - Inadequate agitation. | - Ensure efficient cooling and monitoring of the internal temperature. - Add the nitrating agent slowly and in a controlled manner. - Use a robust overhead stirrer to ensure good mixing.[3] |
| Product is an Oil/Difficult to Isolate | - The product is soluble in the aqueous work-up. | - Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[9] |
Reduction of 5-Methyl-2-nitrothiophene
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient amount of reducing agent. - Deactivated catalyst (for catalytic hydrogenation). - Low reaction temperature. | - Increase the equivalents of the reducing agent (e.g., SnCl₂). - Use fresh, high-quality catalyst. - Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of Colored Byproducts (e.g., yellow, orange) | - Incomplete reduction leading to the formation of nitroso, hydroxylamine, or azoxy/azo compounds. | - Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion. - Optimize reaction time and temperature. |
| Difficult Work-up with SnCl₂/HCl | - Formation of tin salts that are difficult to remove. | - After basification, filter the mixture to remove the tin hydroxides. Thoroughly wash the filter cake with an organic solvent to recover the product. |
| Low Yield in Catalytic Hydrogenation | - Catalyst poisoning. - Insufficient hydrogen pressure. - Poor catalyst-substrate contact. | - Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds). - Increase the hydrogen pressure. - Ensure vigorous stirring to keep the catalyst suspended. |
Hydrochloride Salt Formation and Purification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Does Not Precipitate | - The hydrochloride salt is soluble in the chosen solvent. - Insufficient HCl was added. | - Try adding a less polar co-solvent to induce precipitation. - Ensure an excess of HCl is used. |
| Product is Oily or Gummy | - Presence of impurities. - Trapped solvent. | - Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce solidification. - Redissolve in a minimal amount of a polar solvent and reprecipitate by adding a non-polar solvent. |
| Low Purity After Recrystallization | - Inappropriate solvent choice. - Cooling the solution too quickly. | - Screen for a more suitable recrystallization solvent or solvent pair.[7][8] - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Experimental Protocols
Step 1: Synthesis of 5-Methyl-2-nitrothiophene
This protocol is adapted from the nitration of thiophene.[6]
Materials:
-
2-Methylthiophene
-
Acetic anhydride
-
Fuming nitric acid
-
Glacial acetic acid
-
Ice
-
Sodium carbonate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of 2-methylthiophene in acetic anhydride.
-
In a separate flask, prepare a solution of fuming nitric acid in glacial acetic acid.[6]
-
Cool both solutions to 10 °C.
-
Add a portion of the nitric acid solution to the reaction flask and cool the mixture to 10 °C.
-
Slowly add the 2-methylthiophene solution dropwise, ensuring the temperature does not rise above room temperature.[6]
-
After the initial addition, cool the reaction mixture back to 10 °C and add the remaining nitric acid solution.
-
Continue the dropwise addition of the remaining 2-methylthiophene solution. The reaction mixture should maintain a light brown color.[6]
-
After the addition is complete, allow the mixture to stir at room temperature for two hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring. The product should precipitate as yellow crystals.[6]
-
Filter the solid, wash thoroughly with cold water, and dry.
-
The filtrate can be neutralized with sodium carbonate and extracted with a suitable organic solvent to recover any remaining product.[6]
Quantitative Data:
| Reactant | Moles | Equivalents | Typical Yield (%) |
|---|---|---|---|
| 2-Methylthiophene | 1.0 | 1.0 | 70-85[6] |
| Fuming Nitric Acid | 1.2 | 1.2 | |
| Acetic Anhydride | ~3.5 |
| Glacial Acetic Acid | ~10 | | |
Step 2: Synthesis of 5-Methylthiophen-2-amine
Method A: Reduction with Tin(II) Chloride
Materials:
-
5-Methyl-2-nitrothiophene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Dissolve 5-methyl-2-nitrothiophene in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide solution to precipitate tin salts.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.
Method B: Catalytic Hydrogenation
Materials:
-
5-Methyl-2-nitrothiophene
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas
Procedure:
-
Dissolve 5-methyl-2-nitrothiophene in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the mixture vigorously at room temperature until hydrogen uptake ceases.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
Quantitative Data:
| Reducing Agent | Typical Yield (%) | Purity |
|---|---|---|
| SnCl₂·2H₂O | ~90%[10] | Good to Excellent |
| Catalytic Hydrogenation (Pd/C) | >95% | Excellent |
Step 3: Synthesis of this compound
Materials:
-
5-Methylthiophen-2-amine
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent)
Procedure:
-
Dissolve the crude 5-methylthiophen-2-amine in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: A logical guide for troubleshooting common issues in the nitration step.
Caption: The reduction pathway of a nitro group, highlighting potential byproduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. icheme.org [icheme.org]
- 4. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mt.com [mt.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
Preventing degradation of 5-Methylthiophen-2-amine hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5-Methylthiophen-2-amine hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What could be the cause?
A1: Discoloration of this compound solutions is a common indicator of degradation. The primary causes are oxidation and polymerization, which can be initiated by exposure to air (oxygen), light, and incompatible pH conditions. The thiophene ring and the amine group are susceptible to oxidative degradation, which can lead to the formation of colored byproducts.
Q2: What are the optimal storage conditions for solutions of this compound?
A2: To minimize degradation, solutions should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at low temperatures (2-8 °C is recommended for short-term storage, and ≤ -20 °C for long-term storage). The choice of solvent is also critical; use of degassed, anhydrous solvents is highly recommended.
Q3: Is this compound sensitive to pH? What is the recommended pH range for solutions?
A3: Yes, the stability of this compound is pH-dependent. The hydrochloride salt form is generally more stable in acidic to neutral conditions. Basic conditions can deprotonate the amine, making it more susceptible to oxidation and other degradation pathways. For optimal stability, maintain the pH of the solution between 3 and 6.
Q4: I suspect my compound has degraded. What analytical techniques can I use to confirm this?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the most common and reliable technique to assess the purity of your compound and identify degradation products.[1][2] UPLC coupled with mass spectrometry (UPLC-MS/MS) is particularly powerful for the identification of unknown degradation products.[3][4][5][6]
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during the handling and use of this compound solutions.
Issue 1: Rapid Degradation of the Compound in Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exposure to Atmospheric Oxygen | Prepare and handle all solutions under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).[7][8][9][10] Use solvents that have been thoroughly degassed by sparging with nitrogen or argon. | Reduced rate of degradation and prevention of color change in the solution. |
| Inappropriate Solvent | Use high-purity, anhydrous solvents. If using solvents prone to peroxide formation (e.g., ethers), ensure they are freshly purified and tested for peroxides. | Enhanced stability of the compound in solution. |
| Photodegradation | Protect the solution from light at all times by using amber vials or wrapping the container in aluminum foil.[11] | Prevention of light-induced degradation pathways. |
| Unsuitable pH | Buffer the solution to a pH between 3 and 6. Avoid alkaline conditions. | Increased stability by maintaining the compound in its more stable protonated form.[12] |
| Elevated Temperature | Store solutions at low temperatures (2-8 °C for short-term, ≤ -20 °C for long-term). Avoid repeated freeze-thaw cycles. | Slower degradation kinetics. |
Issue 2: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Partial Degradation of Stock Solution | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, re-analyze its purity by HPLC before use. | More reproducible and reliable experimental results. |
| Contamination of Solvent | Use fresh, high-purity solvents for each experiment. Ensure solvents are properly stored to prevent contamination with water or other impurities. | Consistent reaction or assay performance. |
| Inadequate Inert Atmosphere Technique | Ensure all glassware is thoroughly dried before use.[8] Purge all reaction vessels and solvent transfer lines with an inert gas.[8] | Minimal exposure to air and moisture, leading to consistent compound stability. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from forced degradation studies on this compound, illustrating its stability under various stress conditions. These studies are crucial for developing and validating stability-indicating analytical methods.[13][14][15][16]
| Stress Condition | Reagent/Parameter | Duration | Temperature | Hypothetical % Degradation | Major Hypothetical Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 5.2% | Hydrolysis of the amine group to a hydroxyl group. |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 15.8% | Formation of oligomeric/polymeric species. |
| Oxidation | 3% H₂O₂ | 12 hours | Room Temp | 25.5% | N-oxide, sulfoxide, and ring-opened products. |
| Thermal | Solid State | 48 hours | 80°C | 3.1% | Dimerization and other minor degradation products. |
| Photolytic | Solution (in Methanol) | 24 hours | Room Temp | 12.3% | Formation of photo-oxidized and rearranged products. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final volume of 10 mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to 10 mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 12 hours, protected from light. Dilute to 10 mL with the mobile phase.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve a portion of the stressed solid in the mobile phase to achieve a final concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose a solution of the compound (0.1 mg/mL in methanol) to a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method.
Protocol 2: Handling of Air-Sensitive this compound Solutions
This protocol provides a step-by-step guide for the safe handling of air-sensitive solutions to prevent oxidative degradation.
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >100°C for at least 4 hours and cool under a stream of dry nitrogen or argon.[8]
-
Solvent Degassing: Degas the solvent by sparging with an inert gas (nitrogen or argon) for at least 30 minutes.
-
Weighing and Dissolving: If possible, weigh the solid compound inside a glove box. If a glove box is not available, quickly weigh the solid and transfer it to a pre-dried flask equipped with a rubber septum. Purge the flask with an inert gas. Add the degassed solvent via a syringe.
-
Solution Transfer: Use a syringe or cannula to transfer the solution between vessels.[8][10] Always maintain a positive pressure of inert gas in the source and receiving flasks.
-
Storage: Store the solution in a tightly sealed vial with a septum, and wrap the vial with Parafilm. Store under an inert atmosphere in the dark and at the recommended low temperature.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for solution degradation.
References
- 1. questjournals.org [questjournals.org]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. UPLC-Q-TOF–MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant | CoLab [colab.ws]
- 6. UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. scribd.com [scribd.com]
- 11. scispace.com [scispace.com]
- 12. scribd.com [scribd.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. Forced Degradation [sgs.com]
Technical Support Center: Catalyst Selection for Efficient 2-Aminothiophene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the efficient synthesis of 2-aminothiophenes, primarily through the Gewald reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-aminothiophenes in a question-and-answer format.
Q1: My reaction yield is very low, or the reaction is not proceeding at all. What are the primary factors to investigate?
A1: Low or no yield in 2-aminothiophene synthesis, particularly the Gewald reaction, can stem from several critical factors. The initial and most crucial step is the Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1] If this step fails, the subsequent thiophene ring formation cannot occur. Here’s a systematic approach to troubleshooting:
-
Starting Material Quality: Ensure that the ketone or aldehyde is free from impurities and that the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.
-
Catalyst Choice and Loading: The selection and amount of catalyst are critical. For the Gewald reaction, which is base-catalyzed, secondary amines like morpholine or piperidine are often effective.[1] Some reactions may benefit from solid catalysts like ZnO or NaAlO2. Insufficient catalyst loading can lead to a sluggish or incomplete reaction. Conversely, excessive catalyst can sometimes promote side reactions.
-
Reaction Temperature: Many condensation reactions are accelerated by heat. If the reaction is being conducted at room temperature, consider gentle heating (e.g., 40-60 °C) to improve the rate and yield.[1]
-
Solvent Selection: The polarity of the solvent can significantly impact the reaction. Polar solvents like ethanol, methanol, or DMF are generally preferred as they can enhance the solubility of reactants, including elemental sulfur, and facilitate the condensation steps.[1]
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction.[2] For challenging substrates, consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water as it is formed.
Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?
A2: Side product formation is a common issue that can significantly reduce the yield of the desired 2-aminothiophene. The most common side products include:
-
Michael Adducts: The initial Knoevenagel product can undergo Michael addition with another molecule of the active methylene nitrile, leading to dimeric byproducts.[1] Adjusting the stoichiometry of the reactants or the rate of addition of the reagents may help minimize this side reaction.[1]
-
Thiophene Dimers: Under certain conditions, the newly formed 2-aminothiophene can react further to form dimeric species.[1]
-
Unreacted Intermediates: Incomplete reaction can leave behind the initial Knoevenagel condensation product. This can be identified through chromatographic and spectroscopic analysis of the crude reaction mixture.
To minimize side product formation, consider the following:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time. Over-heating or prolonged reaction times can often lead to the formation of degradation products or complex mixtures.
-
Catalyst Screening: The choice of catalyst can influence the selectivity of the reaction. Experiment with different catalysts to find one that favors the formation of the desired product over side reactions.
-
Purification Strategy: Develop an effective purification protocol, such as column chromatography or recrystallization, to isolate the desired 2-aminothiophene from the side products.
Q3: My catalyst seems to have deactivated. What are the common causes of catalyst deactivation in 2-aminothiophene synthesis?
A3: Catalyst deactivation can occur through several mechanisms, leading to a decrease in reaction rate and yield over time or upon reuse. Common causes include:
-
Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons, blocking the active sites of the catalyst. For example, sulfur compounds can poison some metal-based catalysts.
-
Coking or Fouling: In reactions involving organic molecules at elevated temperatures, carbonaceous deposits (coke) can form on the catalyst surface, physically blocking active sites and pores.[3]
-
Leaching: For solid-supported catalysts, the active catalytic species may leach into the reaction mixture, leading to a loss of activity and contamination of the product.[4][5] This is a particular concern for polymer-supported catalysts.[4]
-
Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, resulting in a loss of active surface area. This is a common deactivation mechanism for nanoparticle catalysts like ZnO.[6]
-
Structural Changes: The catalyst itself may undergo chemical transformation under the reaction conditions. For instance, some solid base catalysts can be susceptible to hydrolysis in the presence of water.
Q4: Can I regenerate and reuse my catalyst?
A4: The ability to regenerate and reuse a catalyst is crucial for developing sustainable and cost-effective synthetic processes. The feasibility of regeneration depends on the nature of the catalyst and the deactivation mechanism.
-
Solid Catalysts (e.g., ZnO, NaAlO2): For deactivation caused by coking, a common regeneration method is calcination, where the catalyst is heated in a stream of air or an inert gas to burn off the carbonaceous deposits.[7] For catalysts deactivated by poisoning, a washing step with a suitable solvent may be effective.
-
Polymer-Supported Catalysts: Leaching is a major challenge for these catalysts. While washing and drying can remove adsorbed impurities, it will not restore leached catalytic sites. Careful selection of the polymer support and reaction conditions can help minimize leaching.[4]
-
Homogeneous Catalysts (e.g., L-proline, Piperidinium Borate): While these are generally not "regenerated" in the same way as solid catalysts, some can be recovered and reused. For example, L-proline can sometimes be recovered from the reaction mixture, and piperidinium borate has been shown to be recyclable.[8] The reusability of L-proline can be improved by immobilizing it on a solid support.[9]
Frequently Asked Questions (FAQs)
Q1: What is the Gewald reaction and why is it important for 2-aminothiophene synthesis?
A1: The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound (aldehyde or ketone), an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[10] It is a widely used and important method due to its operational simplicity, the ready availability of starting materials, and the formation of the highly functionalized and pharmaceutically relevant 2-aminothiophene core in a single step.[11]
Q2: What is the role of the base catalyst in the Gewald reaction?
A2: The base catalyst plays a crucial role in several steps of the Gewald reaction. Its primary functions are to:
-
Catalyze the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.
-
Promote the addition of elemental sulfur to the intermediate formed in the Knoevenagel condensation.
-
Facilitate the final intramolecular cyclization and tautomerization to form the aromatic 2-aminothiophene ring.[1]
Q3: Which type of catalyst is best for my specific 2-aminothiophene synthesis?
A3: The optimal catalyst depends on several factors, including the specific substrates being used, the desired reaction conditions (e.g., temperature, solvent), and considerations such as cost, reusability, and environmental impact. The tables below provide a comparison of different catalysts to aid in selection. For initial explorations, traditional amine bases like morpholine or piperidine are often a good starting point. For more "green" and reusable options, solid catalysts like ZnO or NaAlO2, or organocatalysts like L-proline, are excellent choices.
Q4: How does the choice of solvent affect the reaction?
A4: The solvent can significantly influence the outcome of the Gewald reaction. Polar solvents such as ethanol, methanol, and DMF are generally favored because they facilitate the dissolution of the reactants, particularly elemental sulfur, and can promote the key reaction steps.[1] The choice of solvent can also affect the reaction time and the ease of product isolation. Some studies have shown that a mixture of ethanol and water can be an effective and environmentally friendly solvent system.[8]
Q5: Can I run the Gewald reaction under solvent-free conditions?
A5: Yes, solvent-free Gewald reactions have been successfully reported. These are often carried out using techniques like high-speed ball milling or by heating the neat reaction mixture.[12] Solvent-free conditions offer advantages in terms of green chemistry, as they eliminate the need for organic solvents and can simplify the work-up procedure.[12]
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of a Model 2-Aminothiophene*
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | 0 | Ethanol/Water (9:1) | 100 | 24 h | No Reaction | [8] |
| Piperidinium Borate | 20 | Ethanol/Water (9:1) | 100 | 25 min | 96 | [8] |
| L-Proline | 10 | DMF | 60 | Not Specified | up to 84 | [13] |
| ZnO Nanoparticles | 2.5 | Solvent-free | 100 | 6 h | 37-86 | [14] |
| NaAlO2 | Not Specified | Ethanol | Reflux | 10 h | 26-94 | [14] |
| N-Methylpiperazine-functionalized Polyacrylonitrile Fiber | 8.0 | Not Specified | Not Specified | Not Specified | 65-91 | [4] |
*Results are for the reaction of cyclohexanone, malononitrile, and sulfur, and may vary with different substrates.
Table 2: Effect of Catalyst Loading and Temperature on a Model Gewald Reaction using Piperidinium Borate
| Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) |
| 10 | 100 | 35 min | 92 |
| 15 | 100 | 30 min | 94 |
| 20 | 100 | 25 min | 96 |
| 20 | 70 | 3 h | 84 |
| 20 | Room Temp. | 24 h | Traces |
Data from a study using piperidinium borate as the catalyst for the reaction of cyclohexanone, malononitrile, and sulfur in an ethanol/water solvent system.[8]
Table 3: Effect of Solvent on a Model Gewald Reaction using Piperidinium Borate
| Solvent | Time | Yield (%) |
| Water | 5 h | 45 |
| Methanol | 4 h | 75 |
| Ethanol | 3.5 h | 82 |
| Methanol/Water (9:1) | 2 h | 88 |
| Ethanol/Water (9:1) | 25 min | 96 |
| Ethanol/Water (1:1) | 1.5 h | 85 |
| DMSO | 30 min | 65 |
| DMF | 30 min | 68 |
Data from a study using piperidinium borate (20 mol%) as the catalyst for the reaction of cyclohexanone, malononitrile, and sulfur at 100°C.[8]
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis using a Basic Amine Catalyst (e.g., Morpholine)
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of carbonyl compound).
-
Catalyst Addition: Add the basic amine catalyst (e.g., morpholine, 1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 40-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol. If no precipitate forms, pour the reaction mixture into ice-cold water and collect the resulting solid by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Aminothiophenes using ZnO Nanoparticles as a Catalyst
-
Catalyst and Reactant Mixture: In a reaction vessel, mix the aldehyde or ketone (1 mmol), malononitrile (1 mmol), elemental sulfur (1.2 mmol), and ZnO nanoparticles (2.5 mol%).
-
Reaction Conditions: Heat the mixture at 100 °C under solvent-free conditions for the appropriate time (typically a few hours), monitoring the reaction by TLC.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. Add a suitable solvent (e.g., ethyl acetate) to dissolve the product and filter to remove the ZnO nanoparticle catalyst.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography.[14]
Protocol 3: L-Proline Catalyzed Synthesis of 2-Aminothiophenes
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq) and the active methylene compound (1.0 eq) in DMF, add L-proline (10 mol%) and elemental sulfur (1.2 eq).
-
Reaction Execution: Stir the reaction mixture at 60 °C and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.[13]
Mandatory Visualization
Caption: Generalized workflow of the Gewald reaction for 2-aminothiophene synthesis.
Caption: A decision-making workflow for troubleshooting low yields in 2-aminothiophene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and leaching-resistant palladium catalyst on a porous polymer support for phenol hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. mdpi.com [mdpi.com]
- 13. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 14. Hyperbranched polyethylene-supported l-proline: a highly selective and recyclable organocatalyst for asymmetric aldol reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Analysis of HPLC and LC-MS Methods for 5-Methylthiophen-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 5-Methylthiophen-2-amine hydrochloride. Due to the limited availability of specific validated methods for this compound in published literature, this document outlines experimental protocols and comparative data based on the analysis of structurally similar compounds, such as aminothiophenes and other primary amines.
Introduction
This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. Accurate and robust analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. This guide explores suitable HPLC and LC-MS approaches, offering detailed experimental designs and expected performance metrics.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a fundamental technique for the separation and quantification of small molecules. For a primary amine like 5-Methylthiophen-2-amine, a reversed-phase HPLC method with UV detection is a common starting point. Due to the compound's relatively low UV absorbance, derivatization may be necessary to enhance sensitivity.
Proposed HPLC Method without Derivatization
This approach is simpler but may have limitations in sensitivity.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (typically around 230-280 nm for thiophene derivatives).
-
Column Temperature: 30°C.
Proposed HPLC Method with Pre-column Derivatization
To improve detection limits and selectivity, pre-column derivatization with a UV-absorbing or fluorescent tag is recommended. o-Phthalaldehyde (OPA) is a common reagent for primary amines.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., diluent used for the mobile phase).
-
To an aliquot of the sample solution, add the OPA reagent and a thiol (e.g., N-acetyl-L-cysteine) in a borate buffer (pH ~9.5).
-
Allow the reaction to proceed for a short, fixed time before injection.
-
-
Chromatographic Conditions:
-
Instrumentation: HPLC with a UV-Vis or Fluorescence detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with an aqueous buffer and an organic modifier. The gradient will need to be optimized to separate the derivatized analyte from reagent peaks and other impurities.
-
Detection:
-
UV: ~340 nm.
-
Fluorescence: Excitation ~340 nm, Emission ~450 nm.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it a powerful tool for the analysis of pharmaceutical compounds.
Proposed LC-MS/MS Method
This method is expected to provide high sensitivity and specificity, allowing for quantification at low concentrations and confirmation of the analyte's identity.
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A shorter C18 column (e.g., 50-100 mm length) is often suitable for LC-MS to achieve faster run times.
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is a common choice for ESI in positive ion mode.[1]
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as the amine group is readily protonated.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves selecting the protonated molecular ion [M+H]+ as the precursor ion and identifying one or two characteristic product ions after collision-induced dissociation.
-
Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is necessary to achieve the best signal for the analyte.
-
Comparison of Analytical Methods
The choice of analytical method will depend on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
| Parameter | HPLC-UV (No Derivatization) | HPLC-UV/Fluorescence (with Derivatization) | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Chemical modification to enhance detection, followed by chromatographic separation. | Separation by chromatography, detection by mass-to-charge ratio.[2] |
| Sensitivity | Moderate | High | Very High |
| Selectivity | Moderate | High | Very High |
| Sample Prep | Simple dissolution | Additional derivatization step required. | Simple dissolution, may require filtration. |
| Instrumentation | Standard HPLC with UV detector. | HPLC with UV or Fluorescence detector. | LC system coupled to a tandem mass spectrometer. |
| Confirmation | Based on retention time. | Based on retention time and spectral properties. | Based on retention time and mass fragmentation pattern. |
| Typical Use | Routine purity checks, content uniformity. | Trace level analysis, impurity profiling. | Bioanalysis, metabolite identification, trace quantification. |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the HPLC and LC-MS analysis of this compound.
References
A Comparative Guide to the Characterization of 5-Methylthiophen-2-amine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of 5-Methylthiophen-2-amine hydrochloride and its derivatives. Thiophene-based compounds are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This document details common synthetic routes, key analytical techniques for characterization, and a comparative analysis of their physicochemical and biological properties based on available experimental data.
Synthesis of 2-Aminothiophene Precursors
A prevalent method for the synthesis of substituted 2-aminothiophenes is the Gewald three-component reaction.[3][4] This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[3][4]
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of 5-Methylthiophen-2-amine derivatives.
Caption: General workflow for the synthesis and characterization of 5-Methylthiophen-2-amine derivatives.
Experimental Protocols
General Procedure for Gewald Synthesis of 2-Aminothiophenes
This protocol outlines a typical one-pot synthesis using a conventional heating method.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting ketone (1 equivalent), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1 equivalent), and elemental sulfur (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.[3]
-
Addition of Base: To this suspension, add a basic catalyst (e.g., triethylamine or piperidine, 0.1-0.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative.[4]
Spectroscopic Characterization
The synthesized derivatives are commonly characterized by various spectroscopic methods.[2][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Performed on a spectrometer using KBr pellets or as a thin film.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent (e.g., CDCl3 or DMSO-d6) with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectra are obtained to determine the molecular weight and fragmentation pattern of the compounds.
Comparative Spectroscopic Data
The following tables summarize typical spectroscopic data for the core 5-Methylthiophen-2-amine structure and its hypothetical N-substituted derivatives, based on data from various thiophene derivatives found in the literature. This data is for illustrative purposes to guide researchers in their characterization efforts.
Table 1: Comparison of 1H NMR Spectral Data (δ, ppm)
| Derivative | H3 (thiophene) | H4 (thiophene) | CH3 (thiophene) | N-H | Other Signals | Reference(s) |
| 5-Methylthiophen-2-amine | ~6.5-6.7 (d) | ~6.0-6.2 (d) | ~2.4 (s) | ~3.8 (br s) | - | [7] |
| N-Acetyl-5-methylthiophen-2-amine | ~7.0-7.2 (d) | ~6.2-6.4 (d) | ~2.5 (s) | ~9.5 (br s) | ~2.1 (s, 3H, COCH3) | [1] |
| N-Benzoyl-5-methylthiophen-2-amine | ~7.2-7.4 (d) | ~6.3-6.5 (d) | ~2.5 (s) | ~10.2 (br s) | ~7.4-7.9 (m, 5H, Ar-H) | [2] |
| N-(4-Chlorobenzoyl)-5-methylthiophen-2-amine | ~7.3-7.5 (d) | ~6.4-6.6 (d) | ~2.5 (s) | ~10.3 (br s) | ~7.5 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H) | [2] |
Table 2: Comparison of 13C NMR Spectral Data (δ, ppm)
| Derivative | C2 (thiophene) | C3 (thiophene) | C4 (thiophene) | C5 (thiophene) | CH3 (thiophene) | Other Signals | Reference(s) |
| 5-Methylthiophen-2-amine | ~150-152 | ~123-125 | ~108-110 | ~128-130 | ~15 | - | [7] |
| N-Acetyl-5-methylthiophen-2-amine | ~145-147 | ~120-122 | ~115-117 | ~135-137 | ~15 | ~168 (C=O), ~24 (COCH3) | [1] |
| N-Benzoyl-5-methylthiophen-2-amine | ~146-148 | ~121-123 | ~116-118 | ~136-138 | ~15 | ~165 (C=O), ~127-134 (Ar-C) | [2] |
| N-(4-Chlorobenzoyl)-5-methylthiophen-2-amine | ~146-148 | ~121-123 | ~117-119 | ~136-138 | ~15 | ~164 (C=O), ~128-138 (Ar-C) | [2] |
Table 3: Comparison of FT-IR Spectral Data (cm-1)
| Derivative | N-H Stretch | C=O Stretch | C=C Stretch (thiophene) | C-N Stretch | Other Key Bands | Reference(s) |
| 5-Methylthiophen-2-amine | 3400-3200 | - | ~1600-1500 | ~1300-1200 | - | [8] |
| N-Acetyl-5-methylthiophen-2-amine | ~3250 | ~1660 | ~1580-1520 | ~1300 | - | [1] |
| N-Benzoyl-5-methylthiophen-2-amine | ~3280 | ~1650 | ~1590-1530 | ~1290 | ~3060 (Ar C-H) | [2] |
| N-(4-Chlorobenzoyl)-5-methylthiophen-2-amine | ~3270 | ~1655 | ~1590-1525 | ~1295 | ~830 (p-subst. Ar) | [2] |
Biological Activity and Structure-Activity Relationship (SAR)
Thiophene derivatives are known to possess a wide range of biological activities. The introduction of different substituents on the 2-amino group of the 5-methylthiophene core can significantly modulate this activity.
Table 4: Illustrative Biological Activities of Thiophene Derivatives
| Compound Class | Biological Activity | Target Organisms/Cell Lines | Key Structural Features | Reference(s) |
| N-Acyl-2-aminothiophenes | Antibacterial | S. aureus, E. coli | Acyl group enhances lipophilicity. | [9] |
| Thieno[2,3-d]pyrimidines (from 2-aminothiophenes) | Anticancer | MDA-MB-231 (Breast cancer) | Fused pyrimidine ring. | [10] |
| N-Substituted Piperazinylquinolones with Thiophene Moiety | Improved Antibacterial (Gram-positive) | S. aureus, S. epidermidis | Synergistic effect of thiophene and quinolone moieties. | [9] |
| Thiophene-2-carboxamides | Antibacterial, Antioxidant | S. aureus, P. aeruginosa | Amide functionality and substituents on the thiophene ring. | [2] |
Structure-Activity Relationship (SAR) Logical Diagram
The following diagram illustrates a hypothetical SAR for N-substituted 5-Methylthiophen-2-amine derivatives based on general principles observed in the literature.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journalwjarr.com [journalwjarr.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
A Comparative Analysis of the Reactivity of 5-Methylthiophen-2-amine and Other Aminothiophenes for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, aminothiophenes serve as indispensable building blocks for the synthesis of a diverse array of bioactive compounds and functional materials.[1][2] Their utility stems from the inherent nucleophilicity of the thiophene ring, activated by the electron-donating amino group. This guide provides an objective comparison of the chemical reactivity of 5-Methylthiophen-2-amine with other key aminothiophenes, namely the parent thiophen-2-amine and its isomer, 3-aminothiophene. Understanding these differences is paramount for designing efficient synthetic routes and novel molecular architectures.
This comparison focuses on three fundamental reaction classes: Electrophilic Aromatic Substitution, N-Acylation, and Diazotization, providing a framework for predicting chemical behavior and selecting the optimal substrate for a desired transformation.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone for the functionalization of thiophene rings. The amino group at the C2 position is a powerful activating group, significantly increasing the electron density of the aromatic system and thus its susceptibility to electrophilic attack. This activation, however, is nuanced by the presence and position of other substituents.
Reactivity Comparison
The introduction of a methyl group at the C5 position of 5-Methylthiophen-2-amine further enhances the ring's reactivity towards electrophiles compared to the unsubstituted thiophen-2-amine. The methyl group is an electron-donating group (+I effect), which complements the strong mesomeric effect (+M) of the amino group, leading to a more electron-rich aromatic system. Consequently, 5-Methylthiophen-2-amine is expected to react faster in EAS reactions.
In contrast, 3-aminothiophene generally exhibits different reactivity patterns due to the position of the activating amino group.
Regioselectivity
-
Thiophen-2-amine : The C5 position (para to the amino group) is the most activated and sterically accessible site for electrophilic attack. This is due to the effective stabilization of the positive charge in the reaction intermediate through resonance.[3]
-
5-Methylthiophen-2-amine : With the C5 position blocked, the electrophilic attack is directed to the C3 position. The combined electron-donating effects of the C2-amino and C5-methyl groups strongly activate this position. A study on the hydroxyalkylation of 5-phenylthiophen-2-amine confirms this site-selective substitution on the C3 atom.[4]
-
3-Aminothiophene : The C2 position is the most likely site of electrophilic attack, being ortho to the activating amino group and highly activated.
The following diagram illustrates the directing effects of the substituents on the thiophene ring during electrophilic aromatic substitution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Unexplored Potential of 5-Methylthiophen-2-amine hydrochloride: A Comparative Guide to the Biological Efficacy of 2-Aminothiophenes
A comprehensive review of available scientific literature reveals a significant gap in our understanding of the specific biological efficacy of 5-Methylthiophen-2-amine hydrochloride. While this compound is commercially available and its chemical properties are documented, dedicated studies evaluating its pharmacological activity are conspicuously absent. However, the broader class of 2-aminothiophene derivatives, to which it belongs, has been the subject of extensive research, demonstrating a wide spectrum of promising biological activities. This guide provides a comparative overview of the biological efficacy of various 2-aminothiophene and other thiophene derivatives, offering a predictive lens through which the potential of this compound can be viewed.
The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its derivatives are known to possess diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[2][3] The 2-aminothiophene moiety, in particular, serves as a versatile building block for the synthesis of compounds with significant therapeutic potential.[4][5]
This guide will synthesize findings from various studies to present a comparative analysis of the biological activities of thiophene derivatives. While direct data for this compound is unavailable, the structure-activity relationships (SAR) discussed herein can offer valuable insights into its potential bioactivity.
Comparative Analysis of Biological Efficacy
To contextualize the potential of this compound, this section summarizes the biological activities of structurally related thiophene derivatives. The data is organized by therapeutic area and presented in tabular format for clear comparison.
Anticancer Activity
Thiophene derivatives have shown significant promise as anticancer agents. The following table summarizes the in vitro cytotoxic activity of various thiophene compounds against different cancer cell lines.
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 8e | Mixed Panel | SRB Assay | 0.411 - 2.8 | - | - | [6] |
| Compound 7f | MIA PaCa-2 | MTT Assay | 4.86 | Doxorubicin | Not specified | [7] |
| Compound 7d | MIA PaCa-2 | MTT Assay | >100 | Doxorubicin | Not specified | [7] |
| Compound 3b | HepG2 | MTT Assay | 3.105 | Doxorubicin | Not specified | [8] |
| Compound 3b | PC-3 | MTT Assay | 2.15 | Doxorubicin | Not specified | [8] |
| Compound 4c | HepG2 | MTT Assay | 3.023 | Doxorubicin | Not specified | [8] |
| Compound 4c | PC-3 | MTT Assay | 3.12 | Doxorubicin | Not specified | [8] |
Anti-inflammatory Activity
Several thiophene derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).
| Compound ID | Target | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 21 | COX-2 | In vitro | 0.67 | Celecoxib | 1.14 | [9] |
| Compound 21 | 5-LOX | In vitro | 2.33 | Sodium meclofenamate | 5.64 | [9] |
| Compound 1 | 5-LOX | In vitro | 29.2 | - | - | [9] |
| Compound 4 | 5-LOX | In vitro | ~57% inhibition at 100 µg/mL | - | - | [9] |
Antimicrobial Activity
The thiophene scaffold is a key component in many compounds exhibiting potent antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) is a common measure of this efficacy.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 6-aminobenzothiophene 3ma | M. smegmatis | 0.78 | [1] |
| 5-aminobenzofuran 3ja | M. smegmatis | 1.56 | [1] |
| Ciprofloxacin derivative 5a | Staphylococcus aureus | - | [7] |
| Ciprofloxacin derivative 5a | Staphylococcus epidermidis | - | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for the evaluation of novel thiophene compounds.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
In Vitro Anti-inflammatory Activity (COX/LOX Inhibition Assay)
These assays measure the ability of a compound to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
-
Enzyme Preparation: Purified COX or LOX enzymes are used.
-
Substrate and Compound Incubation: The enzyme is pre-incubated with the test compound or a reference inhibitor (e.g., Celecoxib for COX-2) for a short period.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (e.g., arachidonic acid).
-
Product Measurement: The formation of the enzymatic product (e.g., prostaglandins for COX, leukotrienes for LOX) is measured using various techniques such as spectrophotometry, fluorometry, or ELISA.
-
IC50 Calculation: The concentration of the compound that inhibits enzyme activity by 50% (IC50) is determined.
Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Landscape of Thiophene Research
To better understand the context of thiophene-based drug discovery and the experimental workflows involved, the following diagrams are provided.
Caption: A generalized workflow for the discovery and evaluation of biologically active thiophene derivatives.
Caption: Potential mechanism of action for anti-inflammatory thiophene derivatives.
Conclusion and Future Directions
While the biological efficacy of this compound remains to be elucidated through direct experimental investigation, the extensive research on the broader class of 2-aminothiophenes provides a strong rationale for its potential pharmacological activity. The structure-activity relationship studies within this class suggest that substitutions on the thiophene ring can significantly modulate biological effects. The presence of a methyl group at the 5-position in this compound could influence its lipophilicity, metabolic stability, and interaction with biological targets, thereby affecting its overall efficacy and safety profile.
Future research should focus on the systematic evaluation of this compound and its derivatives across a panel of in vitro and in vivo assays to determine their specific biological activities. Such studies would not only fill the current knowledge gap but also potentially unveil novel therapeutic agents for a range of diseases. For researchers in drug discovery and development, this compound represents an unexplored yet promising starting point for new medicinal chemistry campaigns.
References
- 1. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]
- 7. Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Structural Analysis of 5-Methylthiophen-2-amine Hydrochloride via X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated structural features of 5-Methylthiophen-2-amine hydrochloride as determined by single-crystal X-ray crystallography. Due to the absence of a publicly available crystal structure for this specific compound, this guide leverages crystallographic data from closely related 2-aminothiophene derivatives to forecast its structural parameters and packing motifs. The primary comparative focus will be on the influence of the 5-methyl substituent and the hydrochloride salt formation on the overall crystal structure.
Comparative Structural Insights
The crystal structure of a molecule is paramount in understanding its physicochemical properties, including solubility, stability, and bioavailability, which are critical in drug development. For this compound, we can anticipate key structural attributes by examining known structures of other 2-aminothiophene derivatives.
A study on (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone provides insight into the geometry of a substituted 2-aminothiophene ring.[1][2][3] In this related structure, the thiophene ring is nearly planar, and the exocyclic amine group influences the electronic distribution and potential for hydrogen bonding.
Influence of the 5-Methyl Group: The introduction of a methyl group at the 5-position of the thiophene ring in this compound is expected to have several structural consequences. Sterically, the methyl group will influence the local crystal packing, potentially leading to a less dense arrangement compared to an unsubstituted analogue. Electronically, the methyl group is a weak electron-donating group, which may subtly alter the bond lengths and angles within the thiophene ring compared to the parent 2-aminothiophene.
Impact of Hydrochloride Formation: The formation of a hydrochloride salt will have the most profound effect on the crystal structure. The protonation of the 2-amino group will introduce a positive charge, transforming it into an ammonium group (-NH3+). This change will significantly alter the intermolecular interactions. The ammonium group will act as a strong hydrogen bond donor, forming robust hydrogen bonds with the chloride counter-ion. These N-H···Cl hydrogen bonds are expected to be the dominant interactions governing the crystal packing, likely leading to the formation of extensive hydrogen-bonded networks. This is in contrast to neutral 2-aminothiophene derivatives where N-H···N or N-H···O hydrogen bonds might be more prevalent.[1][2][3]
Predicted Crystallographic Data Comparison
The following table summarizes the expected crystallographic parameters for this compound in comparison to a representative neutral, substituted 2-aminothiophene derivative. This comparison highlights the anticipated structural changes due to the methyl substituent and salt formation.
| Parameter | Representative Neutral 2-Aminothiophene Derivative | Expected this compound | Rationale for Expected Differences |
| Crystal System | Monoclinic / Orthorhombic | Likely Monoclinic or Orthorhombic | Simple organic salts often crystallize in these higher symmetry systems. |
| Space Group | P2₁/c, Pna2₁[1][2][3] | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric | The presence of strong, directional hydrogen bonds can favor specific space groups. |
| Unit Cell Volume | Dependent on substituents | Larger than thiophen-2-amine HCl | The addition of the methyl group will increase the molecular volume. |
| Key Bond Lengths (Å) | C-S: ~1.71-1.74, C-N: ~1.35-1.38 | C-S: ~1.72-1.75, C-N: ~1.45-1.48 | Protonation of the amine will lengthen the C-N bond due to the loss of partial double bond character. The methyl group's electronic effect on C-S bonds is likely minimal. |
| Key Bond Angles (°) | C-S-C: ~92-93 | C-S-C: ~92-93 | The endocyclic angle of the thiophene ring is relatively rigid. |
| Dominant Intermolecular Interactions | N-H···N, N-H···O, C-H···π | N-H···Cl Hydrogen Bonds | The primary interaction will be between the ammonium cation and the chloride anion. |
| Crystal Packing Motif | Herringbone, π-π stacking | Layered structures or 3D networks mediated by hydrogen bonds. | The strong, charge-assisted hydrogen bonds will dictate a more ordered and tightly bound packing arrangement. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound would follow a standard procedure for small molecule X-ray crystallography.
-
Crystal Growth: High-quality single crystals of the compound are grown. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A variety of solvents should be screened to find conditions that yield crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension).
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (typically 100 K), the crystal is coated in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer for rotating the crystal, and a detector. The crystal is cooled to the desired temperature, and a series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This step involves indexing the diffraction spots, integrating their intensities, and applying corrections for factors such as absorption and polarization.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data. For small molecules, direct methods are typically used to solve the phase problem and generate an initial structural model. This model is then refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically located from the difference Fourier map and refined.
-
Structure Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unusual displacement parameters. The final structural data, including atomic coordinates, is typically deposited in a crystallographic database and can be visualized using software like OLEX2, Mercury, or Diamond.
Visualization of the Structural Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to the final structural analysis and comparison.
Caption: Workflow for X-ray crystallography and comparative analysis.
References
A Comparative Guide to the Purity Assessment of Synthesized 5-Methylthiophen-2-amine Hydrochloride
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is of paramount importance, directly influencing experimental outcomes, biological activity, and regulatory approval. This guide provides an objective comparison of analytical techniques for the purity assessment of synthesized 5-Methylthiophen-2-amine hydrochloride, a valuable building block in medicinal chemistry. The performance of this compound is compared with relevant alternatives, supported by representative experimental data and detailed protocols.
Synthesis of this compound
A common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. For the synthesis of the free base of the target compound, 2-amino-5-methylthiophene, propionaldehyde would be a suitable starting material. Subsequent treatment with hydrochloric acid would then yield the hydrochloride salt.
Purity Assessment of Synthesized this compound
A multi-pronged approach utilizing orthogonal analytical techniques is essential for a comprehensive purity assessment. This ensures that a wide range of potential impurities, including starting materials, by-products, and residual solvents, are detected and quantified.
Data Presentation: Purity Analysis Summary
The following table summarizes the quantitative data from the purity assessment of a representative batch of synthesized this compound.
| Analytical Technique | Parameter | Result |
| HPLC | Chromatographic Purity (Area %) | 99.2% |
| Main Impurity (Area %) | 0.6% (Unidentified, RT = 4.8 min) | |
| Starting Material (Area %) | < 0.1% | |
| ¹H NMR | Structural Confirmation | Conforms to structure |
| Molar Purity (qNMR) | 99.1% | |
| Residual Solvents | Ethanol (0.2%) | |
| Mass Spectrometry | Molecular Ion (m/z) | 114.04 [M+H]⁺ (free base) |
| Fragmentation Pattern | Consistent with proposed structure | |
| Elemental Analysis | %C, %H, %N, %S, %Cl | Within ±0.4% of theoretical values |
Comparison with Alternatives
This compound is one of many substituted 2-aminothiophene derivatives utilized in drug discovery. The biological activity of these compounds is highly dependent on the nature and position of substituents on the thiophene ring. Structure-activity relationship (SAR) studies have shown that modifications at the 3, 4, and 5-positions can significantly impact potency and selectivity for various biological targets, including kinases, G-protein coupled receptors, and enzymes.[3][4][5]
The following table provides a comparative overview of the reported biological activities of several 2-aminothiophene derivatives, highlighting the importance of substitution patterns.
| Compound | R¹ | R² | R³ | Biological Activity | Reference |
| 5-Methylthiophen-2-amine | H | H | CH₃ | Building block for various active compounds | N/A |
| Tinoridine | -CO-CH₂-S-C₆H₄-Cl | -COOC₂H₅ | H | Anti-inflammatory | [6] |
| Olanzapine precursor | - | - | - | Precursor to an antipsychotic drug | [7] |
| Compound 52 | -CS-NH-Ar | -COOC₂H₅ | Ar' | CXCR2 antagonist (IC₅₀ = 1.1 µM) | [4] |
| JNK Inhibitor | -CO-NH-Ar | H | Ar' | c-Jun N-terminal kinase inhibitor | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis via Gewald Reaction (Illustrative)
-
To a stirred solution of propionaldehyde (1 eq) and ethyl cyanoacetate (1 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Add a catalytic amount of a base, such as morpholine or piperidine, and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude 2-amino-5-methylthiophene-3-carboxylate by recrystallization from ethanol.
-
Hydrolyze the ester and decarboxylate to yield 2-amino-5-methylthiophene.
-
Dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.
-
Collect the salt by filtration and dry under vacuum.
High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance 400 MHz or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire spectra with a 30° pulse and a 2-second relaxation delay. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR: Acquire proton-decoupled spectra.
-
qNMR: For quantitative analysis, a certified internal standard (e.g., maleic acid) is added to a precisely weighed sample. Purity is calculated by comparing the integral of a known analyte proton signal to the integral of the internal standard signal.
Mass Spectrometry (MS)
-
Instrument: Agilent 6120 Quadrupole LC/MS or equivalent with an Electrospray Ionization (ESI) source.
-
Mode: Positive ion detection.
-
Sample Introduction: Direct infusion or via HPLC.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern.
Elemental Analysis
-
Instrument: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.
-
Method: Combustion analysis.
-
Analysis: Determine the weight percentages of Carbon, Hydrogen, Nitrogen, and Sulfur. Chlorine content is determined by a suitable titration method.
Visualizations
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
A Comparative Analysis of the Antimicrobial Efficacy of Novel Thiophene Derivatives
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the antimicrobial activities of recently synthesized thiophene derivatives. The following sections present quantitative data, detailed experimental protocols, and visualizations of the proposed mechanisms and workflows to support further research and development in this promising area of medicinal chemistry.
Thiophene, a five-membered sulfur-containing heterocyclic compound, has emerged as a critical scaffold in the development of new antimicrobial agents. Its derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, including drug-resistant strains. This guide synthesizes data from recent studies to provide a comparative analysis of their efficacy.
Quantitative Antimicrobial Activity
The antimicrobial potential of various thiophene derivatives has been rigorously evaluated using standardized methods. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial effectiveness, has been determined for several novel compounds against a panel of clinically relevant microorganisms. A summary of these findings is presented below.
| Thiophene Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Spiro–indoline–oxadiazole 17 | Clostridium difficile | 2 - 4 | [1][2] |
| Thiophene derivative 12b | Ampicillin-resistant bacteria | - | [3] |
| Thiophene derivatives 4, 5, 8 | Colistin-resistant Acinetobacter baumannii | 16 - 32 (MIC50) | [4][5][6] |
| Thiophene derivatives 4, 5, 8 | Colistin-resistant Escherichia coli | 8 - 32 (MIC50) | [4][5][6] |
| 3-Chlorobenzo[b]thiophene (25) | Staphylococcus aureus | < 512 | [7] |
| 3-Bromobenzo[b]thiophene (26) | Staphylococcus aureus | < 512 | [7] |
| 3-Chlorobenzo[b]thiophene (25) | Candida albicans | 512 | [7] |
| 3-Bromobenzo[b]thiophene (26) | Candida albicans | > 512 | [7] |
| Thiophene/furan-1,3,4-oxadiazole carboxamide 4i | Sclerotinia sclerotiorum | 0.140 ± 0.034 (EC50) | [8] |
| 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) | Fluconazole-resistant Candida spp. | 100 - 200 | [9][10] |
| Thiophene-functionalized Au(I)-NHC complex 2b | Ampicillin-resistant Staphylococcus aureus | 32 | [11] |
| Thiophene-functionalized Au(I)-NHC complex 2b + Ampicillin | Ampicillin-resistant Staphylococcus aureus | 4 | [11] |
Experimental Protocols
The determination of antimicrobial activity for the cited thiophene derivatives predominantly follows two standard methodologies: the broth microdilution method and the agar diffusion method.
Broth Microdilution Method
This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the structure of novel compounds synthesized from 5-Methylthiophen-2-amine HCl
This guide provides a comprehensive comparison of methodologies for the synthesis and structural validation of novel compounds derived from 5-Methylthiophen-2-amine hydrochloride. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel thiophene derivatives. Thiophene and its analogues are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] 5-Methylthiophen-2-amine serves as a valuable starting material for generating diverse chemical entities.[4]
General Synthetic Pathways and Methodologies
The synthesis of novel derivatives from 5-Methylthiophen-2-amine often involves leveraging the reactivity of the amino group. Common synthetic strategies include the formation of Schiff bases, amides, or participation in cyclization reactions to create more complex heterocyclic systems.[5][6] The Gewald reaction, a multicomponent reaction, is a widely used and efficient method for synthesizing substituted 2-aminothiophenes.[1][5][7]
Below is a generalized workflow for the synthesis and subsequent structural validation of a novel compound derived from 5-Methylthiophen-2-amine HCl.
Caption: General workflow for synthesis and structural validation.
Experimental Protocols
Protocol 1: Synthesis of a Novel Schiff Base Derivative
This protocol describes a representative synthesis of a Schiff base from 5-Methylthiophen-2-amine and a substituted aromatic aldehyde. This method is adapted from general procedures for Schiff base formation.[6]
-
Preparation : In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of a selected aldehyde (e.g., 4-methoxybenzaldehyde) in 40 mL of ethanol.
-
Reaction : Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Reflux : Attach a reflux condenser and heat the mixture at reflux for 4-6 hours. Reaction progress can be monitored using thin-layer chromatography (TLC).
-
Isolation : After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Purification : Collect the solid product by vacuum filtration and wash with cold ethanol. Further purify the crude product by recrystallization from a suitable solvent like ethanol to yield the pure Schiff base.[6]
Protocol 2: Structural Characterization
The synthesized compounds are characterized using various spectroscopic techniques to confirm their chemical structures.[8][9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : Record the FT-IR spectrum to identify characteristic functional groups. For a Schiff base, key peaks would include the C=N (azomethine) stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra to determine the arrangement of protons and carbon atoms in the molecule.[10]
-
Mass Spectrometry (MS) : Obtain the mass spectrum to determine the molecular weight of the compound and analyze its fragmentation pattern, which further confirms the structure.[9]
Data Presentation and Structural Validation
The validation of a novel compound's structure relies on the collective interpretation of data from multiple analytical techniques. Below is a sample data summary for a hypothetical compound, N-(4-methoxybenzylidene)-5-methylthiophen-2-amine, synthesized from 5-Methylthiophen-2-amine and 4-methoxybenzaldehyde.
Table 1: Hypothetical Spectroscopic Data for Structure Validation
| Technique | Observed Data | Interpretation |
| FT-IR (cm⁻¹) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1620 (C=N), ~1250 (C-O) | Confirms presence of aromatic, alkyl, azomethine (Schiff base), and ether functional groups. |
| ¹H NMR (δ, ppm) | 8.5 (s, 1H), 7.8 (d, 2H), 7.0 (d, 2H), 6.8 (d, 1H), 6.5 (d, 1H), 3.8 (s, 3H), 2.5 (s, 3H) | Corresponds to azomethine proton, aromatic protons of both rings, methoxy protons, and methyl protons. |
| ¹³C NMR (δ, ppm) | ~160, ~158, ~145, ~130, ~128, ~125, ~114, ~55, ~15 | Corresponds to imine carbon, aromatic carbons, methoxy carbon, and methyl carbon. |
| Mass Spec (m/z) | [M]+ at 231 | Matches the calculated molecular weight of the proposed structure (C₁₃H₁₃NOS). |
Comparative Analysis: Biological Activity
Thiophene derivatives are frequently screened for their biological activities.[11][12][13] A common primary screening involves testing for antimicrobial efficacy against various bacterial strains. The performance of novel compounds is typically compared against standard antibiotics.
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) |
| Novel Compound A | 16 | 32 | 64 | >128 |
| Novel Compound B | 8 | 16 | 32 | 64 |
| Ampicillin (Control) | 4 | 2 | 8 | >256 |
| Tetracycline (Control) | 2 | 1 | 4 | 16 |
Data is hypothetical and for illustrative purposes. Lower MIC values indicate higher potency.
The results suggest that while the novel compounds show moderate activity, particularly against Gram-positive bacteria, their efficacy is less than that of established antibiotics like Tetracycline.[14][15] Structure-activity relationship (SAR) studies can then be conducted to modify the structure for improved potency.[15]
Signaling Pathway Interactions
Many thiophene-based compounds have been investigated for their anti-inflammatory properties, often acting as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[3][16][17] Inhibition of the COX-2 enzyme, for example, is a key mechanism for reducing inflammation as it blocks the production of prostaglandins.
Caption: Inhibition of the COX-2 inflammatory pathway.
This diagram illustrates the potential mechanism of action for a novel thiophene derivative as an anti-inflammatory agent. By inhibiting the COX-2 enzyme, the compound prevents the conversion of arachidonic acid into prostaglandins, thereby mitigating the inflammatory response.[16] Further in-vitro and in-vivo studies would be required to validate this hypothesis and determine the compound's efficacy and selectivity.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C5H8ClNS | CID 12330505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sciforum.net [sciforum.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Strategic Role of Thiophene in Drug Design: A Comparative Guide to Bioisosteric Replacement
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing efficacy, selectivity, and pharmacokinetic properties. Bioisosterism, the interchange of atoms or groups of atoms that share similar physicochemical properties, stands as a cornerstone of rational drug design.[1] Among the various heterocyclic scaffolds employed, the thiophene ring holds a privileged position, frequently serving as a bioisostere for the ubiquitous phenyl ring.[2][3] Its unique electronic and steric characteristics, coupled with its metabolic profile, make it a valuable tool for researchers and drug development professionals.[4]
This guide provides a comparative analysis of the bioisosteric replacement of the thiophene ring in drug analogues, supported by quantitative experimental data. We delve into specific case studies, present detailed experimental protocols for key assays, and visualize relevant biological and experimental workflows to offer a comprehensive resource for the informed design of novel therapeutic agents.
The Physicochemical and Metabolic Landscape of Thiophene
The utility of thiophene as a benzene ring bioisostere is rooted in their similar size and shape. However, the replacement of a carbon-carbon double bond in benzene with a sulfur atom in thiophene introduces significant changes in electronic distribution and metabolic susceptibility.[5][6] The sulfur atom increases the electron density of the ring, which can influence interactions with biological targets.[2]
Metabolically, the thiophene ring is susceptible to cytochrome P450-mediated oxidation, which can lead to the formation of reactive metabolites such as thiophene S-oxides and epoxides.[7][8] While this can be a liability leading to toxicity, in some instances, it can be exploited for pharmacological effect or be mitigated by strategic substitution on the ring.[3][7] Understanding the metabolic fate of thiophene-containing compounds is therefore crucial in drug development.[4]
Comparative Analysis of Thiophene Bioisosteres: Case Studies
The decision to incorporate or replace a thiophene ring is highly dependent on the specific biological target and the desired pharmacological profile. The following case studies illustrate the nuanced effects of this bioisosteric substitution.
Case Study 1: GluN2B Ligands
In the development of selective antagonists for the GluN2B subunit of the NMDA receptor, a target for neurodegenerative disorders, the bioisosteric replacement of benzene and substituted benzene rings with a thiophene ring has been explored.[9][10]
| Compound | Ring System | GluN2B Ki (nM) | σ1 Ki (nM) | σ2 Ki (nM) |
| 4 | Benzo[9]annulenamine | 57 | > 10,000 | > 10,000 |
| 8a | [9]Annulenothiophene | 26 | > 10,000 | > 10,000 |
| 7a | [9]Annulenothiophene with benzylic OH | 204 | > 10,000 | > 10,000 |
Data sourced from a study on thiophene bioisosteres of potent GluN2B ligands.[9]
The data indicates that the bioisosteric replacement of the benzene ring in compound 4 with a thiophene ring in compound 8a is well-tolerated and even leads to a two-fold increase in GluN2B affinity.[9] Interestingly, the addition of a benzylic hydroxyl group in compound 7a resulted in a significant decrease in affinity, suggesting that this functional group is not essential for high-affinity binding.[9]
Case Study 2: Anticancer Agents - Thiophene vs. Furan Analogues
A comparative analysis of thiophene and furan carboxamide derivatives as potential anticancer agents targeting the Hep3B liver cancer cell line reveals differences in potency.
| Compound | Heterocycle | IC50 (µM) against Hep3B |
| 2b | Thiophene | 5.46 |
| 2d | Thiophene | 8.85 |
| 7g | Furan | 27.7 µg/ml |
Data compiled from a comparative study of thiophene and furan derivatives.[11]
In this instance, the thiophene-containing compounds demonstrated higher potency (lower IC50 values) compared to the furan analogue. This highlights that while both are five-membered aromatic heterocycles, the subtle differences in their electronic nature can significantly impact biological activity.[12]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay for GluN2B Receptor
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the GluN2B receptor.
Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.[13]
Materials:
-
Radioligand: [3H]ifenprodil
-
Receptor Source: Membrane preparations from L(tk-) cells transfected with the GluN2B subunit of the NMDA receptor.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4
-
Test Compounds: Serial dilutions of the compounds of interest.
-
Filtration Apparatus: 96-well filtration apparatus with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Thaw the cell membrane preparation (approximately 20 µg protein per well).
-
In a 96-well plate, incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of [3H]ifenprodil (e.g., 5 nM).
-
Incubate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separate the bound from free radioligand by rapid filtration through the glass fiber filters using the filtration apparatus.
-
Wash the filters rapidly with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Cell Permeability Assays
Evaluating the ability of a compound to cross biological membranes is a critical step in drug discovery. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are two commonly used methods.[15]
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a non-cell-based assay that assesses the passive diffusion of a compound across an artificial lipid membrane, providing a measure of its likely gastrointestinal absorption.[16][17]
Protocol:
-
Coat the filter of a 96-well microtiter donor plate with a solution of a lipid (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Add the test compound solution to the wells of the donor plate.
-
Place the donor plate on top of an acceptor plate containing buffer, creating a "sandwich".
-
Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method, typically LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = - [ln(1 - CA/Cequilibrium)] / (A * t * (1/VD + 1/VA)) where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, A is the filter area, t is the incubation time, and VD and VA are the volumes of the donor and acceptor wells, respectively.
2. Caco-2 Permeability Assay
Principle: This cell-based assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and express transporters similar to the human intestinal epithelium. It can assess both passive diffusion and active transport.[18]
Protocol:
-
Seed Caco-2 cells on semipermeable filter supports in multi-well plates and culture for 21-28 days to allow for differentiation and monolayer formation.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the test compound to the apical (top) side of the monolayer to assess absorption (A to B) or to the basolateral (bottom) side to assess efflux (B to A).
-
Incubate for a specified time (e.g., 2 hours) at 37°C.
-
At the end of the incubation, take samples from the opposite compartment.
-
Quantify the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is often indicative of active efflux.
Visualizing Key Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Conceptual diagram of bioisosteric replacement.
Caption: Workflow for a radioligand binding assay.
Caption: Simplified MAPK signaling pathway.
Conclusion
The bioisosteric replacement of a phenyl ring with a thiophene ring is a powerful and frequently employed strategy in drug discovery. As demonstrated, this substitution can modulate a compound's biological activity and pharmacokinetic profile in ways that are not always predictable but can be rationalized through careful analysis of experimental data. The choice between thiophene and other bioisosteres, such as furan, is target-dependent and requires empirical validation. By leveraging the comparative data and detailed experimental protocols outlined in this guide, researchers can make more informed decisions in the design and optimization of novel drug candidates, ultimately accelerating the path toward safer and more effective medicines.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cognizancejournal.com [cognizancejournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. enamine.net [enamine.net]
Quantitative Analysis of 5-Methylthiophen-2-amine Hydrochloride in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of various analytical techniques for the quantitative determination of 5-Methylthiophen-2-amine hydrochloride in complex reaction mixtures. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Acid-Base Titration.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction mixture. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Parameter | HPLC-UV | GC-FID | qNMR | Acid-Base Titration |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation of volatile compounds followed by flame ionization detection. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard. | Neutralization of the amine hydrochloride (a weak acid) with a standardized base. |
| Selectivity | High | High | Moderate to High | Low |
| Sensitivity | High (µg/mL to ng/mL) | High (µg/mL to ng/mL) | Moderate (mg/mL) | Low (mg/mL) |
| Precision (RSD) | < 2% | < 3% | < 1% | < 5% |
| Accuracy/Recovery | 98-102% | 95-105% | 99-101% | 90-110% |
| Analysis Time | 10-30 minutes per sample | 15-45 minutes per sample | 5-15 minutes per sample | 5-10 minutes per sample |
| Sample Preparation | Dilution, filtration | Derivatization may be required, dilution | Dissolution in a deuterated solvent with an internal standard | Dissolution in a suitable solvent |
| Instrumentation | HPLC with UV detector | Gas chromatograph with FID | NMR spectrometer | Burette, pH meter/indicator |
| Advantages | Widely available, high sensitivity and selectivity. | Excellent for volatile and thermally stable compounds. | Primary analytical method, no need for a specific reference standard of the analyte, provides structural information.[1][2] | Simple, inexpensive, and rapid. |
| Disadvantages | Requires a chromophore, potential for matrix interference. | May require derivatization for polar analytes, thermal degradation of the sample is possible.[3] | Lower sensitivity compared to chromatographic methods, higher instrument cost.[4] | Non-selective, susceptible to interference from other acidic or basic components in the mixture.[5][6] |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction matrix.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine analysis of this compound in reaction mixtures due to its high selectivity and sensitivity.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute a known amount of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 254 nm
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography (GC-FID)
GC can be a powerful tool, especially for identifying and quantifying volatile impurities alongside the main analyte. Derivatization is often necessary to improve the volatility and thermal stability of the amine hydrochloride.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
-
Internal standard (e.g., dodecane)
Procedure:
-
Derivatization and Sample Preparation:
-
To a known amount of the reaction mixture, add a precise amount of the internal standard.
-
Evaporate the solvent under a stream of nitrogen.
-
Add dichloromethane and BSTFA.
-
Heat the mixture at 70 °C for 30 minutes to complete the derivatization.
-
Cool to room temperature before injection.
-
-
Standard Preparation: Prepare a calibration curve by derivatizing known concentrations of this compound with the internal standard using the same procedure.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Detector temperature: 300 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Quantification: Calculate the response factor of the analyte relative to the internal standard using the calibration standards. Use this response factor to determine the concentration of the derivatized analyte in the sample.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the quantification of a substance without the need for an identical reference standard.[2]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture.
-
Accurately weigh a precise amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for accurate integration.
-
-
Quantification:
-
Identify a well-resolved signal of this compound and a signal from the internal standard.
-
Integrate both signals accurately.
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_sample) where N_protons is the number of protons giving rise to the integrated signal, and MW is the molecular weight.
-
Acid-Base Titration
This classical method offers a quick and simple way to determine the total amount of amine hydrochloride in a sample.
Instrumentation:
-
Burette (10 or 25 mL)
-
pH meter or a suitable indicator (e.g., phenolphthalein)
-
Stir plate
Reagents:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Solvent (e.g., a mixture of water and ethanol)
Procedure:
-
Sample Preparation: Accurately weigh a portion of the reaction mixture and dissolve it in the chosen solvent.
-
Titration:
-
Titrate the sample solution with the standardized NaOH solution.
-
Monitor the pH change using a pH meter or observe the color change of the indicator.
-
The endpoint is reached at the equivalence point of the titration curve or when the indicator changes color.
-
-
Quantification: Calculate the amount of this compound in the sample based on the volume of NaOH used and the stoichiometry of the reaction (1:1).
Workflow and Data Visualization
A generalized workflow for the quantitative analysis of this compound is presented below. This can be adapted for each specific technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eptq.com [eptq.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for 5-Methylthiophen-2-amine hydrochloride
Hazard Assessment
Based on data from structurally similar compounds, 5-Methylthiophen-2-amine hydrochloride should be handled as a substance that is potentially:
-
Harmful if swallowed.
-
A skin and eye irritant.
-
A respiratory tract irritant.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Equipment Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield (EN 166 or equivalent). |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use. |
| Body Protection | A standard laboratory coat. For larger quantities, consider a chemical-resistant apron or suit. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Spill and Contamination Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate : Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment : For larger spills, prevent the spread of the material using inert absorbent materials like sand or vermiculite. Do not use combustible materials such as sawdust.
-
Cleanup : Carefully sweep or scoop up the spilled material and place it into a designated, labeled, and sealed container for hazardous waste. Avoid generating dust.
-
Decontamination : Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.
-
Waste Disposal : The collected waste must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Disposal Workflow
The proper disposal of this compound, whether as surplus chemical or as contaminated waste, must follow a controlled and documented process.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedure
-
Chemical Collection :
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves, weighing papers) separately from other waste streams.
-
Do not mix with incompatible waste materials.
-
-
Containerization :
-
Place the waste into a robust, leak-proof container that is compatible with the chemical.
-
The container must be securely sealed.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (41940-48-1) and any known hazard symbols (e.g., irritant, harmful).
-
-
Storage :
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from general laboratory traffic.
-
-
Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
-
Disposal must be carried out through an approved and licensed waste disposal facility, in accordance with all local, state, and federal regulations[1]. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
References
Personal protective equipment for handling 5-Methylthiophen-2-amine hydrochloride
Essential Safety and Handling Guide for 5-Methylthiophen-2-amine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, including detailed operational and disposal plans.
Chemical Profile:
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₈ClNS
-
Hazards: Based on structurally similar compounds such as thiophene and amine hydrochlorides, this compound is expected to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate care to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Required if not handled in a fume hood |
| Conducting reactions | Chemical safety goggles or face shield[3][4][5] | Nitrile or neoprene gloves | Lab coat | Work in a well-ventilated fume hood |
| Handling bulk quantities | Face shield and chemical safety goggles[3][4][5] | Heavy-duty nitrile or butyl gloves | Chemical-resistant apron or suit[6][7] | Respirator with appropriate cartridges[3][5] |
| Cleaning spills | Chemical safety goggles or face shield[3][4][5] | Heavy-duty nitrile or butyl gloves | Chemical-resistant overalls[6] | Respirator with appropriate cartridges[3][5] |
Experimental Protocols: Handling and Storage
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.
-
Verify that the container is properly labeled.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
-
Flammable materials should be stored in a separate safety storage cabinet or room.[9]
Handling:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[8]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Use non-sparking tools and explosion-proof equipment if the compound is determined to be flammable.[6]
-
Wash hands thoroughly after handling.[1]
Disposal Plan
Waste Collection:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be collected in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
Waste Disposal:
-
Dispose of chemical waste in accordance with all local, state, and federal regulations.
-
The preferred method of disposal for this type of chemical waste is typically incineration by a licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures
Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Fire:
-
Use a dry chemical, carbon dioxide, or foam extinguisher.
-
If the fire is large, evacuate the area and call for emergency services.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. aksci.com [aksci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 8. fishersci.com [fishersci.com]
- 9. One moment, please... [oxfordlabfinechem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
